Product packaging for Benzyl nitrite(Cat. No.:CAS No. 935-05-7)

Benzyl nitrite

Cat. No.: B15496680
CAS No.: 935-05-7
M. Wt: 137.14 g/mol
InChI Key: IYYGLLJDALWAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl nitrite is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B15496680 Benzyl nitrite CAS No. 935-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl nitrite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-8-10-6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYGLLJDALWAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239444
Record name Benzyl nitrite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-05-7
Record name Benzyl nitrite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl nitrite
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl nitrite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl nitrite
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVC6EPA25U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Nitrite (CAS: 935-05-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) nitrite (B80452), with the CAS number 935-05-7, is an organic ester of nitrous acid and benzyl alcohol. As a member of the alkyl nitrite class of compounds, it is recognized for its potential as a nitric oxide (NO) donor.[1] Nitric oxide is a critical signaling molecule in various physiological processes, most notably in the cardiovascular system where it functions as a potent vasodilator.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, and analytical methods related to benzyl nitrite, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 935-05-7[3][4]
Molecular Formula C₇H₇NO₂[3][4]
Molecular Weight 137.14 g/mol [3]
Appearance Yellowish oil (inferred from related compounds)N/A
Boiling Point 180 °C at 760 mmHg; 53-58 °C at 10 Torr; 44 °C at 5 Torr; 31-32 °C at 1 Torr[4][5]
Density 1.09 g/cm³[4]
Refractive Index 1.512; 1.5008 at 20°C; 1.4986 at 25°C[4][5]
Flash Point 71.2 °C[4]
Vapor Pressure 1.24 mmHg at 25°C[4]
Solubility Likely soluble in ether and other organic solvents (inferred from related compounds)[5]
InChI InChI=1S/C7H7NO2/c9-8-10-6-7-4-2-1-3-5-7/h1-5H,6H2[3][6]
InChIKey IYYGLLJDALWAMD-UHFFFAOYSA-N[3][6]
SMILES C1=CC=C(C=C1)CON=O[3]

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzyl alcohol (C₇H₈O)

  • Sodium nitrite (NaNO₂)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Distilled water

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 5%)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium nitrite in distilled water. For a synthesis targeting approximately 0.1 moles of this compound, one might start with a solution of ~7.6 g (0.11 mol) of sodium nitrite in ~30 mL of water.

  • Cool the flask in an ice-salt bath with vigorous stirring until the temperature of the nitrite solution is at or below 0 °C.

  • In a separate beaker, prepare a cooled mixture of benzyl alcohol and sulfuric acid. Slowly add ~5.4 g (0.05 mol) of concentrated sulfuric acid to ~10.8 g (0.1 mol) of benzyl alcohol, while keeping the mixture cool in an ice bath.

  • Slowly add the cooled benzyl alcohol-sulfuric acid mixture dropwise to the stirred sodium nitrite solution via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature at or below 5 °C to minimize the decomposition of nitrous acid and the formation of byproducts.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Once the reaction is complete, transfer the mixture to a separatory funnel. The organic layer containing the this compound should separate from the aqueous layer.

  • Separate the organic layer and wash it sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and again with cold water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent. The resulting product is crude this compound.

  • For higher purity, the this compound can be distilled under reduced pressure. Based on available data, distillation at a pressure of 1-10 Torr would be appropriate.[5]

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood as nitrogen oxides, which are toxic, may be evolved.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Alkyl nitrites can be flammable and may decompose upon standing, especially when exposed to light and heat.[5] Store the product in a cool, dark place.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Prepare NaNO2 solution C React under cooling (0-5 °C) A->C B Prepare Benzyl Alcohol/H2SO4 mixture B->C D Phase Separation C->D E Wash with H2O and NaHCO3 D->E F Dry with Na2SO4 E->F G Vacuum Distillation F->G H GC-MS G->H I HPLC G->I J NMR/IR Spectroscopy G->J

Proposed workflow for this compound synthesis and analysis.

Mechanism of Action and Pharmacological Effects

The primary pharmacological effect of this compound, like other alkyl nitrites, is vasodilation, which is mediated by the release of nitric oxide (NO).[1]

Nitric Oxide Release

This compound is considered a prodrug that releases NO in the body.[8][9] This can occur through enzymatic and non-enzymatic pathways. The released NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.

The NO/cGMP Signaling Pathway

The activation of sGC leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[10] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle and vasodilation.[2][10]

The following diagram illustrates the NO signaling pathway initiated by a nitric oxide donor like this compound.

G cluster_cell Vascular Smooth Muscle Cell cluster_membrane Cell Membrane placeholder sGC_inactive sGC (inactive) sGC_active sGC (active) sGC_inactive->sGC_active NO GTP GTP cGMP cGMP GTP->cGMP sGC (active) PKG_inactive PKG (inactive) cGMP->PKG_inactive PKG_active PKG (active) PKG_inactive->PKG_active cGMP Relaxation Muscle Relaxation (Vasodilation) PKG_active->Relaxation BN This compound NO Nitric Oxide (NO) BN->NO Metabolism NO->sGC_inactive

Nitric Oxide (NO) signaling pathway in vasodilation.
Pharmacological Effects

The vasodilatory action of this compound is expected to lead to a decrease in blood pressure. While specific quantitative data such as the EC₅₀ for this compound's vasodilator potency is not available in the reviewed literature, studies on other nitrites and NO donors confirm their potent effects on vascular tone.[11][12] The therapeutic potential of NO-releasing drugs is being explored for various cardiovascular conditions, including hypertension and angina.[8][9]

Metabolism and Toxicology

Metabolism

Specific studies on the metabolism of this compound are scarce. However, based on the general principles of xenobiotic metabolism, it is likely to undergo hydrolysis to benzyl alcohol and nitrite.[13][14] Benzyl alcohol is then further metabolized, potentially to benzoic acid, which can be conjugated and excreted. The released nitrite can be oxidized to nitrate (B79036) or converted to NO.

Toxicology

There is no specific LD₅₀ value available for this compound in the reviewed literature. However, the toxicity of other nitrites provides an indication of its potential hazards. For instance, the oral LD₅₀ of sodium nitrite in rats is reported to be in the range of 150-200 mg/kg.[15] The acute toxicity of butyl nitrite in rats has an oral LD₅₀ of 83 mg/kg.[16] The primary toxic effect of nitrites is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[17]

Analytical Methods

The characterization and quantification of this compound can be achieved using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like alkyl nitrites.[17][18] It can be used to confirm the identity of synthesized this compound by its mass spectrum and retention time. Headspace GC-MS can be particularly useful for analyzing the purity and decomposition products of this compound.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be employed for the quantification of this compound.[19][20] Reversed-phase chromatography with a suitable mobile phase would likely be effective. The development of a specific HPLC method would require optimization of the column, mobile phase composition, and detection wavelength.

Table 2: Summary of Analytical Methods for Nitrite Analysis

TechniquePrincipleApplicationReference(s)
GC-MS Separation by gas chromatography and identification by mass spectrometry.Identification and quantification of volatile nitrites and their degradation products.[17][18]
HPLC-UV Separation by liquid chromatography and quantification by UV absorbance.Quantification of nitrites in various matrices, including biological fluids and food.[19][20]
Spectroscopy (IR, NMR) Analysis of molecular vibrations (IR) and nuclear magnetic resonance (NMR) to determine chemical structure.Structural elucidation and confirmation of synthesized this compound.[5]

Applications in Drug Development

The ability of this compound to release nitric oxide makes it a potential candidate for development as a therapeutic agent, particularly in the field of cardiovascular medicine. NO-releasing drugs are of significant interest for the treatment of conditions characterized by endothelial dysfunction and reduced NO bioavailability, such as hypertension, atherosclerosis, and angina.[8][9] The benzyl moiety offers a scaffold that can be modified to tune the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to the development of novel NO-donor prodrugs with targeted delivery or controlled release profiles.

Conclusion

This compound (CAS 935-05-7) is an organic nitrite with the potential to act as a nitric oxide donor, thereby inducing vasodilation. This technical guide has summarized the available information on its chemical and physical properties, provided a detailed protocol for its synthesis, elucidated its mechanism of action through the NO/cGMP pathway, and discussed relevant analytical methods. While specific quantitative data on its pharmacology and toxicology are limited, the information on related compounds provides a strong basis for further research and development. For scientists and professionals in drug development, this compound represents an interesting molecule for the exploration of novel nitric oxide-based therapies. Further studies are warranted to fully characterize its pharmacological profile and therapeutic potential.

References

Benzyl Nitrite: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) nitrite (B80452), an organic ester of nitrous acid and benzyl alcohol, serves as a notable intermediate in organic synthesis and possesses potential pharmacological activities related to its capacity to act as a nitric oxide (NO) donor. This technical guide provides a detailed overview of its chemical identity, physicochemical properties, synthesis, and reactivity. The information is intended to support researchers and professionals in drug development and other scientific disciplines who are working with or interested in this compound.

Chemical Identity and Synonyms

The nomenclature and various identifiers for benzyl nitrite are crucial for accurate documentation and information retrieval.

  • IUPAC Name: this compound[1]

  • Synonyms: Nitrous acid, phenylmethyl ester; Benzylnitrit; Phenylmethyl nitrite[1]

  • CAS Number: 935-05-7[1]

  • Molecular Formula: C₇H₇NO₂[1]

  • InChI: InChI=1S/C7H7NO2/c9-8-10-6-7-4-2-1-3-5-7/h1-5H,6H2[1]

  • InChIKey: IYYGLLJDALWAMD-UHFFFAOYSA-N[1]

  • SMILES: C1=CC=C(C=C1)CON=O[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Weight 137.14 g/mol [1]
Density 1.09 g/cm³
Boiling Point 180 °C at 760 mmHg
80-83 °C at 35 mmHg
53-58 °C at 10 Torr
44 °C at 5 Torr
31-32 °C at 1 Torr
Flash Point 71.2 °C
Refractive Index 1.512
Vapor Pressure 1.24 mmHg at 25 °C
XLogP3-AA 1.5[1]

Synthesis and Experimental Protocols

Representative Synthesis Protocol:

Materials:

  • Benzyl alcohol

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Water (deionized)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 5%)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or diethyl ether

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium nitrite in water.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of benzyl alcohol and acid (e.g., sulfuric acid or hydrochloric acid) to the stirred sodium nitrite solution via the dropping funnel. The temperature should be carefully maintained below 5 °C to prevent the decomposition of nitrous acid.

  • After the addition is complete, continue stirring the mixture at a low temperature for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel. The organic layer containing this compound will separate from the aqueous layer.

  • Wash the organic layer sequentially with cold water, a cold dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The crude this compound can be purified by vacuum distillation.

Purification:

Purification is typically achieved by distillation under reduced pressure to prevent decomposition at higher temperatures. The appropriate pressure and corresponding boiling point can be selected from the data in the physicochemical properties table.

Analysis:

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques such as:

  • Gas Chromatography (GC): To assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic N=O stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Chemical Reactivity and Pathways

This compound is a key intermediate in the oxidation of benzyl alcohol to benzaldehyde (B42025) using nitric acid. It can also undergo decomposition, particularly in the presence of acid or heat.

Synthesis and Decomposition Pathway:

The following diagram illustrates the formation of this compound from benzyl alcohol and its subsequent decomposition to benzaldehyde.

BenzylNitrite_Pathway cluster_synthesis Synthesis cluster_decomposition Decomposition Benzyl_Alcohol Benzyl Alcohol Benzyl_Nitrite This compound Benzyl_Alcohol->Benzyl_Nitrite Esterification Nitrite_Source NaNO₂ + H⁺ Nitrite_Source->Benzyl_Nitrite Benzaldehyde Benzaldehyde Benzyl_Nitrite->Benzaldehyde Acid-catalyzed decomposition HNO HNO Benzyl_Nitrite->HNO

Caption: Synthesis of this compound from benzyl alcohol and its decomposition to benzaldehyde.

Toxicological Data

Specific LD50 data for this compound was not found in the reviewed literature. However, data for related compounds are provided for context. Researchers should handle this compound with appropriate safety precautions, assuming it has significant toxicity based on the data for sodium nitrite.

CompoundRouteSpeciesLD50
Sodium Nitrite OralRat180 mg/kg
Benzyl Alcohol OralRat1230 mg/kg
Benzyl Alcohol DermalRabbit2000 mg/kg

Biological Activity and Potential Applications

Organic nitrites are known to be vasodilators due to their ability to release nitric oxide (NO) in vivo. This property is the basis for their use in medicine, for example, amyl nitrite for the treatment of angina pectoris. While specific biological signaling pathways for this compound are not well-documented, it is presumed to act as an NO donor, which could have implications for cardiovascular research and drug development. The biological effects of nitrites are linked to their biotransformation to NO, which can be influenced by factors such as hypoxia and acidity.

Conclusion

This technical guide provides a summary of the current knowledge on this compound, focusing on its chemical properties, synthesis, and reactivity. While there are gaps in the publicly available data, particularly concerning its specific toxicological profile and detailed biological pathways, the information presented here should serve as a valuable resource for scientists and researchers. As with any chemical compound, appropriate safety measures and handling procedures are paramount when working with this compound.

References

The Decomposition of Benzyl Nitrite: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) nitrite (B80452) (C₆H₅CH₂ONO) is an organic ester of nitrous acid that serves as a versatile intermediate and reagent in various chemical transformations. Its decomposition is a critical aspect of its reactivity, influencing reaction outcomes and product distributions. Understanding the mechanisms governing its degradation is paramount for controlling reactions in which it participates, particularly in the context of pharmaceutical synthesis and industrial processes. This technical guide provides an in-depth analysis of the primary decomposition pathways of benzyl nitrite: thermal, photochemical, and acid-catalyzed decomposition.

Thermal Decomposition (Pyrolysis)

The thermal decomposition of this compound primarily proceeds through a free-radical mechanism initiated by the homolytic cleavage of the labile oxygen-nitrogen bond. This process is favored at elevated temperatures and in the gas phase or in inert solvents.

Mechanism

The initial and rate-determining step is the unimolecular homolysis of the O-NO bond, which has a relatively low bond dissociation energy, to yield a benzyloxyl radical and a nitric oxide radical[1].

Initiation: C₆H₅CH₂O–NO → C₆H₅CH₂O• + •NO

The resulting benzyloxyl radical is a key intermediate that can undergo several subsequent reactions, including hydrogen abstraction, β-scission, and radical recombination. The principal products observed from the pyrolysis of similar alkyl nitrites, such as α,α-dimethylthis compound, are the corresponding alcohol, ketone, and alkene, alongside gaseous products like nitric oxide and nitrogen[2].

Propagation and Termination Steps: The benzyloxyl radical can abstract a hydrogen atom from another this compound molecule or the solvent to form benzyl alcohol. Alternatively, it can undergo β-scission of a C-H bond to produce benzaldehyde (B42025) and a hydrogen radical. The nitric oxide radical can react with other radicals in the system, leading to a complex mixture of products.

Quantitative Data

The following table summarizes the product distribution from the thermal decomposition of a structurally similar compound, α,α-dimethylthis compound, at various temperatures. The data illustrates the temperature dependence of the product yields.

Temperature (°C)α,α-Dimethylbenzyl Alcohol (mol%)Acetophenone (mol%)α-Methylstyrene (mol%)Nitric Oxide (mol%)Nitrogen (mol%)
1323528155512
1513035206015
1802540256518

Data adapted from the study of α,α-dimethylthis compound decomposition[2].

The bond dissociation energy (BDE) of the RO-NO bond in alkyl nitrites is generally in the range of 40-50 kcal/mol, making it the weakest bond in the molecule and susceptible to thermal cleavage.

Experimental Protocol: Pyrolysis of this compound and Product Analysis

This protocol is a generalized procedure based on methods used for studying the pyrolysis of similar organic nitrites[2][3].

1. Synthesis of this compound: this compound can be synthesized by the dropwise addition of a cooled solution of sulfuric acid to a mixture of benzyl alcohol and a saturated aqueous solution of sodium nitrite at low temperatures (e.g., in an ice bath) to minimize decomposition[4]. The resulting this compound is then separated, washed, and dried.

2. Pyrolysis Setup: A pyrolysis apparatus consisting of a reaction vessel equipped with a reflux condenser, a nitrogen inlet, and a gas collection system is used. The reaction vessel is placed in a thermostatically controlled heating mantle.

3. Decomposition Procedure: a. A known quantity of purified this compound is placed in the reaction vessel. b. The system is purged with an inert gas, such as nitrogen, to remove oxygen. c. The reaction vessel is heated to the desired temperature (e.g., 130-180°C). d. The decomposition is monitored by measuring the volume of evolved gases over time.

4. Product Analysis: a. Gaseous Products: The collected gases (e.g., nitric oxide, nitrogen) are analyzed quantitatively using gas chromatography (GC) with a thermal conductivity detector (TCD) or by mass spectrometry (MS)[2]. b. Liquid Products: The remaining liquid residue is analyzed to identify and quantify the products such as benzyl alcohol and benzaldehyde. This is typically achieved using GC coupled with a flame ionization detector (GC-FID) or GC-MS for structural confirmation[5][6][7][8][9]. An internal standard is used for accurate quantification.

Thermal_Decomposition This compound This compound Benzyloxyl Radical Benzyloxyl Radical This compound->Benzyloxyl Radical Δ (Heat) Nitric Oxide Radical Nitric Oxide Radical This compound->Nitric Oxide Radical Δ (Heat) Benzyl Alcohol Benzyl Alcohol Benzyloxyl Radical->Benzyl Alcohol + H• Benzaldehyde Benzaldehyde Benzyloxyl Radical->Benzaldehyde - H• Other Products Other Products Nitric Oxide Radical->Other Products

Caption: Thermal decomposition pathway of this compound.

Photochemical Decomposition (Photolysis)

The photolysis of this compound is initiated by the absorption of ultraviolet (UV) light, leading to the homolytic cleavage of the O-NO bond. This process is the foundation of the Barton reaction, a synthetically useful method for the functionalization of unactivated C-H bonds[10][11].

Mechanism

Upon irradiation with UV light, typically from a high-pressure mercury lamp, the this compound molecule is excited, leading to the homolytic cleavage of the RO-NO bond to form a benzyloxyl radical and a nitric oxide radical[10][12].

Initiation: C₆H₅CH₂O–NO + hν → C₆H₅CH₂O• + •NO

The subsequent steps are similar to those in thermal decomposition, but the reaction conditions (lower temperature) can lead to different product distributions. In the context of the Barton reaction, the alkoxy radical abstracts a hydrogen atom from a δ-carbon, if available, leading to the formation of a carbon-centered radical which then recombines with the nitric oxide radical[11]. For this compound itself, which lacks a δ-hydrogen, the primary reactions of the benzyloxyl radical will be hydrogen abstraction and β-scission.

Quantitative Data
Experimental Protocol: Photolysis of this compound

This protocol is a generalized procedure based on standard photochemistry setups for alkyl nitrites[4][14].

1. Photoreactor Setup: a. A quartz reaction vessel is used to allow for the transmission of UV light. b. A high-pressure mercury lamp is used as the light source. The lamp is placed in a cooling well to maintain a constant temperature. c. The reaction vessel is placed in a thermostatted bath to control the reaction temperature.

2. Photolysis Procedure: a. A solution of this compound in a suitable solvent (e.g., cyclohexane (B81311), benzene) of a known concentration is prepared. b. The solution is placed in the quartz reaction vessel and purged with an inert gas to remove oxygen. c. The lamp is turned on to initiate the photolysis. d. Aliquots of the reaction mixture are withdrawn at specific time intervals for analysis.

3. Product and Quantum Yield Analysis: a. The disappearance of this compound and the formation of products are monitored by HPLC or GC. b. The quantum yield can be determined using a chemical actinometer, such as potassium ferrioxalate, to measure the light intensity of the source[13].

Photochemical_Decomposition This compound This compound Excited this compound Excited this compound This compound->Excited this compound hν (UV light) Benzyloxyl Radical Benzyloxyl Radical Excited this compound->Benzyloxyl Radical Nitric Oxide Radical Nitric Oxide Radical Excited this compound->Nitric Oxide Radical Products Products Benzyloxyl Radical->Products Nitric Oxide Radical->Products

Caption: Photochemical decomposition of this compound.

Acid-Catalyzed Decomposition

In the presence of acid, this compound undergoes decomposition through a distinct ionic mechanism. This pathway is particularly relevant in the context of nitric acid-mediated oxidations, where this compound is a key intermediate.

Mechanism

The acid-catalyzed decomposition of this compound is a key step in the oxidation of benzyl alcohol to benzaldehyde using nitric acid[4][15]. The proposed mechanism involves the reversible formation of this compound from benzyl alcohol and nitrous acid, followed by its irreversible, acid-catalyzed decomposition to benzaldehyde and nitrosonium ion (NO⁺) or its hydrated form, nitrous acidium ion (H₂NO₂⁺).

Proposed Steps:

  • Protonation: The oxygen atom of the nitroso group is protonated by the acid. C₆H₅CH₂O–N=O + H⁺ ⇌ C₆H₅CH₂O–NOH⁺

  • Elimination: The protonated intermediate eliminates benzaldehyde to form a nitrosonium species. C₆H₅CH₂O–NOH⁺ → C₆H₅CHO + H₂NO⁺

The reaction rate is significantly increased by the addition of a strong acid like sulfuric acid[15].

Quantitative Data

Kinetic studies on the acid-catalyzed reactions of alkyl nitrites have shown that the reactions are acid-catalyzed and, in some cases, are consistent with a direct reaction between the protonated alkyl nitrite and the substrate[2]. For the oxidation of benzyl alcohol, the formation of benzaldehyde from this compound is considered an irreversible step in the kinetic model[4][16].

Experimental Protocol: Kinetic Study of Acid-Catalyzed Decomposition

This protocol is a generalized procedure for studying the kinetics of acid-catalyzed decomposition of alkyl nitrites in solution[2][3][13].

1. Reaction Setup: a. A thermostatted reaction vessel equipped with a magnetic stirrer and ports for sampling is used. b. A UV-Vis spectrophotometer can be used to monitor the reaction in real-time if the reactants or products have a distinct chromophore.

2. Kinetic Measurement: a. A solution of this compound in a suitable solvent (e.g., aqueous acetonitrile) is prepared. b. The reaction is initiated by adding a known concentration of a strong acid (e.g., perchloric acid, sulfuric acid). c. The concentration of this compound or the formation of benzaldehyde is monitored over time. This can be done by taking aliquots at regular intervals and quenching the reaction, followed by analysis using HPLC or GC. d. The rate constants are determined by fitting the concentration-time data to the appropriate rate law.

Acid_Catalyzed_Decomposition This compound This compound Protonated this compound Protonated this compound This compound->Protonated this compound + H+ Benzaldehyde Benzaldehyde Protonated this compound->Benzaldehyde Nitrosonium Species Nitrosonium Species Protonated this compound->Nitrosonium Species

Caption: Acid-catalyzed decomposition of this compound.

Conclusion

The decomposition of this compound is a multifaceted process that can be directed down different pathways—thermal, photochemical, or acid-catalyzed—depending on the reaction conditions. A thorough understanding of these mechanisms is crucial for harnessing the reactivity of this compound in a controlled and predictable manner. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this important chemical intermediate. Further research to elucidate the precise kinetic parameters for this compound itself under various conditions will undoubtedly contribute to its more efficient and selective application in chemical synthesis.

References

Thermal Stability of Benzyl Nitrite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzyl (B1604629) nitrite (B80452), the benzyl ester of nitrous acid, is a reactive molecule known for its thermal lability. It plays a crucial role as an intermediate in the nitric acid-mediated oxidation of benzyl alcohol to benzaldehyde (B42025), where its acid-catalyzed decomposition is a key step. Furthermore, its ability to undergo homolytic cleavage of the O-N bond upon heating makes it a valuable source of benzyl radicals for mechanistic and synthetic studies. This guide aims to provide a detailed technical overview of the factors influencing the thermal stability of benzyl nitrite, its decomposition products, and the methodologies employed to study these characteristics.

Thermal Decomposition of this compound

The thermal decomposition of this compound can proceed through different pathways depending on the conditions, such as temperature, pressure, and the presence of catalysts (e.g., acids).

Homolytic Cleavage

Under neutral or pyrolytic conditions, the primary thermal decomposition pathway is the homolytic cleavage of the weak O-NO bond. This reaction generates a benzyl radical and a nitric oxide radical.

Reaction Scheme:

C₆H₅CH₂ONO → C₆H₅CH₂• + •NO

This process is utilized in high-temperature studies, such as those in shock tubes, to generate benzyl radicals for kinetic and spectroscopic analysis.[1]

Acid-Catalyzed Decomposition

In the presence of acid, the decomposition of this compound is accelerated and follows a different mechanism. This pathway is particularly relevant in the context of benzyl alcohol oxidation using nitric acid, where this compound is a key intermediate. The acid-catalyzed decomposition yields benzaldehyde and nitrous acid (HNO).[2]

Reaction Scheme:

C₆H₅CH₂ONO + H⁺ → [C₆H₅CH₂O(H)NO]⁺ → C₆H₅CHO + HNO + H⁺

The nitrous acid can then be oxidized back to nitric acid, continuing the catalytic cycle.[2]

Decomposition Products

The thermal decomposition of alkyl nitrites, including this compound, generally yields a mixture of products. These include:

  • Oxides of Nitrogen: Primarily nitric oxide (NO) from homolytic cleavage, which can be further oxidized. In aqueous or acidic conditions, nitrous oxide (N₂O) can also be formed.[2][3]

  • Corresponding Alcohol: Benzyl alcohol can be a product, especially in the presence of water or through reverse reactions.[3]

  • Corresponding Aldehyde: Benzaldehyde is a major product, particularly in acid-catalyzed decomposition.[2]

  • Polymerization Products: Aldehydes can undergo further reactions, including polymerization.[4]

  • Water [3]

Quantitative Thermal Analysis (Data not available)

A thorough search of scientific literature did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for pure this compound. It is widely reported that this compound decomposes upon attempted distillation at atmospheric pressure.[3] This suggests a decomposition temperature below its expected atmospheric boiling point.

For context, studies on other organic nitrates and nitrites show a range of decomposition temperatures. For instance, the decomposition of some nitrogen-rich heterocyclic esters begins above 250-270 °C in an inert atmosphere.[5] However, the thermal stability of alkyl nitrites is generally lower than that of their corresponding nitrates.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇NO₂[6][7]
Molecular Weight 137.14 g/mol [6]
CAS Number 935-05-7[7]
Boiling Point Decomposes at atmospheric pressure.[3]
53-58 °C at 10 Torr[8]
44 °C at 5 Torr[8]
31-32 °C at 1 Torr[8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of other alkyl nitrites, such as n-butyl nitrite and amyl nitrite.[4][9]

Materials:

  • Benzyl alcohol

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Ice bath

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium nitrite in water.

  • Cool the flask in an ice-salt bath to 0 °C with continuous stirring.

  • Prepare a mixture of benzyl alcohol and concentrated sulfuric acid in water. Cool this mixture to 0 °C.

  • Slowly add the cold benzyl alcohol-sulfuric acid mixture to the stirred sodium nitrite solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature at or below 5 °C to minimize the evolution of nitrogen oxides.

  • After the addition is complete, continue stirring the mixture in the ice bath for approximately 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel. The upper organic layer containing the this compound should be separated from the lower aqueous layer.

  • Wash the organic layer twice with a cold, dilute solution of sodium bicarbonate and sodium chloride to remove any remaining acid and unreacted sodium nitrite.

  • Dry the this compound layer over anhydrous sodium sulfate or magnesium sulfate.

  • The product can be used directly or purified by vacuum distillation. Note that this compound is heat-sensitive and should be distilled at low pressure.[8]

Caution: Alkyl nitrites are volatile and can cause headaches and a drop in blood pressure upon inhalation. All procedures should be performed in a well-ventilated fume hood.

Thermal Analysis

While specific data for this compound is unavailable, the following are general protocols for TGA and DSC that would be suitable for its analysis.

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Volatile sample pans (e.g., aluminum)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample of this compound (typically 1-5 mg) into a volatile sample pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Heat the sample at a constant heating rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range (e.g., from ambient to 400 °C).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Objective: To determine the exothermic or endothermic nature of the decomposition and the associated enthalpy change.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (to contain the volatile liquid)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Calibrate the DSC instrument using appropriate standards (e.g., indium).

  • Accurately weigh a small sample of this compound (typically 1-5 mg) into a hermetically sealable pan and seal it.

  • Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Purge the cell with an inert gas.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Record the heat flow to the sample as a function of temperature. Exothermic events (decomposition) will appear as peaks in the heat flow curve.

Analysis of Decomposition Products by GC-MS

Objective: To identify the volatile products of the thermal decomposition of this compound.

Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the separation of volatile organic compounds (e.g., a non-polar or medium-polarity column).

  • Headspace sampler (optional, for analysis of volatiles from a heated sample).

  • Gas-tight syringe.

Procedure:

  • Sample Preparation:

    • Direct Injection: A dilute solution of this compound in a suitable solvent can be injected directly into the GC-MS.

    • Pyrolysis-GC-MS: A dedicated pyrolyzer can be used to heat the sample to a specific decomposition temperature, with the products being directly introduced into the GC.

    • Headspace Analysis: A sample of this compound can be heated in a sealed vial, and the vapor phase (headspace) can be sampled and injected into the GC-MS.

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures volatilization without premature decomposition (e.g., 200-250 °C).

    • Oven Temperature Program: A temperature ramp should be used to separate the decomposition products. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used for the identification of unknown compounds by creating a characteristic fragmentation pattern.

    • Mass Range: A scan range of m/z 35-400 is generally sufficient to detect the expected decomposition products.

  • Data Analysis:

    • The separated compounds are identified by comparing their mass spectra to a reference library (e.g., NIST).

    • Retention times can also be compared to those of known standards for confirmation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes described in this guide.

Thermal Decomposition Pathways of this compound

cluster_0 Thermal Decomposition Pathways cluster_1 Homolytic Cleavage cluster_2 Acid-Catalyzed Decomposition A This compound (C₆H₅CH₂ONO) B Benzyl Radical (C₆H₅CH₂•) A->B Heat C Nitric Oxide (•NO) A->C Heat D Protonated Intermediate [C₆H₅CH₂O(H)NO]⁺ A->D H⁺ E Benzaldehyde (C₆H₅CHO) D->E F Nitrous Acid (HNO) D->F

Caption: Thermal decomposition pathways of this compound.

Experimental Workflow for Synthesis and Analysis

cluster_0 Experimental Workflow A Synthesis of this compound B Purification (Vacuum Distillation) A->B C Thermal Analysis B->C F Analysis of Decomposition Products B->F D TGA C->D E DSC C->E G GC-MS F->G

Caption: Workflow for this compound synthesis and thermal analysis.

Conclusion

References

Benzyl Nitrite: A Pivotal Reaction Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) nitrite (B80452) (C₆H₅CH₂ONO) is a reactive chemical species that serves as a key, often transient, intermediate in a variety of important organic transformations. Its role is particularly prominent in oxidation and nitrosation reactions, where its formation and subsequent decomposition dictate the reaction pathway and product distribution. This guide provides a comprehensive overview of the synthesis, stability, and reactivity of benzyl nitrite as a reaction intermediate, with a focus on its mechanistic implications in key chemical processes.

Role in the Oxidation of Benzyl Alcohol

The most well-documented role of this compound as a reaction intermediate is in the oxidation of benzyl alcohol to benzaldehyde (B42025), a crucial transformation in the fine chemical and pharmaceutical industries. The reaction, typically carried out using nitric acid or metal nitrates, proceeds through the in-situ formation of this compound.

The generally accepted mechanism involves the reversible esterification of benzyl alcohol with nitrous acid (HNO₂), which is generated in situ from a nitrite source (e.g., sodium nitrite) and a strong acid. The resulting this compound is then susceptible to acid-catalyzed decomposition, which irreversibly yields benzaldehyde and nitroso hydride (HNO), the latter of which can further react or decompose.[1]

Reaction Mechanism and Kinetics

The oxidation of benzyl alcohol in the presence of nitric acid and a nitrite source follows a well-established pathway where this compound is the key intermediate.[2][3][4] The reaction sequence can be summarized as follows:

  • Formation of Nitrous Acid: In the presence of a strong acid like nitric acid, a nitrite salt such as sodium nitrite is protonated to form nitrous acid (HNO₂).

  • Formation of this compound: Benzyl alcohol undergoes a reversible reaction with nitrous acid to form this compound. This is considered an electrophilic substitution reaction on the alcohol oxygen.[1]

  • Decomposition of this compound: The this compound intermediate undergoes an irreversible, acid-catalyzed decomposition to yield benzaldehyde and HNO.[1]

The overall reaction rate is influenced by several factors, including the concentrations of nitric acid and sodium nitrite, as well as the reaction temperature.

Quantitative Data on Benzyl Alcohol Oxidation

The efficiency of benzyl alcohol oxidation to benzaldehyde is highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies, highlighting the impact of different catalysts and reaction parameters on conversion and selectivity.

Table 1: Oxidation of Benzyl Alcohol using Ferric Nitrate [1]

EntryCatalystAtmosphereConversion (%)Selectivity to Benzaldehyde (%)
1Fe(NO₃)₃·9H₂ON₂94.9>95
2Fe(NO₃)₃·9H₂OAir85.0>95

Table 2: Oxidation of Various Primary Benzylic Alcohols with Ferric Nitrate [1]

SubstrateProductConversion (%)Yield (%)
Benzyl alcoholBenzaldehyde94.990.2
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde96.292.3
4-Hydroxybenzyl alcohol4-Hydroxybenzaldehyde93.589.1
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde85.381.2
4-Chlorobenzyl alcohol4-Chlorobenzaldehyde88.784.3

Table 3: Effect of Different Metal Nitrates on Benzyl Alcohol Oxidation [1]

CatalystConversion (%)Selectivity to Benzaldehyde (%)
Fe(NO₃)₃94.9>95
Al(NO₃)₃88.180
Cu(NO₃)₂82.370
Co(NO₃)₂<20-
Mg(NO₃)₂<5-
Zn(NO₃)₂<5-

Role in Nitrosation and Diazotization Reactions

This compound can also act as a nitrosating agent, transferring a nitroso group (–N=O) to a nucleophile, typically an amine. This reactivity is central to the formation of N-nitrosamines and the diazotization of primary amines.

In the nitrosation of secondary amines, this compound can react to form N-nitrosamines, which are a significant class of compounds due to their carcinogenic properties.[5] The reaction of tertiary amines with this compound can lead to dealkylative nitrosation, yielding a mixture of nitrosamines.[6]

In the context of diazotization, while nitrous acid is the common reagent, alkyl nitrites like this compound can also serve as the source of the nitrosonium ion (NO⁺) necessary for the conversion of primary aromatic amines to diazonium salts. These diazonium salts are versatile intermediates in organic synthesis, notably in Sandmeyer-type reactions for the introduction of various functional groups onto an aromatic ring.[7][8][9]

Synthesis and Stability of this compound

While often generated in situ, this compound can be synthesized and isolated. A general method for the preparation of alkyl nitrites involves the reaction of an alcohol with sodium nitrite in the presence of an acid.[10]

Stability

Alkyl nitrites, including this compound, are known to be unstable and can decompose upon standing.[10] This decomposition is often accelerated by the presence of acidic substances.[11] The stability of this compound is a critical factor in its role as a reaction intermediate, as its rate of decomposition influences the overall reaction kinetics and product distribution. Alkaline materials such as alkali metal inorganic carbonates and phosphates have been shown to stabilize alkyl nitrites.[11]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from general procedures for the synthesis of alkyl nitrites.[12][13][14]

Materials:

  • Benzyl alcohol

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Ice

  • Water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, prepare a solution of sodium nitrite in water.

  • Cool the flask in an ice-salt bath to 0°C.

  • Separately, prepare a cooled mixture of benzyl alcohol and concentrated acid.

  • Slowly add the acidic benzyl alcohol mixture to the stirred sodium nitrite solution, maintaining the temperature at or below 0°C.

  • After the addition is complete, continue stirring for a short period.

  • The oily layer of this compound that separates is then collected.

  • Wash the crude this compound with a cold, dilute sodium bicarbonate solution, followed by water.

  • Dry the this compound over an anhydrous drying agent.

  • The product can be purified by distillation under reduced pressure, although care must be taken due to its potential instability.

Oxidation of Benzyl Alcohol to Benzaldehyde using Nitric Acid

This protocol is based on the work of Joshi et al. and provides a method for the oxidation of benzyl alcohol where this compound is a key intermediate.[2]

Materials:

  • Benzyl alcohol

  • Nitric acid (dilute)

  • Sodium nitrite (catalytic amount)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, charge the benzyl alcohol.

  • Add a catalytic amount of sodium nitrite.

  • Slowly add the dilute nitric acid to the reaction mixture while stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and maintain for the required reaction time (e.g., 2-4 hours).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture and separate the organic layer containing the benzaldehyde.

  • Wash the organic layer with water and a dilute solution of sodium bicarbonate to remove any remaining acid.

  • Dry the organic layer over an anhydrous drying agent.

  • The benzaldehyde can be further purified by distillation.

Visualizing Reaction Pathways and Workflows

Graphviz diagrams can be used to illustrate the complex relationships in the reactions involving this compound.

Benzyl_Alcohol_Oxidation cluster_reactants Reactants cluster_intermediate Intermediate Formation (Reversible) cluster_products Products Benzyl Alcohol Benzyl Alcohol This compound This compound Benzyl Alcohol->this compound + HNO2 Nitrous Acid (in situ) Nitrous Acid (in situ) This compound->Benzyl Alcohol - HNO2 Benzaldehyde Benzaldehyde This compound->Benzaldehyde Acid-catalyzed Decomposition HNO HNO Nitrosation_of_Secondary_Amine cluster_reactants Reactants cluster_products Products Secondary Amine (R2NH) Secondary Amine (R2NH) N-Nitrosamine (R2N-N=O) N-Nitrosamine (R2N-N=O) Secondary Amine (R2NH)->N-Nitrosamine (R2N-N=O) + this compound This compound This compound Benzyl Alcohol Benzyl Alcohol This compound->Benzyl Alcohol Experimental_Workflow Reaction Initiation Reaction Initiation Quenching/Sampling Quenching/Sampling Reaction Initiation->Quenching/Sampling Time points Spectroscopic Analysis Spectroscopic Analysis Quenching/Sampling->Spectroscopic Analysis Sample injection Data Analysis Data Analysis Spectroscopic Analysis->Data Analysis Spectral data Intermediate Identification Intermediate Identification Data Analysis->Intermediate Identification Kinetic modeling and Spectral matching

References

The Multifaceted Role of Benzyl Nitrite in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and mechanisms of benzyl (B1604629) nitrite (B80452) in synthetic organic chemistry.

Benzyl nitrite (C₆H₅CH₂ONO), an ester of benzyl alcohol and nitrous acid, has emerged as a versatile and valuable reagent in organic synthesis. Its utility spans a range of transformations, including oxidation, nitrosation, and diazotization reactions. This guide provides an in-depth exploration of the synthesis of this compound and its diverse applications, supported by experimental protocols, quantitative data, and mechanistic visualizations to facilitate its practical implementation in the laboratory.

Synthesis of this compound

This compound is typically synthesized by the reaction of benzyl alcohol with a source of nitrous acid, most commonly generated in situ from sodium nitrite and an acid.

Experimental Protocol: Synthesis of this compound

This protocol describes the preparation of this compound from benzyl alcohol and sodium nitrite.

Materials:

  • Benzyl alcohol

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Ice

  • Saturated sodium chloride solution

  • Dilute sodium hydrogen carbonate solution

  • Anhydrous magnesium oxide

  • Deionized water

Procedure:

  • A solution of benzyl alcohol in sulfuric acid is prepared.

  • This solution is added slowly to an ice-cold aqueous solution of sodium nitrite.

  • The crude this compound separates as an oil.

  • The crude product is washed successively with saturated sodium chloride solution and dilute sodium hydrogen carbonate solution.

  • The organic layer is dried over anhydrous magnesium oxide.

  • The dried product is purified by vacuum distillation to yield pure this compound.[1]

Logical Workflow for this compound Synthesis:

A Prepare solution of benzyl alcohol in sulfuric acid C Slowly add benzyl alcohol solution to nitrite solution A->C B Prepare ice-cold aqueous solution of sodium nitrite B->C D Separate crude this compound (oil) C->D E Wash with saturated NaCl solution D->E F Wash with dilute NaHCO3 solution E->F G Dry over anhydrous MgO F->G H Purify by vacuum distillation G->H I Pure this compound H->I

Synthesis of this compound Workflow

Oxidation of Alcohols

One of the most significant applications of this compound is as a key intermediate in the oxidation of benzyl alcohol to benzaldehyde. This transformation is of great industrial importance for the production of flavor and fragrance compounds. The reaction is typically mediated by nitric acid, often with a catalytic amount of sodium nitrite.

Reaction Mechanism

The oxidation proceeds through the reversible formation of this compound, which then undergoes an irreversible decomposition to yield benzaldehyde.

Signaling Pathway for Benzyl Alcohol Oxidation:

cluster_0 Nitrous Acid Formation cluster_1 This compound Formation cluster_2 Benzaldehyde Formation NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + H+ H+ Acid (H+) Benzyl_Alcohol Benzyl Alcohol Benzyl_Nitrite This compound Benzyl_Alcohol->Benzyl_Nitrite + HNO2 - H2O Benzaldehyde Benzaldehyde Benzyl_Nitrite->Benzaldehyde Decomposition A Mix secondary amine and this compound B Stir at room temperature or 45 °C A->B C Monitor reaction by TLC B->C D Isolate N-nitrosamine product C->D cluster_0 Nitrosonium Ion Generation cluster_1 Diazonium Salt Formation cluster_2 Further Reactions Benzyl_Nitrite This compound NO+ Nitrosonium Ion (NO+) Benzyl_Nitrite->NO+ + H+ H+ Acid (H+) Aromatic_Amine Primary Aromatic Amine Diazonium_Salt Aryl Diazonium Salt Aromatic_Amine->Diazonium_Salt + NO+ Sandmeyer Sandmeyer Reaction (e.g., + CuCl) Diazonium_Salt->Sandmeyer Azo_Coupling Azo Coupling (e.g., + Phenol) Diazonium_Salt->Azo_Coupling

References

The Reaction of Benzyl Nitrite with Benzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between benzyl (B1604629) nitrite (B80452) and benzyl alcohol, a critical transformation in organic synthesis, particularly for the production of benzaldehyde (B42025). This document details the underlying reaction mechanisms, presents quantitative data from various catalytic systems, and provides detailed experimental protocols.

Core Reaction Mechanism

The reaction of benzyl alcohol to benzaldehyde often proceeds through a pivotal intermediate, benzyl nitrite (PhCH₂ONO). This process is typically facilitated by an acidic environment and a source of nitrite ions. The generally accepted mechanism involves the following key steps:

  • In Situ Formation of Nitrous Acid: In many protocols, nitrous acid (HNO₂) is generated in the reaction mixture. This can be achieved through the acidification of a nitrite salt (e.g., NaNO₂) with a stronger acid like nitric acid (HNO₃).[1][2] Alternatively, metal nitrates can decompose at elevated temperatures to produce nitrogen oxides (like NO₂) which then react with water to form nitrous acid.[3][4]

  • Formation of this compound: Benzyl alcohol, acting as a nucleophile, attacks the protonated nitrous acid (or a related nitrosating agent), leading to the formation of the this compound intermediate and water.[1][3][4] This step is often reversible.[1][5][6]

  • Decomposition to Benzaldehyde: The this compound intermediate is often unstable, particularly in an acidic medium, and decomposes to yield the final product, benzaldehyde (PhCHO), and hyponitrous acid (HNO).[1][3][7]

  • Regeneration of the Catalytic Species: The hyponitrous acid can be further oxidized by species like nitric acid back to nitrous acid, thus continuing the catalytic cycle.[1][2] In some systems, especially those involving metal catalysts like Fe(III), a redox cycle of the metal ion (e.g., Fe³⁺/Fe²⁺) plays a role in regenerating the active nitrogen species.[3]

Quantitative Data Presentation

The efficiency of the oxidation of benzyl alcohol to benzaldehyde is highly dependent on the catalytic system and reaction conditions. The following tables summarize key quantitative data from cited literature.

Table 1: Oxidation of Benzyl Alcohol using Ferric Nitrate (B79036) vs. Nitric Acid [3][4]

Catalyst/ReagentAtmosphereConversion of Benzyl Alcohol (%)Selectivity for Benzaldehyde (%)
Fe(NO₃)₃N₂94.9~95
Fe(NO₃)₃AirNot specified~85 (yield)
HNO₃N₂~48.7Not specified
HNO₃AirNot specifiedNot specified

Reaction Conditions: Benzyl alcohol (3 mmol), 1,4-dioxane (B91453) (15 mL), 80°C, 6 h.

Table 2: Performance of Various Metal Nitrates in Benzyl Alcohol Oxidation [3][4]

Metal NitrateConversion of Benzyl Alcohol (%)Selectivity for Benzaldehyde (%)
Fe(NO₃)₃94.9~95
Al(NO₃)₃88.180
Cu(NO₃)₂82.370
Co(NO₃)₂Significantly decreasedNot specified
Mg(NO₃)₂Almost no activityNot specified
Zn(NO₃)₂Almost no activityNot specified

Reaction Conditions: Benzyl alcohol (3 mmol), 1,4-dioxane (15 mL), Fe(NO₃)₃ and Al(NO₃)₃ (2 mmol), or other nitrates (3 mmol), 80°C, 6 h, N₂ atmosphere.[3]

Table 3: Influence of Substituents on Benzylic Alcohol Oxidation with Fe(NO₃)₃ [3]

SubstrateSubstituent GroupProduct Yield (%)
4-Methoxybenzyl alcohol-OCH₃ (electron-donating)Higher
4-Hydroxybenzyl alcohol-OH (electron-donating)Higher
4-Nitrobenzyl alcohol-NO₂ (electron-withdrawing)Lower
4-Chlorobenzyl alcohol-Cl (electron-withdrawing)Lower

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the oxidation of benzyl alcohol.

Protocol 1: Oxidation of Benzyl Alcohol using Dilute Nitric Acid and Sodium Nitrite[8]

This procedure outlines the synthesis of benzaldehyde from benzyl alcohol using dilute nitric acid and a catalytic amount of sodium nitrite.

Materials:

  • Benzyl alcohol (0.3 mol)

  • Sodium nitrite (1 g)

  • 10% aqueous nitric acid (118 mL)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or water bath

Procedure:

  • Preheat the 118 mL of 10% aqueous nitric acid to 90°C.

  • Charge a round-bottom flask with 0.3 mol of benzyl alcohol and 1 g of sodium nitrite.

  • Add the preheated nitric acid solution to the flask containing the benzyl alcohol and sodium nitrite.

  • Stir the reaction mixture as rapidly as possible while maintaining the temperature at 90°C.

  • Continue the reaction for 4 hours.

  • After 4 hours, cool the reaction mixture. A phase separation should be observable, with the upper layer being the spent nitric acid and the bottom layer containing the crude benzaldehyde.[2]

  • Separate the layers using a separatory funnel to isolate the crude benzaldehyde.

Protocol 2: Oxidation of Benzyl Alcohol using Ferric Nitrate[3][4]

This protocol describes the oxidation of benzyl alcohol using ferric nitrate in an organic solvent under a nitrogen atmosphere.

Materials:

  • Benzyl alcohol (3 mmol)

  • Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (2 mmol)

  • 1,4-Dioxane (15 mL)

  • Reaction vessel suitable for heating under an inert atmosphere

  • Nitrogen gas supply

  • Stirring apparatus

  • Heating apparatus

Procedure:

  • To a reaction vessel, add benzyl alcohol (3 mmol) and 1,4-dioxane (15 mL).

  • Add ferric nitrate nonahydrate (2 mmol) to the solution.

  • Seal the reaction vessel and purge with nitrogen gas.

  • Heat the reaction mixture to 80°C with continuous stirring.

  • Maintain the reaction at 80°C for 6 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Analyze the resulting mixture for conversion and selectivity using appropriate analytical techniques (e.g., gas chromatography).

Mandatory Visualizations

The following diagrams illustrate the core reaction pathway and a typical experimental workflow.

Reaction_Pathway Reaction Pathway for Benzyl Alcohol Oxidation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products BA Benzyl Alcohol (PhCH₂OH) BN This compound (PhCH₂ONO) BA->BN + HNO₂ - H₂O HNO2 Nitrous Acid (HNO₂) HNO2->BN B Benzaldehyde (PhCHO) BN->B Decomposition HNO Hyponitrous Acid (HNO) BN->HNO

Caption: Generalized reaction pathway for the oxidation of benzyl alcohol to benzaldehyde via a this compound intermediate.

Experimental_Workflow Experimental Workflow for Benzyl Alcohol Oxidation A 1. Prepare Reactants (Benzyl Alcohol, Oxidant, Solvent) B 2. Combine Reactants in Vessel A->B C 3. Establish Reaction Conditions (e.g., Inert Atmosphere, Temperature) B->C D 4. Stir and Heat for a Specified Duration C->D E 5. Cool Reaction Mixture D->E F 6. Product Isolation/Workup (e.g., Phase Separation, Extraction) E->F G 7. Analysis (e.g., GC, NMR) F->G

References

Benzyl Nitrite: A Technical Guide to its Application as a Nitrosating Agent in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of benzyl (B1604629) nitrite (B80452), a significant reagent in organic synthesis. It details its chemical properties, mechanisms of action, and its role as a versatile nitrosating agent for a variety of organic substrates. The information is intended to support research and development in synthetic chemistry and drug discovery by providing detailed protocols, quantitative data, and clear mechanistic visualizations.

Introduction and Physicochemical Properties

Benzyl nitrite (C₇H₇NO₂) is an organic ester of benzyl alcohol and nitrous acid.[1][2] It serves as an effective nitrosating agent, capable of introducing the nitroso group (–NO) into various organic molecules under mild conditions.[3] Alkyl nitrites, including this compound, are powerful nitrosonium (NO⁺) carriers, making them valuable in the synthesis of N-nitrosamines, N-nitrosoamides, and in the nitrosation of active methylene (B1212753) compounds.[3][4] Unlike traditional methods that often require strongly acidic conditions to generate nitrous acid from nitrite salts, this compound can operate under neutral or mildly acidic conditions, offering greater functional group tolerance.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇NO₂[7]
Molecular Weight 137.14 g/mol [7]
CAS Number 935-05-7[7]
Boiling Point 53-58°C at 10 Torr; 44°C at 5 Torr; 31-32°C at 1 Torr[8]
Refractive Index 1.5008 at 20°C; 1.4986 at 25°C[8]
Appearance Not specified, likely a liquid
Solubility Likely soluble in common organic solvents like ether[8]

Mechanism of Nitrosation

This compound functions as a nitrosating agent by delivering a nitrosonium ion (NO⁺) or a related electrophilic nitrosating species to a nucleophilic substrate. In acidic conditions, this compound can be protonated, which facilitates the cleavage of the O-NO bond to release the highly electrophilic NO⁺. The actual nitrosating agent can vary depending on the reaction conditions.[4] In the presence of acid, the reaction proceeds via the formation of nitrous acid, which is then protonated and loses water to form the nitrosonium ion.[4][9]

Nitrosation Mechanism cluster_activation Activation of this compound cluster_nitrosation Nitrosation of Substrate BnONO Bn-O-N=O (this compound) BnONOH Bn-O(H+)-N=O (Protonated Intermediate) BnONO->BnONOH + H+ H_plus H+ NO_plus NO+ (Nitrosonium Ion) BnONOH->NO_plus - BnOH R2NH R₂NH (Secondary Amine) NO_plus->R2NH BnOH Bn-OH (Benzyl Alcohol) R2N_NO_H R₂N(H+)-NO (Intermediate) R2NH->R2N_NO_H + NO+ R2N_NO R₂N-NO (N-Nitrosamine) R2N_NO_H->R2N_NO - H+

Caption: General mechanism for N-nitrosation using this compound under acidic conditions.

Applications in Organic Synthesis

This compound is a versatile reagent for the nitrosation of various organic substrates.

The reaction of amines with nitrosating agents is a primary method for synthesizing N-nitrosamines.[4]

  • Secondary Amines: Secondary amines react readily with this compound to form stable N-nitrosamines.[4] This reaction is fundamental in synthetic chemistry but is also a concern in the pharmaceutical industry due to the carcinogenic potential of many N-nitrosamines.[10][11]

  • Tertiary Amines: Tertiary amines can also undergo nitrosation, often leading to nitrosative dealkylation, which results in the formation of a secondary N-nitrosamine and a carbonyl compound.[12] For instance, the reaction of tribenzylamine (B1683019) can yield dibenzylnitrosamine and benzaldehyde.[12]

  • Primary Amines: Primary amines react to form unstable primary nitrosamines, which typically decompose to form diazonium salts.[4] These intermediates are highly useful in synthesis, for example, in the Sandmeyer reaction to introduce a variety of substituents onto an aromatic ring.

Amides can be converted to N-nitrosoamides using alkyl nitrites.[5] N-nitrosoamides are valuable synthetic intermediates. For example, N-benzylamides can undergo nitrosation and subsequently transform into carboxylic acids.[5] The reactivity of the amide is influenced by the substituents on the nitrogen atom.[5]

Compounds containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups) can be nitrosated, typically at the carbon atom.

  • Ketones: The nitrosation of ketones occurs via their enol or enolate form.[13] The reaction of the enol with a nitrosating agent like NO⁺ is the key step.[13] This process is often used to synthesize α-oximino ketones, which are versatile intermediates. The nitrosating agent used for ketones can be an alkyl nitrite in the presence of an acid catalyst like HCl.[14]

Table 2: Examples of Nitrosation Reactions using Alkyl Nitrites (Note: Data for the closely related tert-butyl nitrite (TBN) is included to demonstrate typical yields and conditions, as specific quantitative data for this compound is less commonly reported).

SubstrateProductReagentConditionsYield (%)Reference
N-MethylanilineN-Nitroso-N-methylanilineTBNSolvent-free, RT, 30 min98[15]
N-BenzylanilineN-Nitroso-N-benzylanilineTBNSolvent-free, RT, 30 min96[15]
DibenzylamineN-NitrosodibenzylamineTBNSolvent-free, 45°C, 60 min95[15]
N-MethoxybenzamideBenzoic AcidTBN1,4-Dioxane, 100°C, 3h95[5]
3-Methyl-2-butanone3-Methyl-3-nitroso-2-butanoneAlkyl Nitrite, HClNot specifiedGood[14]

Experimental Protocols

The following sections provide generalized experimental procedures for nitrosation reactions using an alkyl nitrite like this compound.

This protocol describes a typical method for the synthesis of an N-nitrosamine from a secondary amine using an alkyl nitrite under solvent-free conditions, adapted from procedures using tert-butyl nitrite.[15]

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq).

  • Reaction Initiation: Add the alkyl nitrite (e.g., this compound or tert-butyl nitrite, 1.2 eq) dropwise to the stirring amine at room temperature. For less reactive amines, the reaction mixture may be gently heated (e.g., to 45°C).[15]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 30-60 minutes).

  • Work-up and Isolation: Upon completion, the reaction mixture can often be purified directly without a traditional aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure N-nitrosamine.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Experimental Workflow start Start reagents 1. Add secondary amine (1.0 eq) to reaction flask. start->reagents addition 2. Add this compound (1.2 eq) dropwise at room temperature. reagents->addition reaction 3. Stir for 30-60 min. Monitor by TLC. addition->reaction complete Reaction Complete? reaction->complete complete->reaction No purification 4. Purify directly via column chromatography. complete->purification Yes characterization 5. Characterize product (NMR, MS). purification->characterization end End characterization->end

Caption: A typical experimental workflow for the N-nitrosation of a secondary amine.

Safety and Handling

  • N-Nitroso Compounds: A significant concern in using this compound is the formation of N-nitroso compounds (nitrosamines), many of which are potent carcinogens.[4][10] All reactions involving the synthesis or handling of nitrosamines should be conducted with appropriate personal protective equipment (gloves, lab coat, safety glasses) and engineering controls to minimize exposure.

  • Disposal: All waste containing this compound or nitrosamines must be treated as hazardous and disposed of according to institutional and regulatory guidelines.

Conclusion

This compound is an effective and versatile nitrosating agent in organic chemistry. Its ability to function under mild conditions makes it a valuable alternative to traditional nitrosation methods. It is particularly useful for the synthesis of N-nitrosamines, N-nitrosoamides, and for the C-nitrosation of active methylene compounds. Researchers and professionals in drug development should be aware of its synthetic utility while also giving paramount importance to the safe handling of both the reagent and the potentially carcinogenic N-nitroso products.

References

Discovery and synthesis history of alkyl nitrites

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Alkyl Nitrites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkyl nitrites, organic compounds with the general structure R−O−N=O, have a rich history intertwined with significant developments in both chemistry and medicine. First synthesized in the mid-19th century, their potent vasodilatory properties quickly led to their adoption for treating angina pectoris. This guide provides a comprehensive overview of the historical discovery and the evolution of synthesis methodologies for these volatile esters. It includes detailed experimental protocols for key synthesis reactions, a comparative analysis of quantitative data from various methods, and a visualization of their primary signaling pathway. This document serves as a technical resource for professionals in research, chemistry, and drug development, offering a foundational understanding of alkyl nitrite (B80452) chemistry and pharmacology.

Discovery and Historical Context

The journey of alkyl nitrites began in the mid-19th century, marking a pivotal moment in the history of pharmacology.

  • 1844: The French chemist Antoine Jérôme Balard, known for his discovery of bromine, became the first to synthesize amyl nitrite.[1][2][3][4][5][6]

  • 1859: The chemical and physiological properties of amyl nitrite were further investigated by Frederick Guthrie, a British chemist, who noted its effects, including flushing of the face and increased heart rate.[7][8]

  • 1863-1865: Physiologist Benjamin Ward Richardson expanded on these findings, recognizing that amyl nitrite inhalation powerfully increased heart action and theorized it caused vasodilation.[8][9] Despite its potent effects, he deemed it a "physiological curiosity" and was initially hesitant to recommend its medical use due to the intensity of its action.[8][9]

  • 1867: The most significant breakthrough in the medical application of alkyl nitrites came from Sir Thomas Lauder Brunton, a Scottish physician.[7][10][11] Influenced by the work of Arthur Gamgee, who had demonstrated that amyl nitrite reduces arterial tension, Brunton reasoned that the severe chest pain of angina pectoris could be alleviated by administering amyl nitrite to dilate the coronary arteries.[11][12] His successful clinical use of inhaled amyl nitrite to relieve angina symptoms was a landmark event, establishing the therapeutic potential of vasodilators.[7][12][13]

Initially, amyl nitrite was dispensed in small, mesh-covered glass vials that were crushed to release the vapors for inhalation. The characteristic "popping" sound made during this process is the origin of the colloquial term "poppers".[2] While amyl nitrite was effective, its short duration of action led to it being largely replaced by nitroglycerin, an organic nitrate (B79036) with a similar mechanism but a longer-lasting effect.[12]

Synthesis of Alkyl Nitrites: A Historical Perspective

The synthesis of alkyl nitrites is fundamentally an esterification reaction between an alcohol and nitrous acid.[14][15] Over the years, the core methodology has been adapted for various alkyl groups and scaled for different applications.

General Synthesis Reaction

The most common and straightforward method for producing alkyl nitrites involves the reaction of an alcohol (ROH) with a source of nitrous acid (HONO). Nitrous acid is unstable and is therefore generated in situ, typically by reacting sodium nitrite (NaNO₂) with a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[16]

Reaction: ROH + HONO → RONO + H₂O[14][15]

The general procedure involves the slow, dropwise addition of the acid to a cooled mixture of the alcohol and an aqueous solution of sodium nitrite.[14][17] The alkyl nitrite, being less dense than the aqueous mixture, forms a separate upper layer that can be easily isolated.[14][17]

Key Synthesis Variations
  • Sulfuric Acid Method: This is the most frequently cited method in historical and laboratory-scale preparations. Concentrated sulfuric acid is added to a cooled solution of sodium nitrite and the desired alcohol.[14][16] The temperature must be strictly controlled, usually at or below 0°C, to prevent the decomposition of nitrous acid and minimize side reactions.[18][19]

  • Hydrochloric Acid Method: An alternative preparation uses hydrochloric acid in place of sulfuric acid. The process is similar, involving the controlled addition of HCl to a cooled mixture of the alcohol and sodium nitrite.[18]

  • Modern Resin-Catalyzed Method: A more recent innovation in alkyl nitrite synthesis involves the use of an acidic cationic exchange resin.[20] In this method, a mixture of an alcohol and a metal nitrite in an aqueous medium is exposed to the resin. The resin acts as the acid catalyst, offering a safer, non-corrosive alternative to strong mineral acids, which is particularly advantageous for point-of-use generation.[20]

Quantitative Data Presentation

The efficiency of alkyl nitrite synthesis can vary based on the specific alcohol used and the reaction conditions. The following tables summarize available quantitative data.

Alkyl Nitrite Alcohol Precursor Acid Yield Purity Reference
n-Amyl Nitriten-Amyl AlcoholSulfuric Acid~51% (distilled)Boiling Point: 97°C[18]
n-Amyl Nitriten-Amyl AlcoholHydrochloric Acid~90% (distilled)Boiling Point: 94-98°C[18]
n-Butyl Nitriten-Butyl AlcoholSulfuric Acid89-93%Not specified[19]
Isobutyl NitriteIsobutyl AlcoholSulfuric AcidNot specified~63% (commercial)[21]
Nitroglycerin*GlycerolSulfuric/Nitric Acid96%~96%[22]

*Note: Nitroglycerin is an organic nitrate, not a nitrite, but is included for comparative context due to its historical and functional relationship with alkyl nitrites.

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of n-amyl nitrite and n-butyl nitrite, adapted from established procedures.

Protocol 1: Synthesis of n-Amyl Nitrite (Sulfuric Acid Method)
  • Reagents:

    • Sodium Nitrite (NaNO₂): 95 g

    • n-Amyl Alcohol (C₅H₁₁OH): 135 mL (110 g)

    • Concentrated Sulfuric Acid (H₂SO₄): 34 mL (62.5 g)

    • Water (H₂O): 375 mL for NaNO₂ solution, 25 mL for acid mixture

    • Sodium Bicarbonate (NaHCO₃)

    • Sodium Chloride (NaCl)

    • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Methodology:

    • A 1-liter three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

    • The flask is placed in an ice-salt bath to achieve cooling below 0°C.

    • A solution of 95 g of sodium nitrite in 375 mL of water is prepared and placed in the flask. The solution is cooled to 0°C.

    • A mixture of 135 mL of n-amyl alcohol, 34 mL of concentrated sulfuric acid, and 25 mL of water is prepared separately and pre-cooled to 0°C.

    • The pre-cooled alcohol-acid mixture is added dropwise from the dropping funnel into the stirred sodium nitrite solution over 45-60 minutes. The reaction temperature must be rigorously maintained at 0°C ± 1°C.[18]

    • After the addition is complete, the mixture is left to stand for 1.5 hours, allowing sodium sulfate to precipitate.

    • The mixture is filtered to remove the precipitated sodium sulfate.

    • The filtrate is transferred to a separatory funnel. The upper layer, containing the crude n-amyl nitrite, is separated.[18]

    • The organic layer is washed with a solution of 1 g of sodium bicarbonate and 12.5 g of sodium chloride in 50 mL of water to neutralize any remaining acid.

    • The washed product is dried over anhydrous magnesium sulfate.

    • For higher purity, the crude product can be gently distilled, collecting the fraction boiling at approximately 97°C.[18]

Protocol 2: Synthesis of n-Butyl Nitrite (Sulfuric Acid Method)
  • Reagents:

    • Sodium Nitrite (NaNO₂): 414 g (5.5 moles)

    • n-Butyl Alcohol (C₄H₉OH): 457 mL (370 g, 5 moles)

    • Concentrated Sulfuric Acid (H₂SO₄): 136 mL (250 g, 2.5 moles)

    • Water (H₂O): 1.5 L for NaNO₂ solution, 100 mL for acid mixture

    • Sodium Bicarbonate (NaHCO₃)

    • Sodium Chloride (NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methodology:

    • A 5-liter three-necked flask is fitted with a heavy-duty mechanical stirrer, a dropping funnel, and a thermometer.

    • The flask is surrounded by an ice-salt bath.

    • A solution of 414 g of sodium nitrite in 1.5 L of water is prepared in the flask and cooled to 0°C with stirring.[19]

    • A mixture of 457 mL of n-butyl alcohol, 136 mL of concentrated sulfuric acid, and 100 mL of water is prepared and pre-cooled to 0°C.

    • The pre-cooled alcohol-acid mixture is added slowly from the dropping funnel beneath the surface of the stirred nitrite solution over approximately 2.5 hours. The temperature must be maintained between 0°C and 5°C.[19]

    • Stirring is continued for 1-1.5 hours after the addition is complete.

    • The mixture is allowed to stand in the ice-salt bath until it separates into layers. The liquid layers are decanted from the precipitated sodium sulfate.

    • The layers are separated in a separatory funnel. The upper n-butyl nitrite layer is washed twice with 50 mL portions of a solution containing 2 g of sodium bicarbonate and 25 g of sodium chloride in 100 mL of water.

    • The product is dried over 20 g of anhydrous sodium sulfate to yield 420-440 g of n-butyl nitrite.[19]

Visualizations: Pathways and Workflows

Signaling Pathway of Alkyl Nitrites

Alkyl nitrites exert their physiological effects by acting as prodrugs for nitric oxide (NO).[12][23][24] The released NO initiates a signaling cascade that results in smooth muscle relaxation and vasodilation.[25][26]

G cluster_membrane cluster_cytosol Vascular Smooth Muscle Cell Cytosol Alkyl_Nitrite Alkyl Nitrite (Inhaled) NO_release Metabolic Release of Nitric Oxide (NO) Alkyl_Nitrite->NO_release Enters bloodstream sGC Soluble Guanylate Cyclase (sGC) NO_release->sGC NO diffuses into cell cGMP cGMP sGC->cGMP Activates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in intracellular Ca²⁺ PKG->Ca_decrease Phosphorylates targets Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation

Caption: Signaling cascade of alkyl nitrites leading to vasodilation.

Experimental Workflow for Alkyl Nitrite Synthesis

The laboratory synthesis of alkyl nitrites follows a standardized workflow designed to control the exothermic reaction and ensure the purity of the final product.

G start Start prep Prepare & Cool Reagents (Alcohol, NaNO₂, Acid) start->prep reaction Slow, Dropwise Addition of Acid/Alcohol to NaNO₂ (Maintain T ≤ 0°C) prep->reaction separation Phase Separation (Decant/Separate Organic Layer) reaction->separation washing Wash with NaHCO₃/NaCl Solution (Neutralization) separation->washing drying Dry with Anhydrous Sulfate Salt washing->drying distillation Purification (Optional Distillation) drying->distillation end Final Product: Alkyl Nitrite distillation->end

References

Theoretical Insights into the Benzyl Nitrite Bond Energy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the bond energy of benzyl (B1604629) nitrite (B80452), a molecule of significant interest in chemical synthesis and biological systems as a nitric oxide (NO) donor. Understanding the energetics of the O-N bond is crucial for predicting its reactivity, stability, and potential as a therapeutic agent. This document summarizes key quantitative data, details the computational methodologies employed in its study, and presents a visual workflow for theoretical bond energy calculations.

Quantitative Analysis of Benzyl Nitrite Bond Dissociation Energy

The homolytic bond dissociation energy (BDE) of the O-NO bond in this compound and related compounds has been a subject of both experimental and theoretical investigation. The BDE represents the enthalpy change when the O-NO bond is cleaved to form a benzyloxy radical and a nitric oxide radical. This value is a critical parameter in understanding the molecule's ability to release NO.

A study determined the homolytic and heterolytic O-NO bond dissociation energies for a series of ten benzyl nitrites in acetonitrile (B52724) using titration calorimetry and thermodynamic cycles. The results indicated that the homolytic cleavage, releasing an NO radical, is energetically more favorable than the heterolytic cleavage.[1] Theoretical calculations, such as those employing Density Functional Theory (DFT), have been widely used to complement and rationalize experimental findings. For a range of organic nitrites, including those with O-NO bonds, theoretical BDEs have been calculated to be in the range of 32.5–38.6 kcal mol−1.[2]

Compound TypeBondMethodBDE (kcal/mol)SolventReference
O-Nitroso CompoundsO-NOExperimental/Thermodynamic CycleSubstantially lower for homolysis vs. heterolysisAcetonitrile[1]
Organic NitritesO-NOTheoretical Calculation32.5–38.6Not Specified[2]
This compound on Graphene AcidN-OωB97X-D/6-31+G(d)~40Gas Phase/Toluene/DMSO[3]

Methodologies for Theoretical Bond Energy Calculation

The accurate theoretical determination of bond dissociation energies relies on sophisticated computational chemistry methods. The primary approach involves calculating the electronic energies of the reactant molecule and its resulting radical fragments.

Key Experimental and Computational Protocols

Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.

  • Functionals: Various functionals are employed to approximate the exchange-correlation energy. Common choices for BDE calculations include B3LYP, PBE1PBE, and M06-2X.[4][5][6] The choice of functional can significantly impact the accuracy of the calculated BDE. For instance, the PBE1PBE functional has been found to yield BDEs that are, on average, 4.03 kcal/mol higher than those from the B3LYP functional for alkyl nitrates.[5]

  • Basis Sets: The basis set describes the atomic orbitals used in the calculation. Larger and more flexible basis sets, such as 6-311+g** and 6-311g**, are commonly used to achieve accurate results.[4][5] The inclusion of diffuse functions (+) and polarization functions (*) is often crucial for describing the electronic structure of radicals and anions accurately.

Ab Initio Methods: These methods are based on first principles without the use of empirical parameters.

  • Complete Basis Set (CBS) Methods: Methods like CBS-4M are designed to extrapolate the results of calculations with finite basis sets to the complete basis set limit, thereby providing highly accurate energies.[4][5]

Solvation Models: To simulate the effect of a solvent on the bond energy, continuum solvation models like the Universal Continuum Solvation Model based on Solute Electron Density (SMD) are often employed in calculations.[3]

Experimental Determination in Solution:

  • Titration Calorimetry: This technique is used to measure the heat of reaction, which can then be used in a thermodynamic cycle to determine the heterolytic bond dissociation energy in solution.[1]

  • Thermodynamic Cycle: By combining the experimentally determined heterolytic BDE with electrochemical data (e.g., oxidation potentials), the homolytic BDE in solution can be derived.[1][7]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the theoretical calculation of the O-NO bond dissociation energy in this compound.

BDE_Calculation_Workflow cluster_pre Pre-computation Steps cluster_calc Quantum Chemical Calculations cluster_post Post-computation Analysis cluster_method Methodology Selection start Define this compound Structure method Select DFT Functional & Basis Set start->method rad1 Define Benzyloxy Radical Structure rad1->method rad2 Define Nitric Oxide Radical Structure rad2->method opt_reactant Geometry Optimization & Frequency Calculation (this compound) extract_e Extract Electronic and Zero-Point Vibrational Energies opt_reactant->extract_e opt_rad1 Geometry Optimization & Frequency Calculation (Benzyloxy Radical) opt_rad1->extract_e opt_rad2 Geometry Optimization & Frequency Calculation (Nitric Oxide Radical) opt_rad2->extract_e calc_bde Calculate Bond Dissociation Energy BDE = (E_rad1 + E_rad2) - E_reactant extract_e->calc_bde method->opt_reactant method->opt_rad1 method->opt_rad2

Caption: Workflow for theoretical BDE calculation of this compound.

This guide provides a foundational understanding of the theoretical approaches used to study the bond energy of this compound. The interplay of computational and experimental methods is crucial for accurately characterizing the thermochemical properties of this and other nitroso compounds, which is essential for their application in various fields, including drug development.

References

Benzyl Nitrite: A Comprehensive Safety and Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the safety data sheet (SDS) information for benzyl (B1604629) nitrite (B80452). It is intended for researchers, scientists, and professionals in drug development who handle or are investigating this compound. This document synthesizes available data on the physicochemical properties, toxicological profile, and safe handling procedures for benzyl nitrite. Detailed experimental protocols for key safety assessments and visualizations of relevant biological pathways are also presented to provide a comprehensive resource.

Physicochemical Properties

This compound (CAS No. 935-05-7) is the ester of benzyl alcohol and nitrous acid.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1. This data is critical for understanding its behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[1][2][3]
Molecular Weight 137.14 g/mol [1][2][3]
Appearance Data not available
Boiling Point 180 °C at 760 mmHg[1]
Density 1.09 g/cm³[1]
Flash Point 71.2 °C[1]
Vapor Pressure 1.24 mmHg at 25 °C[1]
Refractive Index 1.512[1]
Solubility Data not available

Toxicological Information and GHS Classification

Organic nitrites are known to be potent vasodilators and can cause a rapid drop in blood pressure, dizziness, and headaches. Inhalation or ingestion can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.

Table 2: Anticipated GHS Hazard Classification for this compound (Extrapolated)

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Cardiovascular System)Category 2H371: May cause damage to organs

Note: This table is an extrapolation based on the known hazards of similar compounds and should be used for guidance only. A definitive GHS classification should be obtained from a validated SDS.

Experimental Protocols for Safety Assessment

For novel compounds like this compound where extensive toxicological data is lacking, standardized experimental protocols are essential for a thorough safety assessment. The following are detailed methodologies for key toxicological endpoints based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a limited number of animals to classify a substance into one of the GHS categories for acute oral toxicity.[5][6][7][8][9]

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimated to laboratory conditions for at least 5 days prior to the test.

  • Dose Levels: The test is initiated using a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure:

    • A group of three animals is dosed with the starting dose.

    • If mortality is observed in two or three animals, the test is repeated with a lower dose.

    • If one or no animals die, the test is repeated with a higher dose.

    • This process is continued until a clear outcome is obtained, allowing for classification.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The number of animals that die at each dose level is used to determine the GHS category.

experimental_workflow_acute_oral_toxicity start Start: Select Dose Level (OECD 423) dose_group Dose Group of 3 Animals start->dose_group observe Observe for 14 Days (Mortality, Clinical Signs) dose_group->observe outcome Evaluate Outcome observe->outcome classify Classify into GHS Category outcome->classify Based on mortality stop End of Test classify->stop

Workflow for Acute Oral Toxicity Testing (OECD 423).
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation by measuring its cytotoxicity on a reconstructed human epidermis model.[10][11][12][13]

Methodology:

  • Test System: A commercially available, validated reconstructed human epidermis (RhE) model is used.

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.

    • After a defined exposure period (e.g., 60 minutes), the substance is removed by rinsing.

    • The tissues are incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Tissue viability is determined using a colorimetric assay (e.g., MTT assay), which measures the activity of mitochondrial dehydrogenases in viable cells.

  • Data Analysis: The viability of the treated tissues is compared to that of negative controls. A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

experimental_workflow_skin_irritation start Start: Reconstructed Human Epidermis (RhE) Model apply_substance Topical Application of this compound start->apply_substance expose Exposure Period (e.g., 60 min) apply_substance->expose rinse Rinse and Post-Incubate (e.g., 42 hr) expose->rinse viability_assay MTT Viability Assay rinse->viability_assay analyze Analyze Viability vs. Control viability_assay->analyze classify Classify as Irritant or Non-Irritant analyze->classify end_test End of Test classify->end_test

Workflow for In Vitro Skin Irritation Testing (OECD 439).

Signaling Pathway of Vasodilation

Organic nitrites, including this compound, are known to be potent vasodilators. Their mechanism of action involves the release of nitric oxide (NO), which initiates a signaling cascade leading to the relaxation of vascular smooth muscle.[14][15][16][17][18]

The key steps in this pathway are:

  • Nitric Oxide (NO) Release: this compound is metabolized in the body, releasing nitric oxide.

  • Guanylate Cyclase Activation: NO diffuses into vascular smooth muscle cells and binds to and activates the enzyme soluble guanylate cyclase (sGC).

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Protein Kinase G (PKG) Activation: Increased levels of cGMP activate cGMP-dependent protein kinase (PKG).

  • Calcium Level Reduction: PKG activation leads to a decrease in intracellular calcium concentration through various mechanisms, including the inhibition of calcium influx and the sequestration of calcium into intracellular stores.

  • Myosin Light Chain Dephosphorylation: The reduction in intracellular calcium leads to the dephosphorylation of myosin light chains.

  • Smooth Muscle Relaxation: Dephosphorylation of myosin light chains results in the relaxation of the vascular smooth muscle, leading to vasodilation.

vasodilation_pathway cluster_cell Vascular Smooth Muscle Cell sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Conversion of GTP GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca_decrease Decreased Intracellular Ca²⁺ PKG->Ca_decrease MLCP Myosin Light Chain Phosphatase Activation Ca_decrease->MLCP Relaxation Smooth Muscle Relaxation (Vasodilation) MLCP->Relaxation BN This compound NO Nitric Oxide (NO) BN->NO Metabolism NO->sGC Activation

Signaling Pathway of this compound-Induced Vasodilation.

Safe Handling and Storage

Given the potential hazards, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling:

  • Avoid contact with skin, eyes, and clothing.[19][20]

  • Do not breathe vapors or mist.[20]

  • Keep away from heat, sparks, and open flames.[19]

  • Use non-sparking tools.

  • Wash thoroughly after handling.[19]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]

  • Store away from incompatible materials such as strong oxidizing agents.[21]

  • Keep in a locked storage area.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[21]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.[22] Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow to enter sewers or waterways.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users are strongly advised to consult a comprehensive and verified SDS from a reputable supplier before handling this compound. All chemical handling should be conducted by trained personnel in a suitably equipped laboratory.

References

Benzyl Nitrite: A Comprehensive Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) nitrite (B80452) (C₇H₇NO₂), an organic ester of nitrous acid, is a reactive intermediate with applications in organic synthesis. Its inherent instability necessitates a thorough understanding of its properties and hazards to ensure safe handling and storage. This technical guide provides an in-depth overview of the essential precautions for laboratory personnel working with benzyl nitrite. It consolidates key physical and chemical data, outlines detailed protocols for handling and disposal, and discusses its stability and reactivity profile. The information presented is intended to support risk assessment and the implementation of safe laboratory practices in research and development settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
Appearance Not explicitly stated, but likely a liquid
Boiling Point 180 °C at 760 mmHg (with decomposition)[3]
80-83 °C at 35 mmHg[3]
Density 1.09 g/cm³
Flash Point 71.2 °C
Vapor Pressure 1.24 mmHg at 25 °C
Solubility Likely soluble in ether, similar to other nitrite esters.[3]

Hazard Identification and General Precautions

Potential Hazards:

  • Flammability: this compound is a combustible liquid and may ignite if exposed to heat, sparks, or open flames.[4]

  • Instability: Organic nitrites are known to be unstable and can decompose, sometimes violently, upon exposure to heat, light, or air.[3][5] Some alkyl nitrites have been reported to burst their containers even under refrigerated storage.[5]

  • Reactivity: this compound is particularly sensitive to acids, which catalyze its decomposition.[6] It is incompatible with strong oxidizing agents, reducing agents, and acids.[7][8]

  • Toxicity: Inhalation of vapors may be harmful.[7]

General Precautions:

  • Work in a well-ventilated chemical fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Use spark-proof tools and equipment.[9]

  • Ground all equipment to prevent static discharge.[11]

  • Avoid contact with skin and eyes.[7]

  • Do not work alone when handling this substance.[12]

Handling and Storage Protocols

Synthesis and Purification

The synthesis of this compound is often achieved through the reaction of benzyl alcohol with sodium nitrite in an acidic medium.[13][14] A general laboratory-scale protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzyl alcohol

  • Sodium nitrite

  • Sulfuric acid (concentrated)

  • Water

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium nitrite in water and cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of benzyl alcohol and concentrated sulfuric acid to the stirred sodium nitrite solution via the dropping funnel. Maintain the reaction temperature at or below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.

  • Transfer the reaction mixture to a separatory funnel. The upper organic layer contains the this compound.

  • Separate the organic layer and wash it sequentially with cold water and a saturated sodium bicarbonate solution to remove any residual acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The crude this compound can be purified by vacuum distillation. Caution: Distillation should be performed with extreme care due to the thermal instability of the compound. Use a safety shield and monitor the temperature closely. It is advisable to distill at the lowest possible pressure to keep the temperature down.[15]

Storage

Proper storage is critical to maintain the integrity of this compound and to prevent hazardous situations.

Storage Recommendations:

  • Store in a tightly sealed, amber glass container to protect from light.[5]

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight.[9][11]

  • Refrigerated storage (2-8 °C) is recommended to slow decomposition.[4]

  • Store away from incompatible materials such as acids, oxidizing agents, and reducing agents.[7][8]

  • Store in a designated flammable liquids storage cabinet.[12]

Disposal

Waste this compound and contaminated materials must be disposed of as hazardous waste.

Experimental Protocol: Neutralization and Disposal of this compound

Materials:

  • Waste this compound

  • Inert solvent (e.g., heptane)

  • Isopropyl alcohol

  • Methanol

  • Water

  • Reaction flask

  • Stirrer

  • Cooling bath (e.g., ice-water)

Procedure:

  • In a chemical fume hood, dilute the waste this compound with an inert solvent such as heptane (B126788) in a reaction flask equipped with a stirrer.

  • Cool the flask in a cooling bath.

  • Slowly add isopropyl alcohol to the stirred solution to quench the reactive nitrite. An exothermic reaction may occur; control the addition rate to maintain a safe temperature.

  • After the initial reaction subsides, slowly add methanol, followed by a large excess of water to complete the hydrolysis.

  • The resulting aqueous solution can then be neutralized. Check the pH and adjust to between 6 and 8 with a suitable acid or base.

  • The neutralized aqueous waste should be collected in a designated hazardous waste container for disposal according to institutional and local regulations.[16][17] Never dispose of organic nitrites down the drain.[18]

Stability and Reactivity

This compound is an inherently unstable molecule. Its stability is influenced by several factors, including temperature, light, and the presence of other chemical substances.

Decomposition

This compound is known to decompose, particularly under acidic conditions, to form benzaldehyde (B42025) and nitroxyl (B88944) (HNO).[6] The decomposition can be accelerated by heat and light. Thermal decomposition at high temperatures can lead to the formation of benzyl radicals.[19]

The primary decomposition products are:

  • Benzaldehyde

  • Nitroxyl (HNO), which can further react to form nitrous oxide (N₂O)

  • Oxides of nitrogen (upon prolonged exposure to air and moisture)[5]

dot```dot graph DecompositionPathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

benzyl_nitrite [label="this compound\n(C₇H₇NO₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; benzaldehyde [label="Benzaldehyde\n(C₇H₆O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hno [label="Nitroxyl\n(HNO)", fillcolor="#FBBC05", fontcolor="#202124"]; n2o [label="Nitrous Oxide\n(N₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

benzyl_nitrite -> benzaldehyde [label="Acid-catalyzed\ndecomposition"]; benzyl_nitrite -> hno [label="Acid-catalyzed\ndecomposition"]; hno -> n2o [label="Dimerization & \ndecomposition"]; }

Caption: Workflow for responding to a this compound spill.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [7]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [20]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [20]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [9]

Conclusion

This compound is a valuable reagent in organic synthesis, but its safe use hinges on a comprehensive understanding of its hazardous properties. This guide has summarized the critical information regarding its handling, storage, and disposal. Adherence to the outlined precautions and protocols is paramount for minimizing risks and ensuring a safe laboratory environment for all personnel. Researchers, scientists, and drug development professionals are encouraged to use this document as a foundation for developing their own specific standard operating procedures for working with this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Alkyl Nitrites in the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of primary aromatic amines into a wide variety of functional groups via an aryl diazonium salt intermediate.[1][2] This transformation is pivotal in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] While traditionally employing sodium nitrite (B80452) in aqueous acidic conditions, the use of alkyl nitrites in organic solvents has emerged as a valuable alternative, offering milder reaction conditions and improved solubility for certain substrates.[3][4] Although specific literature detailing the use of benzyl (B1604629) nitrite is scarce, extensive research on other alkyl nitrites, such as tert-butyl nitrite and isoamyl nitrite, provides a strong foundation for its potential application. These reagents facilitate the diazotization step under non-aqueous conditions, which can be advantageous for substrates that are sensitive to strong aqueous acids or have poor water solubility.[3][4]

This document provides detailed application notes and protocols for performing the Sandmeyer reaction using alkyl nitrites as diazotizing agents, based on established methodologies for analogous reagents.

Mechanism of the Sandmeyer Reaction with Alkyl Nitrites

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1] The key steps involve:

  • Diazotization: The primary aromatic amine reacts with an alkyl nitrite in the presence of a proton source to form an aryl diazonium salt.

  • Single Electron Transfer (SET): A copper(I) catalyst donates a single electron to the diazonium salt.[1]

  • Dediazoniation: The resulting aryl diazonium radical rapidly loses a molecule of nitrogen gas (N₂) to form an aryl radical.[1]

  • Halogen Transfer: The aryl radical abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product.[1]

The use of alkyl nitrites allows this process to be carried out in organic solvents, which can be beneficial for the solubility of organic starting materials.[4]

Experimental Protocols

The following protocols are adapted from established procedures for alkyl nitrites like tert-butyl nitrite and isoamyl nitrite and can serve as a starting point for the use of benzyl nitrite. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: General Procedure for the Sandmeyer Bromination using tert-Butyl Nitrite

This protocol is based on a general method for the conversion of an aromatic amine to an aryl bromide.[5]

Materials:

Procedure:

  • To a reaction vessel containing acetonitrile, add CuBr₂ at room temperature.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add tert-butyl nitrite to the cooled mixture.

  • Stir the mixture for 5 minutes, then add the aromatic amine.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Upon completion, add ethyl acetate to the reaction mixture.

  • Quench the reaction by adding 10% aqueous NH₄Cl followed by 2% aqueous NH₃.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography.

Protocol 2: General Procedure for the Sandmeyer Bromination using Isoamyl Nitrite

This protocol provides an alternative method using isoamyl nitrite.[5]

Materials:

  • Aromatic amine (1.0 equiv)

  • Copper(I) bromide (CuBr) (2.0 equiv)

  • Isoamyl nitrite (2.0 equiv)

  • Acetonitrile (ACN)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the aromatic amine in acetonitrile in a reaction vessel.

  • Add isoamyl nitrite to the solution and stir at room temperature for 10 minutes.

  • Add copper(I) bromide portion-wise to the mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over sodium sulfate (B86663) (Na₂SO₄) and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize representative yields for the Sandmeyer reaction using alkyl nitrites with various substrates, as reported in the literature. Note: No specific quantitative data for the use of this compound was found in the reviewed literature. The data presented is for analogous alkyl nitrites.

Table 1: Sandmeyer Chlorination of Various Anilines using tert-Butyl Nitrite in a Continuous Flow Process [4]

EntrySubstrate (Aniline Derivative)ProductYield (%)
14-Acetylaniline4-Chloroacetophenone100
24-Nitroaniline1-Chloro-4-nitrobenzene91
3Methyl 4-aminobenzoateMethyl 4-chlorobenzoate80
4Ethyl 4-aminobenzoateEthyl 4-chlorobenzoate81
54-Aminobenzonitrile4-Chlorobenzonitrile60
64-Aminobenzoic acid4-Chlorobenzoic acid50

Table 2: Sandmeyer Bromination of Various Anilines using Alkyl Nitrites [2][5]

EntrySubstrate (Aniline Derivative)Alkyl NitriteCopper SaltYield (%)
1Substituted Anilinet-BuONOCuBr₂70
2Substituted AnilineIsoamyl nitriteCuBr40
3AminocyclopropylpyridineAmyl nitriteCuBr₂Good
44-Methoxyanilinet-BuONOCuBr₂High

Visualizations

The following diagrams illustrate the key processes involved in the Sandmeyer reaction using alkyl nitrites.

Sandmeyer_Workflow cluster_diazotization Diazotization Step cluster_sandmeyer Sandmeyer Reaction AromaticAmine Aromatic Amine (Ar-NH2) DiazoniumSalt Aryl Diazonium Salt (Ar-N2+) AromaticAmine->DiazoniumSalt R-ONO, H+ AlkylNitrite Alkyl Nitrite (R-ONO) AlkylNitrite->DiazoniumSalt ArylHalide Aryl Halide (Ar-X) DiazoniumSalt->ArylHalide CuX CopperCatalyst Copper(I) Halide (CuX) CopperCatalyst->ArylHalide Sandmeyer_Mechanism ArN2 Ar-N≡N⁺ ArN2_radical [Ar-N=N•] ArN2->ArN2_radical + Cu(I)X CuX Cu(I)X CuX2 Cu(II)X₂ ArN2_radical->CuX2 Ar_radical Ar• ArN2_radical->Ar_radical - N₂ ArX Ar-X N2 N₂ Ar_radical->ArX + Cu(II)X₂ ArX->CuX - Cu(I)X (regenerated)

References

Benzyl Nitrite as a Reagent for C-H Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H functionalization is a powerful strategy in modern organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable functional groups. This approach offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. Among the various reagents employed for C-H functionalization, alkyl nitrites have emerged as versatile reagents capable of initiating radical-mediated transformations under mild conditions.

While specific literature on benzyl (B1604629) nitrite (B80452) as a direct reagent for C-H functionalization is limited, its chemical reactivity is analogous to the well-studied tert-butyl nitrite (TBN). Both are sources of nitric oxide (NO) and alkoxy radicals upon thermal or photochemical decomposition. These reactive species can initiate a cascade of reactions leading to the functionalization of C-H bonds. This document provides an overview of the applications and protocols for C-H functionalization using alkyl nitrites, with a focus on methodologies developed for TBN that can be adapted for benzyl nitrite.

Principle of Reactivity

Alkyl nitrites, including this compound, serve as precursors to radical species that can abstract a hydrogen atom from a C-H bond, initiating a functionalization cascade. The general mechanism involves the homolytic cleavage of the O-N bond to generate an alkoxy radical (or a benzyloxy radical in the case of this compound) and a nitric oxide (NO) radical. The alkoxy radical is a potent hydrogen atom abstractor, capable of cleaving even unactivated C-H bonds.

Applications in C-H Functionalization

The primary applications of alkyl nitrites in C-H functionalization, based on studies with TBN, include C-H nitrosation, C-H nitration, and the construction of N-heterocycles.

C-H Nitrosation of Imidazo[1,2-a]pyridines

Alkyl nitrites can be used for the direct and regioselective C-H nitrosation of various heterocyclic compounds. For instance, imidazo[1,2-a]pyridines can be efficiently nitrosated at the C3 position.[1][2]

Reaction Scheme:

Quantitative Data Summary:

EntrySubstrate (Imidazo[1,2-a]pyridine derivative)ProductYield (%)[1]
12-phenylimidazo[1,2-a]pyridine3-nitroso-2-phenylimidazo[1,2-a]pyridine98
22-(4-methylphenyl)imidazo[1,2-a]pyridine2-(4-methylphenyl)-3-nitrosoimidazo[1,2-a]pyridine96
32-(4-methoxyphenyl)imidazo[1,2-a]pyridine2-(4-methoxyphenyl)-3-nitrosoimidazo[1,2-a]pyridine95
42-(4-chlorophenyl)imidazo[1,2-a]pyridine2-(4-chlorophenyl)-3-nitrosoimidazo[1,2-a]pyridine97
52-methylimidazo[1,2-a]pyridine2-methyl-3-nitrosoimidazo[1,2-a]pyridine92

Experimental Protocol: General Procedure for C-H Nitrosation [1]

  • To a solution of the imidazo[1,2-a]pyridine (B132010) derivative (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask, add the alkyl nitrite (e.g., this compound or tert-butyl nitrite, 1.2 mmol).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 15-30 minutes).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexane) to afford the desired 3-nitrosoimidazo[1,2-a]pyridine derivative.

Plausible Signaling Pathway:

G cluster_initiation Initiation cluster_propagation Propagation Alkyl Nitrite Alkyl Nitrite Alkoxy Radical Alkoxy Radical Alkyl Nitrite->Alkoxy Radical Δ or hν NO Radical NO Radical Alkyl Nitrite->NO Radical Δ or hν Substrate Substrate (R-H) Alkoxy Radical->Substrate H-abstraction Substrate Radical Substrate Radical (R•) Substrate->Substrate Radical Product Nitrosated Product (R-NO) Substrate Radical->Product + •NO

Caption: Radical mechanism for C-H nitrosation.

Synthesis of N-Heterocycles: Imidazo[1,2-a]quinolines

Alkyl nitrites can serve as a nitrogen source in multicomponent reactions to construct complex heterocyclic scaffolds. For example, they can be used in the synthesis of imidazo[1,2-a]quinolines from quinolines and styrenes.[3]

Quantitative Data Summary:

EntryQuinoline (B57606)Styrene (B11656)ProductYield (%)[3]
1QuinolineStyrene2-phenylimidazo[1,2-a]quinoline75
2Quinoline4-Methylstyrene2-(p-tolyl)imidazo[1,2-a]quinoline72
3Quinoline4-Chlorostyrene2-(4-chlorophenyl)imidazo[1,2-a]quinoline68
46-MethylquinolineStyrene8-methyl-2-phenylimidazo[1,2-a]quinoline70

Experimental Protocol: General Procedure for Imidazo[1,2-a]quinoline Synthesis [3]

  • In a sealed tube, combine the quinoline (0.5 mmol), styrene (1.0 mmol), copper(I) iodide (10 mol%), and the alkyl nitrite (e.g., this compound or tert-butyl nitrite, 1.5 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 2 mL).

  • Heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to yield the desired imidazo[1,2-a]quinoline.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Quinoline Quinoline N-functionalized Quinoline N-functionalized Quinoline Quinoline->N-functionalized Quinoline Reaction with radical intermediate Styrene Styrene Alkyl Nitrite Alkyl Nitrite Styrene-derived Radical Styrene-derived Radical Alkyl Nitrite->Styrene-derived Radical Radical Addition Imidazo[1,2-a]quinoline Imidazo[1,2-a]quinoline N-functionalized Quinoline->Imidazo[1,2-a]quinoline Intramolecular Cyclization

Caption: Key steps in the synthesis of Imidazo[1,2-a]quinolines.

Conclusion

This compound, by analogy to tert-butyl nitrite, holds potential as a valuable reagent for C-H functionalization reactions. Its ability to generate radical species under mild conditions makes it a promising tool for the synthesis of complex organic molecules, including functionalized heterocycles. The protocols and data presented here, derived from studies with TBN, provide a solid foundation for researchers to explore the utility of this compound in their own synthetic endeavors. Further investigation into the specific reactivity and scope of this compound in these transformations is warranted to fully elucidate its potential in C-H functionalization chemistry.

References

Application Notes and Protocols for Nitrosation with Benzyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosation, the process of introducing a nitroso group (-N=O) into an organic molecule, is a fundamental transformation in organic synthesis. Alkyl nitrites, such as benzyl (B1604629) nitrite (B80452), serve as effective nitrosating agents under mild conditions and are valuable reagents in the synthesis of a wide range of compounds including diazonium salts, N-nitrosamines, N-nitrosoamides, and oximes. These products are crucial intermediates in the pharmaceutical industry and in the development of new chemical entities. Benzyl nitrite, an ester of benzyl alcohol and nitrous acid, offers an alternative to the traditional method of using sodium nitrite with a strong acid, which can sometimes lead to harsh reaction conditions and side products. This document provides detailed application notes and protocols for conducting nitrosation reactions using this compound and other related alkyl nitrites.

General Principles of Nitrosation with Alkyl Nitrites

Alkyl nitrites, including this compound, are versatile reagents that can act as a source of the nitrosonium ion (NO⁺) or its carriers, which are the key electrophilic species in nitrosation reactions. The reactivity of alkyl nitrites can be influenced by the reaction conditions, including the choice of solvent, temperature, and the presence of acidic or basic catalysts.

Mechanism of Action:

Under acidic conditions, alkyl nitrites can be protonated, which facilitates the release of the nitrosonium ion. The general mechanism involves the nucleophilic attack of the substrate (e.g., an amine) on the electrophilic nitrogen of the nitrosating species. The exact nature of the active nitrosating agent can vary depending on the reaction medium. In the presence of halide ions, for example, more potent nitrosating agents like nitrosyl halides (e.g., NOCl) can be formed in situ, accelerating the reaction.

Applications in Organic Synthesis

Diazotization of Primary Aromatic Amines

The conversion of primary aromatic amines to diazonium salts is a cornerstone of synthetic aromatic chemistry, enabling the introduction of a wide variety of functional groups.[1][2] Alkyl nitrites are effective reagents for this transformation, often providing milder conditions than the classical aqueous sodium nitrite and mineral acid method.[3]

General Reaction Scheme:

Ar-NH₂ + C₆H₅CH₂ONO → [Ar-N₂]⁺ + C₆H₅CH₂OH + OH⁻

N-Nitrosation of Secondary Amines

Secondary amines react with this compound to form N-nitrosamines. This reaction is of significant interest in medicinal chemistry and toxicology, as N-nitrosamines are a class of compounds with important biological activities.[4] The reaction typically proceeds under neutral or mild acidic conditions.

General Reaction Scheme:

R₂NH + C₆H₅CH₂ONO → R₂N-N=O + C₆H₅CH₂OH

N-Nitrosation of Amides

Secondary amides can be converted to N-nitrosoamides using alkyl nitrites.[5] N-nitrosoamides are useful intermediates in organic synthesis, for instance, in the generation of diazoalkanes.

General Reaction Scheme:

R(CO)NHR' + C₆H₅CH₂ONO → R(CO)N(NO)R' + C₆H₅CH₂OH

Synthesis of Oximes from Active Methylene (B1212753) Compounds

Compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) can be nitrosated at the carbon atom to form a nitroso intermediate, which then tautomerizes to the more stable oxime.[6] This method is a valuable route for the synthesis of oximes, which have applications as intermediates in the synthesis of lactams (via Beckmann rearrangement) and other nitrogen-containing heterocycles.[7]

General Reaction Scheme:

R-CH₂-R' + C₆H₅CH₂ONO → R-C(=NOH)-R' + C₆H₅CH₂OH (where R and R' are electron-withdrawing groups)

Data Presentation: Reaction Conditions for Nitrosation with Alkyl Nitrites

While specific quantitative data for this compound is limited in the literature, the following tables summarize typical reaction conditions for nitrosation using other common alkyl nitrites, such as tert-butyl nitrite (TBN), which can serve as a guide for optimizing reactions with this compound.

Table 1: N-Nitrosation of Secondary Amines with tert-Butyl Nitrite (TBN) [4]

EntrySubstrate (Secondary Amine)Reagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1N-MethylanilineTBN (1.0)NeatRoom Temp.0.598
2N-EthylanilineTBN (1.0)NeatRoom Temp.0.596
3DiphenylamineTBN (1.0)NeatRoom Temp.195
4DibenzylamineTBN (1.5)Neat45194
5N-Benzyl-N-methylamineTBN (1.5)Neat45192
6PiperidineTBN (2.0)Neat45485
7MorpholineTBN (2.0)Neat45582

Table 2: N-Nitrosation of Amides with tert-Butyl Nitrite (TBN) [5]

EntrySubstrate (Amide)Reagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1N-MethylbenzamideTBN (1.5)NeatRoom Temp.0.597
2N-EthylbenzamideTBN (1.5)NeatRoom Temp.0.595
3N-BenzylbenzamideTBN (1.5)NeatRoom Temp.192
4N-PhenylbenzamideTBN (1.5)NeatRoom Temp.190

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of a Primary Aromatic Amine

Materials:

  • Primary aromatic amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous solvent (e.g., THF, acetonitrile, or chloroform)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the primary aromatic amine in the anhydrous solvent in the reaction vessel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add this compound to the cooled solution with continuous stirring.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, the resulting diazonium salt solution can be used directly for subsequent reactions, such as Sandmeyer or coupling reactions.[2]

Note: Aromatic diazonium salts can be unstable and potentially explosive when isolated in a dry state. It is highly recommended to use them in solution immediately after preparation.[8]

Protocol 2: General Procedure for the N-Nitrosation of a Secondary Amine

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.2 eq)

  • Solvent (e.g., dichloromethane, acetonitrile, or neat)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of the secondary amine in the chosen solvent (or neat), add this compound dropwise at room temperature.[4]

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 45 °C for less reactive amines) for the required time (typically 0.5-5 hours).

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.

  • The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography if necessary.

Protocol 3: General Procedure for the Synthesis of an Oxime from an Active Methylene Compound

Materials:

  • Active methylene compound (1.0 eq)

  • This compound (1.2 eq)

  • Base (e.g., sodium ethoxide, potassium tert-butoxide) (1.1 eq)

  • Anhydrous solvent (e.g., ethanol, THF)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the active methylene compound in the anhydrous solvent in the reaction vessel.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base portion-wise to the solution to generate the enolate.

  • Slowly add this compound to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude oxime can be purified by recrystallization or column chromatography.

Visualizations

Nitrosation_Mechanism General Mechanism of Nitrosation with this compound cluster_activation Activation of this compound cluster_nitrosation Nitrosation of Substrate BnONO C₆H₅CH₂ONO (this compound) BnONOH_plus C₆H₅CH₂O(H)NO⁺ (Protonated this compound) BnONO->BnONOH_plus + H⁺ H_plus H⁺ (Acid Catalyst) NO_plus NO⁺ (Nitrosonium Ion) BnONOH_plus->NO_plus - C₆H₅CH₂OH R2NH R₂NH (Substrate, e.g., Amine) BnOH C₆H₅CH₂OH (Benzyl Alcohol) Intermediate R₂N(H)NO⁺ (Intermediate) R2NH->Intermediate + NO⁺ Product R₂N-NO (N-Nitrosamine) Intermediate->Product - H⁺ H_plus_out H⁺

Caption: General mechanism of acid-catalyzed nitrosation.

Experimental_Workflow Experimental Workflow for N-Nitrosation Start Start Dissolve Dissolve Substrate in Solvent Start->Dissolve Cool Cool to 0-5 °C (optional) Dissolve->Cool AddReagent Add this compound (dropwise) Cool->AddReagent React Stir at Specified Temperature and Time AddReagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Wash, Dry) Monitor->Workup Complete Purify Purification (Chromatography/Recrystallization) Workup->Purify End End Purify->End

Caption: Typical experimental workflow for nitrosation.

Substrate_Pathways Nitrosation Pathways for Different Substrates cluster_substrates Substrates cluster_products Products BnONO This compound (C₆H₅CH₂ONO) PrimaryAmine Primary Aromatic Amine (Ar-NH₂) SecondaryAmine Secondary Amine (R₂NH) Amide Secondary Amide (R(CO)NHR') ActiveMethylene Active Methylene (R-CH₂-R') Diazonium Diazonium Salt ([Ar-N₂]⁺) PrimaryAmine->Diazonium Diazotization Nitrosamine N-Nitrosamine (R₂N-NO) SecondaryAmine->Nitrosamine N-Nitrosation Nitrosoamide N-Nitrosoamide (R(CO)N(NO)R') Amide->Nitrosoamide N-Nitrosation Oxime Oxime (R-C(=NOH)-R') ActiveMethylene->Oxime C-Nitrosation

Caption: Substrate-product relationships in nitrosation.

References

Benzyl Nitrite as a Radical Initiator in Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research indicates that while benzyl (B1604629) nitrite (B80452) can thermally decompose to generate radicals, it is not a conventional or well-documented radical initiator for polymerization reactions in industrial or academic settings. Standard initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are overwhelmingly preferred due to their predictable decomposition kinetics and efficiency in initiating polymerization.[1][2] This document provides an overview of the theoretical potential of benzyl nitrite as a radical source, based on the chemistry of alkyl nitrites, and contrasts this with the established use of common radical initiators. While direct experimental protocols for using this compound in polymerization are not available in the literature, a general protocol for radical polymerization is provided for context.

Introduction to Radical Polymerization Initiators

Radical polymerization is a chain reaction process involving the addition of monomers to a growing polymer chain that has a free radical at its active end. The initiation of this process requires a molecule that can readily decompose into free radicals upon activation, typically by heat or light. The choice of a suitable initiator is critical and depends on factors such as the desired reaction temperature, the solvent, and the monomer being polymerized.[2]

Commonly used radical initiators include:

  • Azo Compounds (e.g., AIBN): These compounds eliminate nitrogen gas upon decomposition to form two carbon-centered radicals.[1]

  • Peroxides (e.g., Benzoyl Peroxide): The weak oxygen-oxygen bond in peroxides cleaves to form two oxygen-centered radicals.[1]

This compound as a Potential Radical Source

Alkyl nitrites, the class of compounds to which this compound belongs, are known to undergo homolytic cleavage of the weak C-O bond to form an alkyl radical and a nitrite radical.[3] In the case of this compound, this decomposition would yield a benzyl radical and a nitrogen dioxide radical. The benzyl radical is resonance-stabilized, which could influence its reactivity as an initiator.

Studies on the pyrolysis of this compound have confirmed the formation of benzyloxyl radicals.[4] Furthermore, the thermal decomposition of the benzyl radical itself has been a subject of research in combustion chemistry.[5][6][7]

Proposed Decomposition Mechanism

The theoretical decomposition of this compound to generate initiating radicals can be depicted as follows:

G This compound This compound Benzyl Radical Benzyl Radical This compound->Benzyl Radical Δ (Heat) Nitrogen Dioxide Radical Nitrogen Dioxide Radical This compound->Nitrogen Dioxide Radical Δ (Heat) Initiated Monomer Radical (M-Benzyl•) Initiated Monomer Radical (M-Benzyl•) Benzyl Radical->Initiated Monomer Radical (M-Benzyl•) + Monomer Monomer (M) Monomer (M) Growing Polymer Chain Growing Polymer Chain Initiated Monomer Radical (M-Benzyl•)->Growing Polymer Chain + n(Monomer)

Caption: Proposed decomposition of this compound to form radicals for initiation.

Quantitative Data

There is a significant lack of quantitative data in the scientific literature regarding the use of this compound as a radical initiator for polymerization. The table below summarizes available physical and decomposition data for this compound, primarily from studies not focused on polymerization.

PropertyValueReference(s)
Molecular Formula C₇H₇NO₂[8]
Molecular Weight 137.14 g/mol [8]
Boiling Point 53-58°C at 10 Torr[9]
Decomposition Pathway Homolytic cleavage of the O-NO bond[10]

Experimental Protocols

As this compound is not a standard initiator, a specific, validated protocol for its use in polymerization is not available. However, a general experimental workflow for a thermally initiated radical polymerization is provided below for illustrative purposes. It is strongly recommended to use a well-established initiator like AIBN or BPO in place of this compound for predictable and reproducible results.

General Workflow for Radical Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Monomer Purification Monomer Purification Solvent Degassing Solvent Degassing Monomer Purification->Solvent Degassing Initiator Preparation Initiator Preparation Solvent Degassing->Initiator Preparation Charge Reactor Charge Reactor Initiator Preparation->Charge Reactor Inert Atmosphere Inert Atmosphere Charge Reactor->Inert Atmosphere Heating Heating Inert Atmosphere->Heating Polymerization Polymerization Heating->Polymerization Cooling Cooling Polymerization->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Characterization (GPC, NMR, etc.) Characterization (GPC, NMR, etc.) Drying->Characterization (GPC, NMR, etc.)

Caption: General workflow for a radical polymerization experiment.

Example Protocol (using a standard initiator)

This protocol describes the polymerization of benzyl methacrylate (B99206) using AIBN as the initiator.[11]

Materials:

  • Benzyl methacrylate (monomer)

  • 1,4-Dioxane (solvent)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Ethanol (for precipitation)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon source

  • Heating mantle with a temperature controller

Procedure:

  • Monomer Purification: Purify the benzyl methacrylate monomer by passing it through a column of basic alumina (B75360) to remove any inhibitors.

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and a condenser. The system should be equipped for purging with an inert gas.

  • Charging the Reactor: To the flask, add the purified benzyl methacrylate and 1,4-dioxane. A typical monomer concentration is in the range of 1-2 M.

  • Initiator Addition: Add the desired amount of AIBN. The initiator concentration is typically 0.1-1 mol% relative to the monomer.

  • Degassing: Bubble inert gas (nitrogen or argon) through the solution for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN in 1,4-dioxane) with stirring.[11] Maintain the reaction under an inert atmosphere.

  • Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography.

  • Termination and Work-up: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as ethanol, with vigorous stirring.

  • Purification: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.[11]

  • Characterization: Characterize the resulting polymer for its molecular weight, polydispersity, and structure using techniques like Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Conclusion and Recommendations

Based on the available scientific literature, this compound is not a recommended or established radical initiator for polymerization. While it can theoretically generate radicals through thermal decomposition, its efficiency, and kinetics for initiating polymerization have not been documented. Researchers and professionals in drug development seeking to perform radical polymerization are advised to utilize well-characterized and commercially available initiators such as AIBN and benzoyl peroxide. These initiators offer predictable decomposition rates, high initiation efficiencies, and a wealth of supporting literature, ensuring reproducibility and control over the polymerization process. For safer alternatives to traditional initiators, azonitrile-based compounds are also commercially available.[1]

References

Application Notes and Protocols for Benzyl Nitrite Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for reactions mediated by benzyl (B1604629) nitrite (B80452), a key intermediate in various organic transformations. The following sections describe its role in the oxidation of benzyl alcohol to benzaldehyde (B42025) and in nitrosation reactions, offering step-by-step procedures, quantitative data, and visual diagrams of the underlying chemical processes and workflows.

Oxidation of Benzyl Alcohol to Benzaldehyde

Benzyl nitrite is a significant intermediate in the oxidation of benzyl alcohol to benzaldehyde, a crucial precursor in the pharmaceutical and fragrance industries.[1][2] The reaction is typically initiated by nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like nitric acid (HNO₃).[1][3][4] The nitrous acid then reacts with benzyl alcohol to form this compound.[1][5] This intermediate subsequently decomposes in the acidic medium to yield benzaldehyde.[1][2]

Reaction Mechanism: Oxidation of Benzyl Alcohol

The overall process involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which then reacts with the alcohol.[5] The resulting this compound decomposes to the final aldehyde product.

G cluster_0 In Situ Generation of Nitrous Acid cluster_1 Formation of this compound cluster_2 Decomposition to Benzaldehyde NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + HNO3 HNO3 Nitric Acid (HNO3) HNO2_2 Nitrous Acid (HNO2) BenzylAlcohol Benzyl Alcohol BenzylNitrite This compound BenzylAlcohol->BenzylNitrite + HNO2 BenzylNitrite2 This compound HNO2_2->BenzylNitrite Benzaldehyde Benzaldehyde BenzylNitrite2->Benzaldehyde HNO HNO BenzylNitrite2->HNO

Caption: Mechanism of Benzyl Alcohol Oxidation via this compound.

Experimental Protocol: Oxidation of Benzyl Alcohol[5]

This protocol is adapted from a demonstrated laboratory procedure for the oxidation of benzyl alcohol.

Materials:

  • Benzyl alcohol

  • Concentrated nitric acid (HNO₃)

  • Sodium nitrite (NaNO₂)

  • Round bottom flask (500 mL)

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Crystallizing dish

Procedure:

  • Prepare a dilute solution of nitric acid by carefully adding concentrated nitric acid to water to achieve a concentration of approximately 1.59 M.

  • To a 500 mL round bottom flask, add the diluted nitric acid.

  • Add a catalytic amount of sodium nitrite to the flask.

  • Add benzyl alcohol to the reaction mixture.

  • Place the flask in a heating mantle set on a crystallizing dish with water for even heating.

  • Heat the reaction mixture to 90°C with stirring for at least 4 hours. The solution will turn yellow or orange, and bubbles of nitrous oxide will be observed.

  • After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Observe the separation of two phases: the upper aqueous layer and the lower organic layer containing benzaldehyde.

  • Transfer the mixture to a separatory funnel and separate the lower organic layer.

  • The crude benzaldehyde can be further purified by distillation.

Quantitative Data: Oxidation of Benzyl Alcohol

The yield of benzaldehyde is influenced by various factors, including reaction time, temperature, and the concentration of reactants.

Reactant/ParameterConditionYield of BenzaldehydeReference
Benzyl Alcohol, HNO₃, NaNO₂90°C, 4 hours>92%[1]
Benzyl Alcohol, Fe(NO₃)₃·9H₂ON₂ atmosphere, 6 hours~95% conversion[2]

This compound in Nitrosation Reactions

This compound can be used as a nitrosating agent, for instance, in the conversion of N-substituted carbamates to N-nitrosocarbamates.[6] Similar to the oxidation of benzyl alcohol, the reaction proceeds by generating a nitrosating species from a nitrite salt and an acid.

Reaction Mechanism: N-Nitrosation of a Carbamate

The general mechanism involves the formation of a nitrosonium ion which then electrophilically attacks the nitrogen of the carbamate.

G cluster_0 Generation of Nitrosonium Ion cluster_1 Nitrosation of Carbamate NaNO2 Sodium Nitrite (NaNO2) NO_plus Nitrosonium Ion (NO+) NaNO2->NO_plus + 2H+ HNO3 Nitric Acid (HNO3) NO_plus2 Nitrosonium Ion (NO+) Carbamate R2N-C(O)OR' Nitrosocarbamate R2N(NO)-C(O)OR' Carbamate->Nitrosocarbamate + NO+ NO_plus2->Nitrosocarbamate

Caption: General Mechanism of N-Nitrosation.

Experimental Protocol: Synthesis of Benzyl N-2-(methylthio)ethyl-N-nitrosocarbamate[6]

This protocol describes the synthesis of a specific N-nitrosocarbamate using an aqueous method.

Materials:

  • Benzyl N-2-(methylthio)ethylcarbamate

  • Sodium nitrite (NaNO₂)

  • Nitric acid (HNO₃, 35% aq. soln.)

  • Water

  • Ether

  • Syringe

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, prepare a solution of benzyl N-2-(methylthio)ethylcarbamate (2.22 mmol) in ether (4 mL).

  • Prepare a separate aqueous solution of sodium nitrite (19.92 mmol) in water (4 mL).

  • Add the sodium nitrite solution to the ether solution of the carbamate.

  • Without stirring or cooling, add 35% aqueous nitric acid (2.66 mL) dropwise to the lower aqueous layer over one hour using a syringe.

  • After the addition is complete, allow the reaction to proceed. The product will be a light yellow liquid.

  • The organic layer can then be separated, and the product purified by column chromatography.

Quantitative Data: Synthesis of N-Nitrosocarbamates

The yields for the synthesis of N-nitrosocarbamates can vary depending on the specific substrate and reaction conditions.

SubstrateMethodYieldReference
Benzyl N-2-(methylthio)ethylcarbamateAqueous (NaNO₂/HNO₃)44%[6]
Benzyl N-2-(methylthio)ethylcarbamateAnhydrous (NOBF₄/Pyridine)43%[6]

Experimental Workflow Diagrams

Workflow for Benzyl Alcohol Oxidation

G start Start prep Prepare 1.59 M Nitric Acid start->prep mix Mix Nitric Acid, NaNO2, and Benzyl Alcohol prep->mix heat Heat to 90°C for 4 hours mix->heat cool Cool to Room Temp. heat->cool separate Separate Organic and Aqueous Layers cool->separate purify Purify Benzaldehyde (Distillation) separate->purify end End purify->end

Caption: Experimental Workflow for Benzyl Alcohol Oxidation.

Workflow for N-Nitrosocarbamate Synthesis

G start Start prep_carbamate Dissolve Carbamate in Ether start->prep_carbamate prep_nitrite Dissolve NaNO2 in Water start->prep_nitrite combine Combine Solutions prep_carbamate->combine prep_nitrite->combine add_acid Add Nitric Acid (1 hour) combine->add_acid separate Separate Organic Layer add_acid->separate purify Purify Product (Chromatography) separate->purify end End purify->end

Caption: Workflow for N-Nitrosocarbamate Synthesis.

References

Application Notes and Protocols for the Use of Benzyl Nitrite in Flow Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in-situ generation of diazonium salts is a cornerstone of organic synthesis, enabling the production of a wide array of chemical intermediates for pharmaceuticals, agrochemicals, and dyes. However, the inherent instability and potential explosive nature of diazonium salts pose significant safety challenges in traditional batch processing.[1][2] Flow chemistry offers a compelling solution to mitigate these risks by enabling the generation and immediate consumption of these hazardous intermediates in a controlled and continuous manner.[1][3] This document provides detailed application notes and protocols for the use of benzyl (B1604629) nitrite (B80452) and other alkyl nitrites in flow chemistry for the diazotization of primary aromatic amines. While specific examples detailing the use of benzyl nitrite are not extensively reported, the protocols outlined for other common alkyl nitrites, such as tert-butyl nitrite and isoamyl nitrite, serve as excellent and directly applicable methodologies.[4]

The use of microreactors and tubular systems in flow chemistry provides superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature and residence time.[1][5] This enhanced control not only improves safety but can also lead to higher yields and selectivity compared to batch reactions.[5]

Reaction Mechanism: Diazotization

The diazotization of a primary aromatic amine with an alkyl nitrite, such as this compound, proceeds through the formation of a nitrosonium ion (NO+) source in situ. Under acidic conditions, the alkyl nitrite is protonated and subsequently eliminates an alcohol to generate the electrophilic nitrosonium ion. This then reacts with the nucleophilic amine to form an N-nitrosamine, which tautomerizes and dehydrates to yield the final aryl diazonium salt.

Diazotization_Mechanism cluster_activation Nitrosonium Ion Formation cluster_diazotization Diazonium Salt Formation AlkylNitrite R-O-N=O (this compound) Protonation R-O(H+)-N=O AlkylNitrite->Protonation + H+ Nitrosonium N#O+ (Nitrosonium Ion) Protonation->Nitrosonium - R-OH Alcohol R-OH AromaticAmine Ar-NH2 (Primary Aromatic Amine) NNitrosamine Ar-NH-N=O (N-Nitrosamine) AromaticAmine->NNitrosamine + N#O+ DiazoHydroxide Ar-N=N-OH (Diazo Hydroxide) NNitrosamine->DiazoHydroxide Tautomerization Diazonium Ar-N#N+ (Aryl Diazonium Salt) DiazoHydroxide->Diazonium + H+ - H2O

Caption: Mechanism of aryl diazonium salt formation.

Experimental Workflow for Continuous Diazotization

A typical flow chemistry setup for diazotization involves the use of multiple pumps to deliver solutions of the aromatic amine, the alkyl nitrite (e.g., this compound), and an acid into a series of mixers and a temperature-controlled reactor coil. The resulting diazonium salt solution can then be directly introduced into a second reactor for a subsequent "downstream" reaction.

Flow_Chemistry_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing P1 Pump A (Aromatic Amine in Solvent) M1 T-Mixer P1->M1 P2 Pump B (this compound in Solvent) P2->M1 P3 Pump C (Acid in Solvent) P3->M1 R1 Reactor Coil (Temperature Controlled) M1->R1 BPR Back Pressure Regulator R1->BPR M2 T-Mixer BPR->M2 P4 Pump D (Quenching/Trapping Agent) P4->M2 R2 Reactor Coil 2 M2->R2 Collect Product Collection R2->Collect

Caption: General experimental workflow for flow diazotization.

Quantitative Data from Representative Protocols

The following tables summarize reaction conditions for diazotization reactions in flow chemistry using various alkyl nitrites. These conditions can be adapted for use with this compound.

Table 1: Diazotization under Anhydrous Organic Conditions

Substrate (Aniline)Alkyl NitriteEquivalents of NitriteSolventTemperature (°C)Residence TimeYield/ConversionReference
Aniline (B41778)tert-Butyl Nitrite1.1Acetonitrile (B52724)20Not specifiedHigh conversion[4]
6-nitro-2-aminobenzoic acidIsoamyl NitriteNot specifiedNot specifiedNot specifiedNot specified85% (of trapped product)[1][2]
PhenylamineIsobutyl Nitrite & TMS-Halide1.15Dichloroethane:MeCN (2:1)Not specifiedNot specifiedClean and complete conversion[6]

Table 2: Diazotization under Aqueous Conditions

Substrate (Aniline HCl Salt)Nitrite SourceEquivalents of NitriteAcidTemperature (°C)Residence Time (min)Yield/ConversionReference
PhenylamineSodium Nitrite1.3HCl (1.8 equiv.)-10 to 10< 2.5>99% purity[4]
4-ChloroanilineSodium NitriteNot specifiedHClNot specified< 1 (at 5 mL/min flow)Complete conversion[6]
4-MethoxyanilineSodium NitriteNot specifiedHClNot specified< 1 (at 5 mL/min flow)Complete conversion[6]

Detailed Experimental Protocols

The following are representative protocols for performing diazotization reactions in a continuous flow setup.

Protocol 1: General Procedure for Diazotization under Anhydrous Organic Conditions

This protocol is adapted from studies using tert-butyl and isobutyl nitrite and is suitable for this compound.[4][6]

1. Reagent Preparation:

  • Solution A (Amine): Prepare a 0.5 M solution of the desired aromatic amine in a suitable organic solvent (e.g., acetonitrile or a mixture of dichloroethane and acetonitrile).

  • Solution B (Nitrite): Prepare a 0.55 M solution of this compound (or another alkyl nitrite) in the same solvent as Solution A (corresponding to 1.1 equivalents).

  • Solution C (Acid): If required by the specific reaction, prepare a solution of a suitable acid (e.g., trifluoroacetic acid) in the same solvent.

2. Flow Reactor Setup:

  • Utilize a commercially available flow reactor system or assemble one using HPLC pumps, PFA or PTFE tubing, T-mixers, and a back pressure regulator.

  • The reactor coil should be placed in a temperature-controlled bath (e.g., an oil bath or a cryostat).

  • The general workflow should follow the diagram presented above.

3. Reaction Execution:

  • Set the temperature of the reactor coil to the desired value (e.g., 20 °C).[4]

  • Pump Solutions A, B, and C (if used) at equal flow rates (e.g., 0.5 mL/min each) into a T-mixer.

  • The combined stream then enters the reactor coil. The residence time is determined by the coil volume and the total flow rate. Adjust the flow rates to achieve the desired residence time.

  • The output from the reactor, containing the in-situ generated diazonium salt, can be collected or preferably, directed into a second T-mixer to react with a trapping agent for subsequent functionalization.

  • It is crucial to avoid precipitation of the diazonium salt, which can be managed by adjusting the concentration of the starting materials.[4]

Protocol 2: General Procedure for Diazotization under Aqueous Conditions

This protocol is based on the classical diazotization using an aqueous solution of sodium nitrite and acid.[4][6]

1. Reagent Preparation:

  • Solution A (Aniline Salt): Prepare a 0.35 M aqueous solution of the aniline hydrochloride salt.[4]

  • Solution B (Nitrite): Prepare a 0.98 M aqueous solution of sodium nitrite.[4]

  • Solution C (Acid): Prepare a 0.84 M aqueous solution of hydrochloric acid.[4]

2. Flow Reactor Setup:

  • Assemble a flow reactor system as described in Protocol 1. It is often beneficial to mix the acid and nitrite streams first before introducing the aniline solution to achieve consistently superior results.[6]

3. Reaction Execution:

  • Set the reactor temperature, typically between -10 °C and 10 °C, to ensure the stability of the diazonium salt.[4]

  • Pump the reagent solutions at controlled flow rates. For example, to achieve the stoichiometry mentioned above, the relative flow rates would be adjusted accordingly.

  • A residence time of less than 2.5 minutes is generally sufficient for complete conversion.[4]

  • The resulting aqueous solution of the diazonium salt is then used immediately in a subsequent reaction step.

Safety Considerations

  • Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. Flow chemistry minimizes this risk by generating them in small quantities for immediate use.

  • Alkyl nitrites, including this compound, are flammable and should be handled with care.

  • Reactions should be performed in a well-ventilated fume hood.

  • The use of a back pressure regulator is important to maintain the solvent in the liquid phase, especially when operating above its boiling point.

By leveraging the principles of flow chemistry, the synthesis and utilization of aryl diazonium salts from this compound and other alkyl nitrites can be performed in a safer, more efficient, and scalable manner, opening up new possibilities for chemical synthesis and drug development.

References

Application Notes and Protocols: Benzyl Nitrite in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzyl (B1604629) nitrite (B80452) as a reagent in pharmaceutical synthesis. The focus is on its application in diazotization reactions to form diazonium salt intermediates, which are crucial precursors for a wide range of pharmaceutical compounds. Due to the limited availability of specific experimental data for benzyl nitrite in the literature, this document includes protocols and data for analogous and commonly used organic nitrites, such as tert-butyl nitrite and isoamyl nitrite, to provide a practical guide for researchers.

Introduction to this compound in Pharmaceutical Synthesis

Organic nitrites are versatile reagents in organic synthesis, primarily utilized as nitrosating agents. In pharmaceutical development, they offer a valuable alternative to the traditional sodium nitrite/acid system for the diazotization of primary aromatic amines, especially under non-aqueous or mild conditions.[1] The resulting aryl diazonium salts are key intermediates in the synthesis of a variety of pharmaceutical scaffolds, including aryl halides, nitriles, and complex heterocyclic systems, through reactions like the Sandmeyer and Gomberg-Bachmann reactions.[][3][4]

This compound, as an organic nitrite, can be employed to generate the nitrosonium ion (NO⁺) in situ, which is the key electrophile in the diazotization process.[5][6] This allows for the conversion of aromatic amines into highly reactive diazonium salts, which can then be transformed into a wide array of functional groups essential for the synthesis of active pharmaceutical ingredients (APIs).[7][8]

Key Applications and Reactions

The primary application of this compound in pharmaceutical synthesis is the diazotization of primary aromatic amines. The resulting diazonium salts are not typically isolated but are used immediately in subsequent reactions.

2.1. Diazotization of Aromatic Amines

The reaction of a primary aromatic amine with this compound in the presence of an acid or under neutral conditions generates an aryl diazonium salt. This is a fundamental step for introducing a wide variety of substituents onto an aromatic ring.

2.2. Sandmeyer Reaction

The Sandmeyer reaction is a classic and widely used method for the transformation of aryl diazonium salts into aryl halides (Cl, Br) or cyanides using a copper(I) salt catalyst.[3][4] This reaction is instrumental in the synthesis of many pharmaceutical intermediates.

2.3. Synthesis of Heterocyclic Compounds

Aryl diazonium salts generated from this compound can be used in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[9][10]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for diazotization and subsequent Sandmeyer reactions using organic nitrites analogous to this compound. This data provides a useful starting point for optimizing reactions with this compound.

Table 1: Diazotization of Anilines using Organic Nitrites

Aniline DerivativeOrganic NitriteSolventTemperature (°C)TimeYield of Diazonium Salt (in situ)Reference
Substituted Anilinestert-butyl nitriteAcetonitrileRoom Temp10-30 minQuantitative (in situ)[11]
Amino-1,3,4-thiadiazoletert-butyl nitriteAcetonitrileRoom Temp-71% (of subsequent product)[11]
N-(prop-2-yn-1-ylamino) pyridinesisopentyl nitriteAcetonitrile65-62% (of subsequent product)[11]

Table 2: Sandmeyer Reactions of in situ Generated Diazonium Salts

Diazonium Salt PrecursorSandmeyer ReagentOrganic NitriteSolventTemperature (°C)Yield of ProductReference
2-Amino-5-bromopyridineCuBr₂tert-butyl nitriteAcetonitrile6085%[11]
4-chloroanilineCuCltert-butyl nitriteAcetonitrile6092%[11]
AnilineCuCNtert-butyl nitriteAcetonitrile6088%[11]
Arenediazonium tetrafluoroboratesTMSCN/Cu₂O-Acetonitrile5538-92%[11]

Experimental Protocols

4.1. Protocol for the Synthesis of this compound

This protocol is adapted from the general synthesis of alkyl nitrites.

Materials:

  • Benzyl alcohol

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, dissolve sodium nitrite in water and cool the solution to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of benzyl alcohol and sulfuric acid to the sodium nitrite solution with vigorous stirring, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C.

  • Transfer the reaction mixture to a separatory funnel and extract the this compound with cold dichloromethane.

  • Wash the organic layer with cold water and then with a cold, dilute sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.

  • Store the resulting this compound in a dark, refrigerated container.

4.2. General Protocol for Diazotization of an Aromatic Amine using this compound

Materials:

  • Aromatic amine

  • This compound

  • Suitable organic solvent (e.g., acetonitrile, THF, or chloroform)

  • Acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid, if required)

Procedure:

  • Dissolve the aromatic amine in the chosen organic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (typically 0-5°C).

  • If an acid is required, add it to the solution.

  • Slowly add a solution of this compound (typically 1.1-1.5 equivalents) in the same solvent to the reaction mixture with stirring.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

  • The resulting solution containing the aryl diazonium salt is used directly in the next step without isolation.

4.3. Protocol for a Sandmeyer Reaction Following this compound-Mediated Diazotization

Materials:

  • Solution of aryl diazonium salt (from Protocol 4.2)

  • Copper(I) halide (CuCl or CuBr) or Copper(I) cyanide (CuCN)

  • Suitable solvent (often the same as the diazotization step)

Procedure:

  • In a separate flask, prepare a solution or suspension of the copper(I) salt in the chosen solvent.

  • Slowly add the freshly prepared solution of the aryl diazonium salt to the copper(I) salt solution. Gas evolution (N₂) should be observed.[12]

  • Allow the reaction to stir at room temperature or with gentle heating until the evolution of nitrogen ceases and the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired aryl halide or nitrile.

Visualizations

Diagram 1: General Workflow for this compound Application in Pharmaceutical Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Functionalization A Aromatic Amine (Ar-NH2) C Aryl Diazonium Salt (Ar-N2+) A->C Reaction B This compound (BnONO) B->C Reagent D Sandmeyer Reaction (CuX, X=Cl, Br, CN) C->D F Other Coupling Reactions C->F E Aryl Halide/Nitrile (Ar-X) D->E G Diverse Pharmaceutical Intermediates F->G G A R-O-N=O (Alkyl Nitrite) C R-O+-H-N=O A->C Protonation B H+ B->C D R-OH + +N=O (Nitrosonium Ion) C->D Cleavage F Ar-NH2+-N=O D->F E Ar-NH2 (Aromatic Amine) E->F Nucleophilic Attack G Ar-NH-N=O (N-Nitrosamine) F->G -H+ H Ar-N=N-OH G->H Tautomerization I Ar-N=N-O+H2 H->I +H+ J Ar-N≡N+ (Aryl Diazonium Ion) I->J Dehydration K H2O I->K G A Ar-N2+ C [Ar-N2 -- CuX]+ A->C Coordination B CuX B->C D Ar• + N2 + CuX+ C->D Single Electron Transfer & N2 Loss E Ar-X + Cu+ D->E Halogen/Cyanide Transfer

References

Troubleshooting & Optimization

Preventing benzyl nitrite decomposition during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of benzyl (B1604629) nitrite (B80452) during its synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of benzyl nitrite.

Issue 1: The reaction mixture is turning brown or yellow prematurely.

  • Question: My reaction mixture is developing a significant brown or yellow color shortly after adding the acid. What is causing this and how can I prevent it?

  • Answer: Premature color change is a strong indicator of this compound decomposition, which is often accelerated by localized high acidity and elevated temperatures. The primary decomposition pathway is acid-catalyzed, yielding benzaldehyde (B42025) and nitrous acid (HNO₂), which can further decompose into nitrogen oxides (NOx), contributing to the coloration.[1]

    Troubleshooting Steps:

    • Improve Temperature Control: Ensure the reaction is carried out at a strictly controlled low temperature, ideally between 0-5 °C. Use an ice-salt bath for more effective cooling.[2][3]

    • Slow Acid Addition: Add the acid dropwise and slowly to the reaction mixture with vigorous stirring. This prevents localized "hot spots" of high acid concentration that can trigger rapid decomposition.[2]

    • Sub-Surface Addition: If your setup allows, add the acid beneath the surface of the alcohol and sodium nitrite solution to promote rapid and efficient mixing and heat dissipation.[3]

Issue 2: Low yield of this compound after workup.

  • Question: I'm experiencing a significantly lower yield of this compound than expected. What are the likely causes?

  • Answer: Low yields are typically a result of decomposition during the reaction or purification process. Key factors include the presence of excess acid, water, and exposure to heat and light.[2][4]

    Troubleshooting Steps:

    • Neutralize Promptly: After the reaction is complete, immediately wash the crude this compound with a cold, dilute solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid.[3] This is a critical step to prevent further acid-catalyzed decomposition.

    • Thorough Drying: Dry the product thoroughly with a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. Water can facilitate decomposition.[3]

    • Avoid High Temperatures During Purification: If distillation is used for purification, perform it under reduced pressure to keep the temperature low. This compound can decompose at its atmospheric boiling point.[5]

    • Minimize Light Exposure: Protect the reaction and the final product from direct light, as photolytic decomposition can occur.[4]

Issue 3: The purified this compound is unstable and degrades upon storage.

  • Question: My purified this compound appears pure initially but turns yellow and develops a different odor after a short period of storage. How can I improve its stability?

  • Answer: The instability of purified this compound is often due to trace amounts of residual acid or water, or improper storage conditions. Alkyl nitrites are known to decompose slowly on standing.[2][6]

    Troubleshooting Steps:

    • Add a Stabilizer: For longer-term storage, consider adding a small amount of a solid alkaline stabilizer. Anhydrous sodium carbonate or trisodium (B8492382) phosphate (B84403) can be effective.[7]

    • Proper Storage Conditions: Store the purified this compound in a tightly sealed, amber glass bottle in a cool, dark place, preferably refrigerated.[4]

    • Inert Atmosphere: For maximum stability, consider storing the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound during synthesis?

A1: The primary decomposition pathway during synthesis is acid-catalyzed hydrolysis. In the presence of a strong acid and water, this compound is protonated, leading to its decomposition into benzaldehyde and nitrous acid (HNO).[1]

Q2: What are the ideal reaction conditions to minimize this compound decomposition?

A2: The ideal reaction conditions involve maintaining a low temperature (0-5 °C), slow and controlled addition of acid to a well-stirred mixture of benzyl alcohol and sodium nitrite, and the absence of light.[2][3]

Q3: What are the best practices for purifying this compound?

A3: After the reaction, the crude product should be immediately washed with a cold, weak base solution (e.g., sodium bicarbonate) to remove acid, followed by a wash with brine to aid phase separation. It should then be dried thoroughly with an anhydrous drying agent. If distillation is necessary, it must be performed under reduced pressure to avoid thermal decomposition.[3][5]

Q4: Can I use a different acid other than sulfuric or hydrochloric acid?

A4: While other strong acids can be used, sulfuric and hydrochloric acids are most commonly cited in protocols for alkyl nitrite synthesis.[3][8] The key is to use a strong acid to generate nitrous acid in situ. The choice of acid may influence the formation of byproducts.

Q5: How can I tell if my this compound has decomposed?

A5: Decomposition of this compound is often indicated by a change in color from colorless or pale yellow to a more intense yellow or brown, the appearance of a sharp, almond-like odor (benzaldehyde), and the evolution of brown gas (nitrogen dioxide) in cases of significant decomposition.

Data on Factors Affecting Alkyl Nitrite Stability

While specific quantitative data for this compound is limited in readily available literature, the following table summarizes general trends for alkyl nitrites based on existing studies. These trends are expected to be broadly applicable to this compound.

FactorConditionEffect on StabilityReference(s)
pH Acidic (pH < 7)Significantly decreases stability; accelerates decomposition.[9]
Neutral (pH ≈ 7)Moderate stability.
Alkaline (pH > 7)Increased stability.[7]
Temperature Low (0-5 °C)High stability; recommended for synthesis and storage.[2][3]
Room TemperatureSlow decomposition over time.[2]
Elevated (> 50 °C)Rapid decomposition.[5]
Light Dark/Amber BottleHigh stability.[4]
Exposure to UV/SunlightPromotes photolytic decomposition.[4]
Water AnhydrousHigh stability.[4]
Presence of WaterFacilitates hydrolysis and decomposition, especially in the presence of acid.[4]

Experimental Protocol: Synthesis of this compound with Minimized Decomposition

This protocol is adapted from established methods for alkyl nitrite synthesis and incorporates best practices to enhance the stability of this compound.[2][3]

Materials:

  • Benzyl alcohol

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Deionized water

  • Ice

  • Sodium chloride (NaCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution (cold)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator (if distillation is required)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium nitrite in water. Add benzyl alcohol to this solution.

  • Cooling: Cool the flask in an ice-salt bath to 0 °C with continuous stirring.

  • Acid Addition: Prepare a dilute solution of the strong acid in water and cool it to 0 °C. Slowly add the cold acid solution dropwise to the stirred benzyl alcohol/sodium nitrite mixture over a period of 1-2 hours. Maintain the reaction temperature at or below 5 °C throughout the addition.

  • Reaction Monitoring: The formation of an oily layer of this compound should be observed. Continue stirring for an additional 30 minutes at 0-5 °C after the acid addition is complete.

  • Workup - Neutralization: Transfer the reaction mixture to a cold separatory funnel. Separate the organic layer. Wash the organic layer twice with cold 5% sodium bicarbonate solution to neutralize any residual acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Workup - Washing: Wash the organic layer with cold saturated sodium chloride solution (brine) to help remove water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal (if applicable) and Storage: If an extraction solvent was used, remove it under reduced pressure at a low temperature. Store the resulting this compound in a tightly sealed, amber glass bottle at 0-5 °C. For enhanced stability, a small amount of anhydrous sodium carbonate can be added.

Visualizations

DecompositionPathway This compound Acid-Catalyzed Decomposition Pathway This compound This compound Protonated this compound Protonated this compound This compound->Protonated this compound + H+ Benzaldehyde Benzaldehyde Protonated this compound->Benzaldehyde + H2O - H2O Nitrous Acid (HNO) Nitrous Acid (HNO) Protonated this compound->Nitrous Acid (HNO) H+ H+ H2O H2O

This compound Decomposition

SynthesisWorkflow This compound Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_storage Storage Dissolve NaNO2 in H2O Dissolve NaNO2 in H2O Add Benzyl Alcohol Add Benzyl Alcohol Dissolve NaNO2 in H2O->Add Benzyl Alcohol Cool to 0C Cool to 0C Add Benzyl Alcohol->Cool to 0C Slowly add cold acid Slowly add cold acid Cool to 0C->Slowly add cold acid Maintain temp < 5C Maintain temp < 5C Slowly add cold acid->Maintain temp < 5C Stir for 30 min Stir for 30 min Maintain temp < 5C->Stir for 30 min Separate organic layer Separate organic layer Stir for 30 min->Separate organic layer Wash with NaHCO3 Wash with NaHCO3 Separate organic layer->Wash with NaHCO3 Wash with brine Wash with brine Wash with NaHCO3->Wash with brine Dry with Na2SO4 Dry with Na2SO4 Wash with brine->Dry with Na2SO4 Store at 0-5C in dark Store at 0-5C in dark Dry with Na2SO4->Store at 0-5C in dark Add stabilizer (optional) Add stabilizer (optional) Store at 0-5C in dark->Add stabilizer (optional)

Synthesis Workflow Diagram

TroubleshootingTree Troubleshooting Decision Tree Problem Problem Low Yield Low Yield Problem->Low Yield Product Unstable Product Unstable Problem->Product Unstable Color Change Color Change Problem->Color Change Decomposition during reaction Decomposition during reaction Low Yield->Decomposition during reaction Yes Decomposition during workup Decomposition during workup Low Yield->Decomposition during workup No Residual Acid/Water Residual Acid/Water Product Unstable->Residual Acid/Water Yes Improper Storage Improper Storage Product Unstable->Improper Storage No Color Change->Product Unstable During Storage Localized Acidity/Heat Localized Acidity/Heat Color Change->Localized Acidity/Heat During Reaction Solution1 Improve cooling Slow acid addition Decomposition during reaction->Solution1 Solution2 Prompt neutralization Low temp purification Decomposition during workup->Solution2 Solution3 Thorough washing/drying Add stabilizer Residual Acid/Water->Solution3 Solution4 Store cold, dark, sealed Improper Storage->Solution4 Localized Acidity/Heat->Solution1

Troubleshooting Flowchart

References

Technical Support Center: Purification of Crude Benzyl Nitrite by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude benzyl (B1604629) nitrite (B80452) by vacuum distillation. Below you will find frequently asked questions (FAQs), detailed experimental protocols, troubleshooting guides, and relevant data to ensure a safe and effective purification process.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the preferred method for purifying benzyl nitrite?

A1: this compound is thermally sensitive and can decompose at its atmospheric boiling point.[1] Vacuum distillation allows for the purification of the compound at a lower temperature, minimizing the risk of thermal degradation and the formation of impurities such as benzaldehyde (B42025) and benzyl alcohol.[1]

Q2: What are the primary impurities in crude this compound?

A2: Crude this compound may contain unreacted starting materials like benzyl alcohol, residual acids from the synthesis, and byproducts such as benzyl chloride.[2] Additionally, decomposition products like benzaldehyde and nitrous acid can be present.

Q3: What are the critical safety precautions to take when handling and distilling this compound?

A3: this compound is a nitrite ester and should be handled with care. It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Avoid heating the compound to high temperatures, as organic nitrites can be explosive.[1] Ensure the distillation apparatus is properly assembled and checked for leaks to maintain a stable vacuum.

Q4: How can I determine the optimal vacuum pressure and temperature for my distillation?

A4: The optimal conditions depend on your vacuum pump's capability and the desired distillation rate. A lower pressure will result in a lower boiling point. It is recommended to start with a pressure that allows for a distillation temperature well below the decomposition temperature of this compound. Refer to the vapor pressure data table below to select a suitable starting point.

Q5: What is the expected yield for the vacuum distillation of this compound?

A5: The yield can vary depending on the purity of the crude material and the efficiency of the distillation setup. While specific yields for this compound purification are not widely reported, yields for similar laboratory-scale distillations of organic compounds can range from 70% to 90%.

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol outlines the steps for the purification of crude this compound using vacuum distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with a condenser and vacuum connection

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap

  • Thermometer and a manomete

  • Boiling chips or a magnetic stir bar

  • Glass wool for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place boiling chips or a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Connect the vacuum pump to the distillation apparatus with a cold trap in between to protect the pump from corrosive vapors.

  • Initiating the Distillation:

    • Turn on the cooling water to the condenser.

    • Slowly apply the vacuum to the system, ensuring a stable pressure is reached.

    • Begin stirring the crude this compound.

    • Gradually heat the round-bottom flask using the heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head and the pressure of the system.

    • Collect any low-boiling impurities in a separate receiving flask.

    • Once the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.

  • Completion and Shutdown:

    • Stop the distillation when only a small amount of residue remains in the distillation flask to avoid the concentration of potentially unstable residues.

    • Turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Disconnect the receiving flask containing the purified this compound and store it in a cool, dark place.

Data Presentation

Table 1: Boiling Point of this compound at Various Pressures

Pressure (Torr)Boiling Point (°C)Reference
131-32[1]
544[1]
1053-58[1]
3580-83[1]

Troubleshooting Guide

Problem 1: No product is distilling over at the expected temperature.

  • Possible Cause: The vacuum is not low enough, or there is a leak in the system.

  • Solution: Check all connections for leaks. Ensure the vacuum pump is functioning correctly and is adequately protected by a cold trap.

Problem 2: The product is dark or discolored.

  • Possible Cause: The distillation temperature is too high, causing thermal decomposition.

  • Solution: Lower the distillation temperature by reducing the vacuum pressure. Ensure the heating mantle is not set too high.

Problem 3: Bumping or uneven boiling occurs.

  • Possible Cause: Insufficient boiling chips or inadequate stirring.

  • Solution: Ensure fresh boiling chips have been added or that the magnetic stirrer is functioning correctly.

Problem 4: The vacuum pressure is fluctuating.

  • Possible Cause: A leak in the system or an issue with the vacuum pump.

  • Solution: Check all joints and connections for leaks. Inspect the vacuum pump oil and ensure the pump is in good working order.

Visualizations

experimental_workflow Experimental Workflow for this compound Vacuum Distillation setup 1. Assemble Apparatus crude 2. Charge Flask with Crude this compound setup->crude vacuum 3. Apply Vacuum crude->vacuum heat 4. Begin Heating and Stirring vacuum->heat impurities 5. Collect Low-Boiling Impurities heat->impurities product 6. Collect Purified this compound impurities->product cooldown 7. Cool Apparatus product->cooldown shutdown 8. Release Vacuum and Store Product cooldown->shutdown

Caption: Workflow for the vacuum distillation of crude this compound.

troubleshooting_guide Troubleshooting Guide for this compound Distillation start Problem Occurs During Distillation no_distillate No Distillate at Expected Temperature start->no_distillate discolored_product Product is Discolored start->discolored_product bumping Bumping or Uneven Boiling start->bumping pressure_fluctuation Vacuum Pressure Fluctuates start->pressure_fluctuation check_vacuum Check Vacuum Level and for Leaks no_distillate->check_vacuum Yes lower_temp Lower Distillation Temperature discolored_product->lower_temp Yes check_boiling_chips Check Boiling Chips/Stirring bumping->check_boiling_chips Yes check_pump_leaks Check Pump and for Leaks pressure_fluctuation->check_pump_leaks Yes

Caption: Troubleshooting logic for common distillation issues.

References

How to improve the yield of benzyl nitrite synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl (B1604629) nitrite (B80452).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzyl nitrite?

A1: The two primary methods for synthesizing this compound are:

  • Reaction of Benzyl Alcohol with Nitrous Acid: This involves the in-situ generation of nitrous acid (HNO₂) by reacting sodium nitrite (NaNO₂) with a mineral acid (e.g., sulfuric acid or hydrochloric acid) in the presence of benzyl alcohol. This method is widely used due to the ready availability and low cost of the reagents.

  • Transesterification with t-Butyl Nitrite: This method involves the acid-catalyzed reaction of benzyl alcohol with t-butyl nitrite. It is considered a milder, non-aqueous alternative to the nitrous acid method.[1]

Q2: What are the main factors influencing the yield of this compound?

A2: Several factors can significantly impact the yield of this compound synthesis:

  • Temperature: The reaction to form alkyl nitrites is often conducted at low temperatures (typically around 0°C) to minimize the decomposition of the product and nitrous acid.[2]

  • Reagent Purity: The purity of benzyl alcohol and other reagents is crucial. Impurities can lead to unwanted side reactions.

  • Steric and Electronic Effects: The structure of the alcohol plays a role. Primary alcohols, like benzyl alcohol, generally react faster and give higher yields than secondary or tertiary alcohols in transesterification reactions.[1] Electron-donating groups on the benzyl ring can increase the electron density on the oxygen atom, potentially favoring the reaction.

  • Solvent Polarity: The choice of solvent can influence the reaction equilibrium and rate.

  • Acid Concentration: In the nitrous acid method, the concentration of the acid used is important for the efficient generation of nitrous acid.

Q3: How can I monitor the progress of my this compound synthesis?

A3: Reaction progress can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC): To check for the consumption of the starting material (benzyl alcohol).

  • Gas Chromatography (GC): To quantify the formation of this compound and detect the presence of byproducts like benzaldehyde (B42025).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In-line or off-line NMR can be used to observe the disappearance of benzyl alcohol signals and the appearance of this compound signals, providing real-time kinetic data.[3][4][5]

Q4: What are the stability and storage recommendations for this compound?

A4: this compound is known to be unstable and can decompose, especially when exposed to heat, light, air, or water.[6] It is recommended to:

  • Store in a tightly sealed, amber glass bottle to protect from light.

  • Keep in a cool, dark place, preferably refrigerated at 2-8°C.[7]

  • Use the product within a few days or weeks of synthesis, as prolonged storage can lead to decomposition into oxides of nitrogen, water, benzyl alcohol, and polymerization products of benzaldehyde.[2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis and provides potential solutions.

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Decomposition of Nitrous Acid Ensure the reaction temperature is maintained at or below 0°C during the addition of acid to the sodium nitrite solution. Prepare and use the nitrous acid in situ for immediate reaction with the benzyl alcohol.
Decomposition of this compound This compound is the key intermediate in the nitric acid-mediated oxidation of benzyl alcohol and can irreversibly decompose to benzaldehyde.[8] Maintain a low reaction temperature and minimize reaction time. Work up the reaction mixture promptly after completion.
Incorrect Reagent Stoichiometry Carefully check the molar ratios of your reactants. An excess of the nitrosating agent is often used to drive the reaction to completion.
Inefficient Stirring In heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of the reactants. Use a mechanical stirrer if necessary, especially for larger scale reactions.[2]
Impure Starting Materials Use purified benzyl alcohol and high-purity sodium nitrite and acid. Impurities can interfere with the reaction.

Problem 2: Presence of Significant Amounts of Benzaldehyde in the Product

Possible Cause Suggested Solution
Decomposition of this compound As mentioned, this compound can decompose into benzaldehyde.[8] This is exacerbated by elevated temperatures and prolonged reaction times. Minimize both to reduce benzaldehyde formation.
Oxidation of Benzyl Alcohol Under certain conditions, particularly with stronger oxidizing agents or in the presence of air, benzyl alcohol can be directly oxidized to benzaldehyde. Ensure an inert atmosphere if necessary and use appropriate nitrosating agents.

Problem 3: Difficulty in Isolating Pure this compound

Possible Cause Suggested Solution
Decomposition During Work-up or Purification Avoid high temperatures during solvent removal. Use a rotary evaporator with a low-temperature water bath. Attempted chromatographic purification on silica (B1680970) gel or alumina (B75360) can lead to rapid decomposition.[1] If distillation is necessary, perform it under reduced pressure to keep the temperature low.[2] this compound has a boiling point of 80-83°C at 35 mmHg.[9]
Co-distillation with Benzyl Alcohol If the product is a mixture with unreacted benzyl alcohol, separation by simple distillation can be difficult due to close boiling points. Optimize the reaction to achieve full conversion of the alcohol.

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Yield (Qualitative)

ParameterConditionEffect on YieldReference
Alcohol Structure Primary (e.g., Benzyl Alcohol)Higher Yield[1]
SecondaryModerate Yield[1]
TertiaryLower Yield[1]
Substituent on Benzyl Alcohol Electron-donating groupFavors reaction[1]
Electron-withdrawing groupDisfavors reaction[1]
Solvent Non-polarCan influence equilibrium[1]
Temperature Low (e.g., 0°C)Minimizes decomposition, favors product[2]
HighIncreases decomposition, lowers yield[2][9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification with t-Butyl Nitrite

This protocol is adapted from a general procedure for the synthesis of alkyl nitrites.[1]

Materials:

  • Benzyl alcohol

  • t-Butyl nitrite

  • Anhydrous sodium sulfate

  • Pyridine (B92270) (optional, for work-up)

  • Deuteriochloroform (for NMR analysis)

Procedure:

  • To a solution of benzyl alcohol in a suitable solvent, add a molar excess of t-butyl nitrite.

  • The reaction can be acid-catalyzed; a small amount of a strong acid can be added if necessary.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, carefully remove the excess t-butyl nitrite and solvent under reduced pressure using a rotary evaporator with a bath temperature below 50°C.

  • To minimize decomposition during concentration, a small amount of pyridine can be added to the mixture before evaporation.[1]

  • The resulting oil, containing this compound and unreacted benzyl alcohol, can be analyzed by ¹H NMR.

  • Wash the combined organic extracts twice with cold water and dry over anhydrous sodium sulfate.

  • Further purification by distillation should be performed under high vacuum to avoid thermal decomposition.

Protocol 2: Synthesis of Alkyl Nitrites using Sodium Nitrite and Sulfuric Acid (General Procedure)

This is a general and widely used method for preparing alkyl nitrites and can be adapted for this compound.[2]

Materials:

  • Benzyl alcohol

  • Sodium nitrite

  • Concentrated sulfuric acid

  • Water

  • Ice

  • Sodium bicarbonate

  • Sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium nitrite in water.

  • Cool the flask in an ice-salt bath to 0°C.

  • Separately, prepare a cooled (0°C) mixture of benzyl alcohol, water, and concentrated sulfuric acid.

  • Slowly add the acidic alcohol mixture to the stirred sodium nitrite solution, ensuring the temperature is maintained at or below 0°C. The addition should be slow enough to prevent significant evolution of nitrogen oxide gases.

  • After the addition is complete, continue stirring for a short period.

  • Allow the mixture to separate into layers. Decant the organic layer (this compound).

  • Wash the organic layer twice with a cold aqueous solution of sodium bicarbonate and sodium chloride.

  • Dry the this compound over anhydrous sodium sulfate.

  • The product should be stored in a cool, dark place and used promptly.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product benzyl_alcohol Benzyl Alcohol mixing Controlled Mixing (0°C) benzyl_alcohol->mixing na_no2 Sodium Nitrite Solution na_no2->mixing acid Acid Solution acid->mixing separation Phase Separation mixing->separation washing Washing separation->washing drying Drying washing->drying benzyl_nitrite This compound drying->benzyl_nitrite

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low this compound Yield decomp_nitrous Nitrous Acid Decomposition low_yield->decomp_nitrous decomp_product Product Decomposition low_yield->decomp_product stoichiometry Incorrect Stoichiometry low_yield->stoichiometry mixing Inefficient Mixing low_yield->mixing temp_control Maintain Low Temperature (0°C) decomp_nitrous->temp_control decomp_product->temp_control prompt_workup Prompt Work-up decomp_product->prompt_workup check_ratios Verify Molar Ratios stoichiometry->check_ratios vigorous_stirring Ensure Vigorous Stirring mixing->vigorous_stirring

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Long-Term Storage of Benzyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of benzyl (B1604629) nitrite (B80452). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of benzyl nitrite during long-term storage?

A1: The primary factors contributing to the degradation of this compound are:

  • Acid-Catalyzed Hydrolysis: this compound is susceptible to decomposition in the presence of acids, which can be introduced from the environment or generated as byproducts of initial degradation. This process yields benzyl alcohol and nitrous acid.

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of this compound, forming various degradation products, including benzaldehyde (B42025) and nitric acid.

  • Polymerization: Like other organic nitrites, this compound can undergo self-polymerization, especially when exposed to heat, light, or certain impurities. This leads to the formation of undesirable polymeric materials.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation of this compound.

Q2: What are the visible signs of this compound degradation?

A2: Visual indicators of this compound degradation can include:

  • Color Change: Pure this compound is a colorless to pale yellow liquid. The development of a darker yellow or brown color often indicates the presence of degradation products.

  • Formation of Precipitates: The appearance of solid particles or a cloudy suspension can be a sign of polymerization or the formation of insoluble degradation products.[1]

  • Gas Production: Degradation can lead to the evolution of nitrogen oxides, which can cause a pressure buildup in sealed containers.[1]

Q3: What general precautions should I take for the long-term storage of this compound?

A3: For optimal long-term storage, this compound should be:

  • Stored in a cool, dark place, preferably under refrigeration (2-8 °C).

  • Protected from light by using amber glass bottles or by wrapping the container in aluminum foil.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Kept in tightly sealed containers to prevent the ingress of moisture and atmospheric contaminants.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid discoloration of the sample Exposure to light and/or oxygen. Presence of acidic impurities.Store the sample in an amber vial, purged with an inert gas like nitrogen or argon, and keep it in a refrigerator. Consider adding an acid scavenger if acidic contamination is suspected.
Unexpected peaks in analytical chromatograms (HPLC/GC) Sample degradation.Confirm the identity of unexpected peaks using mass spectrometry (MS). Common degradation products include benzyl alcohol and benzaldehyde. Review storage conditions and consider the use of appropriate stabilizers.
Formation of a solid precipitate Polymerization of this compound.Filter the sample if feasible. To prevent future polymerization, add a suitable polymerization inhibitor and store the sample at a reduced temperature.
Inconsistent experimental results Degradation of the this compound stock solution.Re-purify the this compound or use a freshly opened bottle. Implement a routine quality control check of the stock solution using HPLC or GC to monitor its purity over time.

Stabilizer Recommendations

The selection of a suitable stabilizer is critical for extending the shelf-life of this compound. Based on studies of similar alkyl and aryl nitrites, the following classes of stabilizers are recommended.

Acid Scavengers

Acid scavengers neutralize acidic impurities that can catalyze the hydrolysis of this compound.

Stabilizer TypeExamplesRecommended Concentration (w/v)Notes
Inorganic Carbonates Anhydrous Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃)0.5 - 2.0%Highly effective and do not typically cause discoloration. Should be used in their anhydrous form.[1]
Inorganic Phosphates Trisodium Phosphate (Na₃PO₄)0.5 - 2.0%Another effective solid alkaline stabilizer.[1]
Organic Bases Diphenylamine, Pyridine1.0 - 2.0%Effective, but may cause discoloration or precipitate formation over time.[1]
Antioxidants

Antioxidants inhibit oxidation by scavenging free radicals.

Stabilizer TypeExamplesRecommended Concentration (w/v)Notes
Phenolic Antioxidants Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)0.01 - 0.1%Commonly used in organic solutions to prevent oxidation.
Vitamin C Derivatives Ascorbic Acid0.1 - 0.5%Effective in aqueous or protic solvent systems, but has limited solubility in non-polar organic solvents.
Polymerization Inhibitors

Polymerization inhibitors prevent the self-reaction of this compound molecules.

Stabilizer TypeExamplesRecommended Concentration (ppm)Notes
Stable Nitroxide Radicals TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl)100 - 500 ppmHighly effective radical scavengers that can inhibit polymerization.[2]
Phenolic Inhibitors Hydroquinone, 4-tert-Butylcatechol (TBC)100 - 1000 ppmOften used to stabilize monomers against polymerization.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a method for rapidly assessing the stability of this compound under stressed conditions.

1. Sample Preparation: a. Prepare multiple aliquots of this compound in amber glass vials. b. For testing stabilizers, add the selected stabilizer at the desired concentration to a subset of the vials. c. Seal the vials tightly under an inert atmosphere (e.g., nitrogen).

2. Storage Conditions: a. Place the vials in stability chambers maintained at elevated temperatures (e.g., 40 °C, 50 °C, and 60 °C). b. For humidity testing, place vials in chambers with controlled relative humidity (e.g., 75% RH).

3. Time Points: a. Withdraw vials for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

4. Analysis: a. At each time point, dilute an aliquot of the sample in a suitable solvent (e.g., acetonitrile). b. Analyze the sample using a validated HPLC-UV or GC-MS method to quantify the remaining this compound and any degradation products.

5. Data Evaluation: a. Plot the concentration of this compound as a function of time for each storage condition. b. Determine the degradation rate constant (k) from the slope of the line. c. Use the Arrhenius equation to extrapolate the shelf-life at recommended storage conditions (e.g., 4 °C).

Protocol 2: HPLC-UV Method for Quantification of this compound and its Degradation Products

This method can be used to monitor the purity of this compound and to quantify its major degradation products, benzyl alcohol and benzaldehyde.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm for this compound and benzyl alcohol, and 254 nm for benzaldehyde.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound, benzyl alcohol, and benzaldehyde in acetonitrile.

    • Create a series of mixed calibration standards by diluting the stock solutions to cover the expected concentration range.

  • Sample Analysis:

    • Dilute the this compound sample to be analyzed in acetonitrile to fall within the calibration range.

    • Inject the diluted sample and the calibration standards into the HPLC system.

    • Identify and quantify the compounds based on their retention times and the calibration curves.

Visualizations

Figure 1: this compound Degradation Pathways BN This compound BA Benzyl Alcohol BN->BA Hydrolysis (Acid-Catalyzed) NA Nitrous Acid BN->NA Hydrolysis (Acid-Catalyzed) B Benzaldehyde BN->B Oxidation Polymer Polymerization Products BN->Polymer Polymerization NOx Nitrogen Oxides BN->NOx Oxidation

Caption: this compound Degradation Pathways

Figure 2: Stabilization Workflow start Unstabilized this compound assess Assess Purity (HPLC/GC) start->assess add_stabilizer Add Stabilizer(s) assess->add_stabilizer storage Store under Optimal Conditions (Cool, Dark, Inert Atmosphere) add_stabilizer->storage monitor Monitor Stability Periodically storage->monitor end Stable this compound monitor->end

Caption: Workflow for this compound Stabilization

References

Optimizing temperature for benzyl nitrite reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzyl (B1604629) Nitrite (B80452) Reactions

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of temperature for benzyl nitrite reactions. It is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound, and why is temperature control so critical?

A1: The most common synthesis method involves the reaction of benzyl alcohol with an acidified solution of sodium nitrite (NaNO₂). This reaction generates nitrous acid (HNO₂) in situ, which then reacts with benzyl alcohol to form this compound.

Temperature control is paramount because nitrous acid is thermally unstable.[1] At elevated temperatures, it rapidly decomposes into nitrogen oxides (NOx) and water.[1] This decomposition not only reduces the yield of the desired this compound but can also lead to the formation of unwanted byproducts through oxidative side reactions. Therefore, maintaining a low and stable temperature is the most critical factor for a successful and high-yield synthesis. Most protocols recommend temperatures at or below 5°C.[1][2]

Q2: What are the main byproducts in this compound synthesis, and how does temperature influence their formation?

A2: The primary byproduct of concern is benzyl nitrate. Its formation is often favored at higher temperatures, where the reaction environment becomes more oxidative due to the decomposition of nitrous acid. Another potential byproduct is benzaldehyde, which can form from the decomposition of this compound itself or through oxidation of benzyl alcohol.[3][4][5] Traces of nitrogen oxides can sensitize alkyl nitrates to decomposition, which can be hazardous.[6]

Q3: My reaction mixture turned brown/yellow and is producing gas. What is happening?

A3: A brown or yellow color and the evolution of gas (typically brown nitrogen dioxide, NO₂) are clear indicators that the reaction temperature is too high.[7] This signifies the decomposition of nitrous acid into NOx gases.[1] This side reaction is undesirable as it consumes the key reagent, reduces product yield, and can create pressure buildup in a closed system. Immediate and more efficient cooling is required to salvage the reaction.

Troubleshooting Guide

Issue / ObservationProbable Cause(s)Recommended Solution(s)
Low Yield of this compound 1. High Reaction Temperature: The most common cause. Leads to decomposition of nitrous acid.[1] 2. Inefficient Mixing: Localized "hot spots" can occur, causing decomposition even if the bulk temperature appears correct. 3. Incorrect Stoichiometry: Imbalance of reagents can lead to incomplete reaction.1. Improve Cooling: Use an ice-salt bath to maintain an internal temperature of 0-5°C.[2] Ensure the reaction flask is well-submerged. 2. Increase Stirring Rate: Use vigorous mechanical stirring to ensure homogeneity and efficient heat transfer. 3. Slow Reagent Addition: Add the acidified nitrite solution dropwise to the alcohol solution to control the exothermic reaction.[8]
Formation of Impurities (e.g., Benzyl Nitrate) 1. Elevated Temperature: Higher temperatures promote oxidative side reactions.[9][10] 2. Excess Oxidizing Agent: Using overly concentrated acid can increase the oxidative potential of the reaction mixture.1. Strict Temperature Control: Maintain the reaction temperature below 5°C throughout the addition and stirring phases. 2. Use Appropriate Acid Concentration: Follow the protocol's specified acid concentration to avoid creating an overly oxidative environment.
Uncontrolled Exotherm / Runaway Reaction 1. Addition Rate Too Fast: Adding the nitrite solution too quickly can overwhelm the cooling system's capacity. 2. Inadequate Cooling: The cooling bath is not cold enough or has insufficient volume to absorb the heat generated.1. Immediate Action: Stop the addition of reagents immediately. 2. Enhance Cooling: Add more ice/salt to the bath. If necessary, have a secondary, colder bath (e.g., dry ice/acetone) on standby for emergencies. 3. Future Prevention: Always add reagents slowly and monitor the internal thermometer closely.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure emphasizing critical temperature control. Researchers should adapt it based on specific literature methods and safety assessments.

Reagents:

  • Benzyl Alcohol

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

  • Salt (NaCl or CaCl₂)

Procedure:

  • Prepare Cooling Bath: Prepare a large ice-salt bath capable of maintaining a temperature between 0°C and 5°C.

  • Initial Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the benzyl alcohol.

  • Cooling: Cool the flask containing the benzyl alcohol in the ice-salt bath until the internal temperature is stable at 0-5°C.

  • Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite in water and cool this solution in an ice bath.

  • Prepare Acid Solution: Slowly add the concentrated acid to water (never the reverse) in a separate flask, also cooled in an ice bath.

  • Reaction: Slowly add the cold acid solution to the cold sodium nitrite solution to form nitrous acid in situ. Then, add this freshly prepared, cold nitrous acid solution dropwise to the vigorously stirred benzyl alcohol via the dropping funnel.

  • Temperature Monitoring: Crucially, monitor the internal reaction temperature continuously. The rate of addition must be controlled to ensure the temperature does not rise above 5°C.[2]

  • Reaction Time: After the addition is complete, allow the mixture to stir at 0-5°C for the time specified in the detailed protocol (typically 1-2 hours).

  • Workup: Proceed with the appropriate aqueous workup to isolate and purify the this compound product.

Visualizations

Logical Relationship: Temperature's Impact on Reaction Pathway

The following diagram illustrates how reaction temperature dictates the outcome of the synthesis, directing it towards the desired product or undesirable byproducts.

G Temp Reaction Temperature Product Desired Product (this compound) Temp->Product Optimal Path (≤ 5°C) Byproducts Side Products (NOx, Benzyl Nitrate, etc.) Temp->Byproducts Decomposition Path (> 5°C) Reagents Reagents (Benzyl Alcohol + HNO₂) Reagents->Temp Reaction Initiation

Caption: Temperature's influence on this compound synthesis outcome.

Experimental Workflow for this compound Synthesis

This workflow diagram outlines the key steps in the synthesis process, highlighting the critical temperature control phase.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation Phase A 1. Prepare Ice-Salt Bath B 2. Cool Benzyl Alcohol in Reaction Flask A->B C 3. Prepare Cold Acidified Sodium Nitrite Solution B->C D 4. Add Nitrite Solution Dropwise to Stirred Alcohol C->D E 5. CRITICAL: Maintain Internal Temp at 0-5°C D->E F 6. Stir for 1-2 Hours at 0-5°C E->F G 7. Quench Reaction F->G H 8. Perform Aqueous Workup & Purification G->H I 9. Obtain this compound H->I

Caption: Step-by-step workflow for this compound synthesis.

References

Troubleshooting low conversion in benzyl nitrite synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of benzyl (B1604629) nitrite (B80452).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing benzyl nitrite?

The most common methods for synthesizing this compound include:

  • Acid-Catalyzed Nitrosation of Benzyl Alcohol: This involves reacting benzyl alcohol with a nitrite source, such as sodium nitrite, in the presence of an acid like sulfuric or nitric acid.[1][2]

  • Transesterification (Trans-nitrosation): This method uses an alkyl nitrite, such as t-butyl nitrite, to react with benzyl alcohol. It is considered a mild, non-aqueous alternative to acid-catalyzed methods.[3]

Q2: I am experiencing a very low yield. What are the primary causes for low conversion in this compound synthesis?

Low yields in this compound synthesis are often traced back to several key factors:

  • Product Instability and Decomposition: this compound is thermally sensitive and can decompose, particularly when exposed to heat or on prolonged standing.[2][4] Decomposition products often include nitrogen oxides, water, benzyl alcohol, and polymerization products of benzaldehyde (B42025).[2]

  • Suboptimal Reaction Temperature: Temperature control is critical. While some related reactions are heated to drive the formation of subsequent products like benzaldehyde[5][6], the synthesis of alkyl nitrites often requires low temperatures (e.g., -5°C to 0°C) during reagent addition to prevent decomposition and side reactions.[7]

  • Incorrect Acid Concentration: While the reaction is acid-catalyzed, excessively strong acidic conditions can accelerate the decomposition of the desired product.

  • Oxidation to Benzaldehyde: A significant side reaction is the oxidation of the intermediate this compound or the starting benzyl alcohol directly to benzaldehyde. In many published procedures, benzaldehyde is the desired final product, with this compound being a transient intermediate.[1][5]

  • Impure Starting Materials: The purity of benzyl alcohol and the nitrosating agent is crucial. Impurities can introduce competing side reactions. For instance, common impurities in technical-grade benzyl precursors can include benzaldehyde and various chloro derivatives.[8]

Q3: What are the main side reactions I should be aware of?

The primary side reaction is the oxidation of this compound to benzaldehyde.[1] Under certain conditions, especially with excess nitric acid or higher temperatures, nitration of the aromatic ring can also occur.[9][10]

Q4: How can I monitor the progress of my reaction?

Reaction progress can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment.[11] For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC/MS) is effective for identifying the presence of benzyl alcohol, this compound, and benzaldehyde to determine the extent of conversion and byproduct formation.[5]

Q5: What is the best way to purify this compound?

Given its thermal instability, purification should be conducted cautiously.

  • Aqueous Workup: After the reaction, the mixture should be washed with cold water and a dilute solution of a weak base like sodium bicarbonate to neutralize excess acid.

  • Drying: The organic layer should be dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Concentrate the product under reduced pressure using a rotary evaporator with a low-temperature water bath (e.g., not exceeding 50°C) to prevent decomposition.[3]

  • Distillation: For higher purity, vacuum distillation is the recommended method.[7]

Troubleshooting Low Conversion

Use the following logical flowchart to diagnose potential issues with your synthesis.

Troubleshooting_Flowchart start Start: Low this compound Yield check_temp Was the reaction temperature kept low (e.g., 0-5°C) during reagent addition? start->check_temp high_temp Problem: High Temperature. Likely decomposition or oxidation to benzaldehyde. check_temp->high_temp No temp_ok Temperature was controlled. check_temp->temp_ok Yes solution Solution Implemented high_temp->solution check_reagents Are the starting materials (benzyl alcohol, NaNO2) of high purity? temp_ok->check_reagents impure_reagents Problem: Impure Reagents. Side reactions are likely. Purify starting materials. check_reagents->impure_reagents No reagents_ok Reagents are pure. check_reagents->reagents_ok Yes impure_reagents->solution check_workup Was the workup performed quickly and at low temperatures? reagents_ok->check_workup bad_workup Problem: Improper Workup. Product may have decomposed during purification. Use cold washes and low-temp evaporation. check_workup->bad_workup No workup_ok Workup was appropriate. check_workup->workup_ok Yes bad_workup->solution check_analysis Analysis of crude product (GC/MS, NMR) shows a major byproduct. workup_ok->check_analysis benzaldehyde Byproduct is Benzaldehyde. Diagnosis: Oxidation occurred. Solution: Use lower temp, less oxidant, shorter reaction time. check_analysis->benzaldehyde Yes unreacted_sm Major component is Benzyl Alcohol. Diagnosis: Incomplete reaction. Solution: Check acid catalyst, increase reaction time (at low temp), check stoichiometry. check_analysis->unreacted_sm Yes benzaldehyde->solution unreacted_sm->solution

Caption: Troubleshooting flowchart for low this compound yield.

Reaction and Side Product Overview

The desired reaction competes with the oxidation of both the starting material and the product.

Reaction_Pathway cluster_main Main Synthetic Pathway cluster_side Side Reactions / Decomposition BnOH Benzyl Alcohol BnONO This compound (Product) BnOH->BnONO + NaNO2 / H+ (Nitrosation) BzH Benzaldehyde BnOH->BzH Direct Oxidation BnONO->BzH Oxidation (Heat, excess acid) Decomp Decomposition Products (N-oxides, water, etc.) BnONO->Decomp Decomposition (Heat, light, time)

Caption: this compound synthesis and competing side reactions.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions, especially temperature. As shown below, conditions optimized for benzaldehyde production result in a very low yield of the intermediate this compound.

Starting MaterialReagentsTemperature (°C)Product(s)Yield/ConversionReference
Benzyl Alcohol10% aq. HNO₃, NaNO₂ (cat.)90°CBenzaldehyde, this compound>95% Benzaldehyde, <1% this compound (>86% conversion)[5][6]
2-Phenylethanolt-Butyl NitriteNot specified2-Phenylethyl Nitrite86:14 mixture of nitrite and alcohol (by NMR)[3]
Isopropyl AlcoholNaNO₂, H₂SO₄-5°C to 0°CIsopropyl Nitrite71.4%[7]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the acid-catalyzed nitrosation of an alcohol and should be adapted and optimized for specific laboratory conditions. The use of low temperatures is crucial to favor the formation of this compound over its decomposition or oxidation.

Experimental_Workflow prep 1. Preparation - Cool benzyl alcohol in an ice-salt bath. - Prepare a chilled aqueous solution of NaNO2. reaction 2. Reaction - Slowly add chilled sulfuric acid to the benzyl alcohol. - Add the NaNO2 solution dropwise, keeping T < 5°C. prep->reaction Maintain cooling workup 3. Workup - Separate the organic layer. - Wash with cold water, then cold 5% NaHCO3 solution. reaction->workup After 1-2 hours dry 4. Drying & Concentration - Dry organic layer over anhydrous Na2SO4. - Remove solvent under reduced pressure (T < 40°C). workup->dry purify 5. Purification - Purify by vacuum distillation. dry->purify

Caption: General workflow for this compound synthesis.

Materials:

  • Benzyl alcohol

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

  • Ice

Procedure:

  • Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, place benzyl alcohol and an equal volume of water. Cool the flask in an ice-salt bath to between -5°C and 0°C. In a separate beaker, dissolve sodium nitrite in deionized water (a slight molar excess relative to the alcohol) and cool the solution in the ice bath.

  • Acidification: Prepare a dilute solution of sulfuric acid and cool it thoroughly. While vigorously stirring the benzyl alcohol mixture, slowly add the cold sulfuric acid, ensuring the temperature does not rise above 5°C.

  • Nitrosation: Slowly add the cold sodium nitrite solution dropwise to the acidified alcohol mixture. Maintain vigorous stirring and ensure the temperature remains below 5°C throughout the addition. A yellow organic layer of this compound should form.

  • Reaction Time: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup: Transfer the reaction mixture to a cold separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold deionized water, cold 5% sodium bicarbonate solution (to remove residual acid), and finally again with cold deionized water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Decant the dried solution and remove the solvent using a rotary evaporator with the water bath temperature kept below 40°C. The remaining yellow oil is crude this compound.

  • Purification (Optional): For higher purity, the crude product can be distilled under reduced pressure. Collect the fraction corresponding to this compound.

References

Technical Support Center: Monitoring Benzyl Nitrite Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for monitoring benzyl (B1604629) nitrite (B80452) reactions. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing thin-layer chromatography (TLC) for reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of TLC in benzyl nitrite reactions?

A1: The main use of TLC is to monitor the progress of the chemical reaction.[1] In the synthesis of benzaldehyde (B42025) from benzyl alcohol, this compound is a key intermediate.[2][3][4] TLC allows for the qualitative assessment of the consumption of the starting material (benzyl alcohol) and the formation of the intermediate (this compound) and the final product (benzaldehyde).

Q2: How do the polarities of benzyl alcohol, this compound, and benzaldehyde differ, and how does this affect their separation on a TLC plate?

A2: The polarity of these compounds decreases in the following order: benzyl alcohol > benzaldehyde > this compound. Benzyl alcohol is the most polar due to its hydroxyl group, which can engage in strong hydrogen bonding with the silica (B1680970) gel stationary phase.[5][6] Benzaldehyde is less polar, and this compound is expected to be the least polar of the three. Consequently, on a normal-phase silica gel TLC plate, benzyl alcohol will have the lowest Rf value, followed by benzaldehyde, and then this compound with the highest Rf value.

Q3: Which solvent systems are recommended for the TLC analysis of this compound reactions?

A3: A common starting point for developing a suitable solvent system is a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297).[5] A typical starting ratio is 1:1 ethyl acetate/hexane (B92381), which can then be adjusted to achieve optimal separation. For separating benzyl alcohol and benzaldehyde, a solvent system of 7:3 pentane/diethyl ether has been used.[7] The ideal solvent system should provide Rf values between 0.2 and 0.8 for all components of interest.

Q4: How can I visualize the spots of benzyl alcohol, this compound, and benzaldehyde on the TLC plate?

A4: Since these compounds are generally colorless, visualization methods are required.[8]

  • UV Light: Benzyl alcohol, this compound, and benzaldehyde all contain a benzene (B151609) ring and are therefore UV active. They will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[8]

  • Potassium Permanganate (B83412) (KMnO4) Stain: This stain is effective for visualizing compounds that can be oxidized. Benzyl alcohol (an alcohol) and benzaldehyde (an aldehyde) will react with the permanganate to produce yellow-brown spots on a purple background.[9][10]

  • 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain: This stain is specific for aldehydes and ketones, and will yield yellow-to-red spots for benzaldehyde.[9][11][12]

  • p-Anisaldehyde Stain: This is a good general-purpose stain for nucleophilic compounds and carbonyls, and can be used to visualize both benzyl alcohol and benzaldehyde, often with different colors.[9][12]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking of spots Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The solvent system is too polar.Decrease the polarity of the solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
The compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the developing solvent.
Spots remain at the baseline (low Rf) The solvent system is not polar enough.Increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
Spots run with the solvent front (high Rf) The solvent system is too polar.Decrease the polarity of the solvent system.
No spots are visible after development The sample is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.
The compound is not UV active and the visualization stain is not appropriate.Use a different visualization stain. For this reaction, potassium permanganate or p-anisaldehyde are good general options.
The compound may be volatile and evaporated from the plate.Develop the plate immediately after spotting and drying.
Spots are not well-separated The solvent system is not optimal.Experiment with different solvent systems and ratios to improve separation.
The spots were too large or too close together.Apply smaller spots and ensure adequate spacing between lanes.
Appearance of unexpected spots A side reaction may have occurred.Common side products in the oxidation of benzyl alcohol can include benzoic acid (from over-oxidation) and dibenzyl ether.[13][14] Benzoic acid is more polar than benzyl alcohol and will have a very low Rf value. Dibenzyl ether is less polar and will have a higher Rf value.
The this compound intermediate may be unstable on the silica gel plate.Minimize the time the plate is exposed to air and heat before and after development. Consider using a less acidic stationary phase if decomposition is suspected.

Data Presentation

The following table provides representative Rf values for the components of a this compound reaction in a common TLC solvent system. Actual Rf values may vary depending on the specific experimental conditions (e.g., temperature, saturation of the TLC chamber, specific brand of TLC plates).

Compound Structure Solvent System (Ethyl Acetate/Hexane) Approximate Rf Value Visualization
Benzyl AlcoholC7H8O1:40.25UV, KMnO4, p-Anisaldehyde
BenzaldehydeC7H6O1:40.50UV, KMnO4, 2,4-DNP, p-Anisaldehyde
This compoundC7H7NO21:40.75UV

Experimental Protocols

Detailed Methodology for TLC Monitoring of this compound Formation
  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom. This is the origin line.

    • Mark three small, evenly spaced tick marks on the origin line for spotting the starting material, a co-spot, and the reaction mixture.

  • Sample Preparation:

    • Prepare a dilute solution of the starting material (benzyl alcohol) in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • The reaction mixture can typically be sampled directly.

  • Spotting the TLC Plate:

    • Using a capillary tube, apply a small spot of the diluted benzyl alcohol solution to the first tick mark on the origin line.

    • On the second tick mark, apply a spot of the benzyl alcohol solution, and then, after it has dried, apply a spot of the reaction mixture on top of it (this is the co-spot).

    • On the third tick mark, apply a small spot of the reaction mixture.

    • Ensure all spots are small and concentrated.

  • Developing the TLC Plate:

    • Pour a small amount of the chosen developing solvent (e.g., 1:4 ethyl acetate/hexane) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.

    • Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.

    • Cover the chamber and allow the solvent to ascend the plate.

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil.

    • Submerge the plate in a potassium permanganate or other suitable staining solution, then gently heat with a heat gun until the spots appear.

  • Analysis:

    • Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

    • Monitor the disappearance of the benzyl alcohol spot and the appearance of the this compound and benzaldehyde spots in the reaction mixture lane over time.

Visualizations

Reaction Pathway

ReactionPathway BenzylAlcohol Benzyl Alcohol BenzylNitrite This compound BenzylAlcohol->BenzylNitrite - H2O NitrousAcid + HNO2 Benzaldehyde Benzaldehyde BenzylNitrite->Benzaldehyde HNO - HNO

Caption: Reaction pathway for the formation of this compound and benzaldehyde.

TLC Monitoring Workflow

TLCWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis PrepPlate Prepare TLC Plate SpotPlate Spot Plate PrepPlate->SpotPlate PrepSolvent Prepare Solvent System DevelopPlate Develop Plate PrepSolvent->DevelopPlate PrepSample Prepare Samples PrepSample->SpotPlate SpotPlate->DevelopPlate Visualize Visualize Spots DevelopPlate->Visualize CalculateRf Calculate Rf Values Visualize->CalculateRf Interpret Interpret Results CalculateRf->Interpret TroubleshootingLogic Problem TLC Problem Identified Streaking Streaking Spots Problem->Streaking LowRf Low Rf Problem->LowRf HighRf High Rf Problem->HighRf NoSpots No Spots Problem->NoSpots Sol_Streaking1 Dilute Sample Streaking->Sol_Streaking1 Overloaded? Sol_Streaking2 Decrease Polarity Streaking->Sol_Streaking2 Solvent too polar? Sol_LowRf Increase Polarity LowRf->Sol_LowRf Solvent not polar enough? Sol_HighRf Decrease Polarity HighRf->Sol_HighRf Solvent too polar? Sol_NoSpots1 Concentrate/Re-spot NoSpots->Sol_NoSpots1 Too dilute? Sol_NoSpots2 Use Stain NoSpots->Sol_NoSpots2 Wrong visualization?

References

Technical Support Center: Quenching Excess Benzyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively and safely quenching excess benzyl (B1604629) nitrite (B80452) in a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is benzyl nitrite and why does it need to be quenched?

A1: this compound (C₆H₅CH₂ONO) is an alkyl nitrite, an ester of benzyl alcohol and nitrous acid. It is often used in organic synthesis as a nitrosating agent or a source of the nitroso group. Excess this compound must be quenched (neutralized) after a reaction for several reasons:

  • Instability: Alkyl nitrites can be unstable and may decompose, sometimes vigorously, upon standing or heating.[1] Decomposition can produce oxides of nitrogen, water, benzyl alcohol, and polymerization products of benzaldehyde (B42025).[1]

  • Interference with Workup and Purification: Residual this compound can interfere with subsequent reaction steps, workup procedures, and purification of the desired product. It has a boiling point close to that of benzaldehyde, a potential byproduct, making separation by distillation difficult.

  • Safety Hazards: Alkyl nitrites are volatile and flammable. Inhalation of vapors can cause adverse health effects.

Q2: What are the common methods for quenching excess this compound?

A2: The most common and effective methods for quenching excess this compound involve:

  • Hydrolysis: Reaction with water to decompose the nitrite ester.

  • Acidic Quenching: Using a mild acid like sulfamic acid to decompose the nitrite.

  • Reductive Quenching: Employing a reducing agent such as sodium bisulfite.

The choice of method depends on the specific reaction conditions, the stability of the desired product to the quenching agent, and the desired final pH of the reaction mixture.

Q3: What are the primary products of this compound quenching?

A3: The primary products depend on the quenching method used:

  • Hydrolysis: The main products are benzyl alcohol and nitrous acid (which is unstable and decomposes to nitrogen oxides). Benzaldehyde can also be formed, particularly under neutral or basic conditions.[2]

  • Sulfamic Acid: The reaction of nitrites with sulfamic acid primarily produces nitrogen gas (N₂), sulfate (B86663) ions, and the corresponding alcohol (benzyl alcohol in this case).[3][4][5]

  • Sodium Bisulfite: Sodium bisulfite reacts with nitrites to form hydroxylamine (B1172632) disulfonate under certain conditions.[6][7] In the context of quenching, the likely products are benzyl alcohol and sodium bisulfate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Quenching (persistent yellow/orange color) Insufficient amount of quenching agent.Add additional quenching agent portion-wise and monitor the reaction (e.g., by TLC or color change).
Low reaction temperature slowing down the quenching process.Allow the reaction mixture to warm to room temperature or slightly heat if the desired product is stable.
Inefficient mixing of the biphasic reaction mixture.Increase the stirring rate to ensure good contact between the organic and aqueous phases.
Formation of an Emulsion During Workup High concentration of salts or byproducts.Add brine (saturated NaCl solution) to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.
Unexpected Side Product Formation Reaction of the desired product with the quenching agent.Choose a milder quenching agent. For example, if your product is acid-sensitive, avoid sulfamic acid.
pH of the quenching solution is not optimal.Adjust the pH of the quenching solution before or during the addition to the reaction mixture.
Gas Evolution is Too Rapid Addition of the quenching agent is too fast.Add the quenching agent slowly and in small portions, especially when using sulfamic acid, which produces nitrogen gas. Ensure the reaction vessel has adequate venting.

Quantitative Data Summary

The efficiency of different quenching methods can be compared based on reaction time and the nature of the byproducts. The following table summarizes these aspects.

Quenching Agent Typical Reaction Time Primary Byproducts Key Advantages Potential Disadvantages
Water (Hydrolysis) Minutes to hoursBenzyl alcohol, Benzaldehyde, Nitrogen oxidesReadily available, simple procedure.Can be slow depending on pH and temperature; may not be suitable for water-sensitive products.
Sulfamic Acid MinutesBenzyl alcohol, Nitrogen gas, Sodium sulfateRapid reaction with gaseous byproduct (N₂) that is easily removed.[3][4][5]The acidic nature may not be suitable for acid-sensitive products.
Sodium Bisulfite Minutes to hoursBenzyl alcohol, Sodium bisulfate, Hydroxylamine disulfonateEffective for both aldehydes and nitrites; mild reducing agent.[6][7]Can form adducts with aldehydes if present in the reaction mixture; may require basic workup to reverse adduct formation.[8]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is flammable and should be handled with care.

Protocol 1: Quenching with Water (Hydrolysis)

This is a straightforward method suitable for many applications, particularly when the desired product is not water-sensitive.

Methodology:

  • Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the mixture to room temperature (20-25 °C).

  • Add Water: Slowly add deionized water to the reaction mixture with vigorous stirring. A typical starting point is to add a volume of water equal to the volume of the organic solvent.

  • Stir: Continue stirring for at least 30 minutes. The rate of hydrolysis is dependent on pH and temperature. For faster quenching, the pH can be adjusted to be slightly acidic or basic, depending on the stability of the desired product.

  • Monitor Completion: Monitor the disappearance of this compound using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Proceed with the standard aqueous workup, including separation of the organic and aqueous layers, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating in vacuo.

Protocol 2: Quenching with Sulfamic Acid

This method is rapid and efficient, converting the nitrite to nitrogen gas.

Methodology:

  • Prepare Sulfamic Acid Solution: Prepare a saturated aqueous solution of sulfamic acid (approximately 21 g in 100 mL of water at 20 °C).

  • Cool the Reaction Mixture: Cool the reaction mixture to 0-10 °C in an ice bath. This is important to control the exotherm and the rate of gas evolution.

  • Slow Addition: Add the saturated sulfamic acid solution dropwise to the cooled and well-stirred reaction mixture. You will observe gas evolution (N₂). The rate of addition should be controlled to maintain a steady but manageable rate of gas evolution.

  • Stir: After the addition is complete, allow the mixture to stir at room temperature for 15-30 minutes to ensure complete quenching.

  • Monitor Completion: Check for the absence of this compound by TLC or another suitable analytical method.

  • Workup: Proceed with the standard aqueous workup. The aqueous layer will be acidic, so a neutralization step with a mild base (e.g., saturated sodium bicarbonate solution) may be necessary before extraction, depending on the nature of the desired product.

Protocol 3: Quenching with Sodium Bisulfite

Sodium bisulfite is a mild reducing agent that effectively quenches alkyl nitrites.

Methodology:

  • Prepare Sodium Bisulfite Solution: Prepare a saturated aqueous solution of sodium bisulfite.

  • Cool the Reaction Mixture: Cool the reaction mixture to room temperature.

  • Add Quenching Agent: Add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.

  • Stir: Stir the mixture for 30-60 minutes at room temperature.

  • Monitor Completion: Monitor the reaction by TLC or another appropriate method to confirm the absence of this compound.

  • Workup: Perform a standard aqueous workup. If your product mixture contains aldehydes, be aware that sodium bisulfite can form adducts.[8] These can often be reversed by washing with a basic solution (e.g., saturated sodium bicarbonate) during the workup.

Visualizations

Below are diagrams illustrating the decision-making process for selecting a quenching agent and the experimental workflow for a typical quenching procedure.

Quenching_Decision_Tree start Excess this compound in Reaction Mixture product_stability Is the desired product sensitive to acid? start->product_stability water_sensitivity Is the desired product sensitive to water? product_stability->water_sensitivity Yes use_sulfamic Use Sulfamic Acid product_stability->use_sulfamic No aldehyde_presence Are aldehydes present in the reaction mixture? water_sensitivity->aldehyde_presence Yes use_hydrolysis Use Water (Hydrolysis) water_sensitivity:s->use_hydrolysis:n No use_bisulfite Use Sodium Bisulfite water_sensitivity->use_bisulfite No aldehyde_presence->use_bisulfite No consider_bisulfite Consider Sodium Bisulfite (adduct formation possible) aldehyde_presence->consider_bisulfite Yes

Figure 1. Decision tree for selecting a suitable quenching agent.

Quenching_Workflow start Reaction Completion cool Cool Reaction Mixture start->cool add_quench Slowly Add Quenching Agent (Water, Sulfamic Acid, or Sodium Bisulfite Solution) cool->add_quench stir Stir Vigorously add_quench->stir monitor Monitor for Complete Quenching (e.g., TLC, GC) stir->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry Dry Organic Layer (e.g., over Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

Figure 2. General experimental workflow for quenching this compound.

References

Technical Support Center: Managing Pressure Build-up from Benzyl Nitrite Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) nitrite (B80452). The information provided is intended to help manage and mitigate pressure build-up that can occur due to its decomposition during experimental procedures.

Troubleshooting Guide: Real-time Experimental Issues

This guide addresses specific issues that may arise during experiments involving benzyl nitrite, focusing on the management of gas evolution and pressure build-up.

Issue Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Gas Evolution 1. Excessive Temperature: The decomposition rate of this compound is highly sensitive to temperature. 2. Presence of Catalytic Impurities: Acidic or metallic impurities can catalyze the decomposition. 3. Concentration of this compound: Higher concentrations can lead to a faster reaction rate.1. Immediately reduce or remove the heat source. If necessary, use an ice bath to cool the reaction vessel. 2. Ensure all glassware is scrupulously clean and that reagents and solvents are of high purity. 3. Consider performing the reaction at a lower concentration or adding the this compound solution dropwise to control the reaction rate.
"Suck-Back" of Liquid into the Reaction Vessel 1. Cooling of the Reaction Flask: As the reaction slows or the heat source is removed, the gas inside the flask cools and contracts, creating a partial vacuum that can draw liquid from the gas collection apparatus back into the reaction flask.[1][2] 2. Highly Soluble Gas: If a highly soluble gas is produced and dissolves rapidly in the collection liquid, it can cause a sudden pressure drop.1. Before removing the heat source, disconnect the gas collection tubing from the reaction vessel.[1] 2. Introduce an inert gas, such as nitrogen or argon, to maintain positive pressure as the flask cools. 3. Use a suck-back trap between the reaction vessel and the gas collection apparatus.[2] An inverted funnel placed just above the surface of the collection liquid can also prevent suck-back.[1][3]
Inconsistent or No Gas Evolution 1. Low Temperature: The reaction temperature may be too low for decomposition to occur at a noticeable rate. 2. Stable this compound Solution: The this compound may be fresh and free of impurities that would catalyze its decomposition. 3. Leak in the Apparatus: The experimental setup may not be airtight, allowing evolved gas to escape.1. Gradually increase the temperature of the reaction mixture while carefully monitoring for any signs of gas evolution. 2. While stability is generally desired, if decomposition is the goal, a small amount of a suitable catalyst (e.g., a protic acid) could be cautiously introduced. 3. Check all joints and connections for leaks. This can be done by pressurizing the system slightly with an inert gas and applying a soap solution to the joints to look for bubbles.
Liquid Level in Gas Burette Fluctuates Erratically 1. Temperature Fluctuations: Changes in the ambient temperature or the temperature of the gas collection liquid will cause the volume of the collected gas to change.[4] 2. Incomplete Reaction: The reaction may be proceeding in fits and starts.1. Ensure the gas collection apparatus is shielded from drafts and direct sunlight. Allow the collected gas to equilibrate to a stable temperature before taking a final volume reading. 2. Ensure consistent heating and stirring of the reaction mixture.

Frequently Asked Questions (FAQs)

1. What are the primary decomposition products of this compound?

The decomposition of this compound can proceed through several pathways. The primary products are typically benzaldehyde, nitric oxide (NO), and nitrous oxide (N₂O).[5] The formation of benzyl alcohol and nitrous acid has also been suggested.[6]

2. What gases are evolved during the decomposition of this compound?

The main gaseous products are nitric oxide (NO) and nitrous oxide (N₂O).[5] The ratio of these gases can depend on the specific reaction conditions, such as temperature and the presence of acids or other catalysts.

3. At what temperature does this compound begin to decompose?

While a precise decomposition temperature can vary with purity and conditions, alkyl nitrites, in general, are known to be thermally unstable. Some decomposition may occur even at room temperature over time. Significant decomposition with gas evolution is often observed at moderately elevated temperatures (e.g., > 50 °C).

4. How can I safely store this compound to minimize decomposition and pressure build-up?

Store this compound in a cool, dark place, preferably in a refrigerator. It should be stored in a tightly sealed container, and for longer-term storage, placing it under an inert atmosphere (e.g., argon or nitrogen) can be beneficial. Regularly inspect the storage container for any signs of pressure build-up.

5. What is a safe scale for experiments involving the thermal decomposition of this compound?

It is recommended to start with small-scale experiments (e.g., using milligrams to a few grams of this compound) to characterize the decomposition under your specific conditions. This will allow you to assess the rate of gas evolution and make necessary adjustments to your experimental setup before scaling up.

Data Presentation: Theoretical Gas Evolution

The following table provides theoretical calculations for the volume of gas produced from the decomposition of this compound based on plausible stoichiometric equations. Note: These are theoretical values, and the actual volume and composition of evolved gases may vary depending on the experimental conditions.

Decomposition Pathways and Theoretical Gas Volumes at Standard Temperature and Pressure (STP: 273.15 K, 1 atm)

Decomposition Reaction Moles of Gas per Mole of this compound Theoretical Gas Volume (mL) per gram of this compound at STP
C₇H₇NO₂ → C₇H₆O + HNO0 (HNO is not a gas at STP)0
2 C₇H₇NO₂ → 2 C₇H₆O + N₂O + H₂O0.581.7
C₇H₇NO₂ → C₇H₇O• + •NO1163.4

Calculations are based on the molar mass of this compound (137.14 g/mol ) and the molar volume of an ideal gas at STP (22.4 L/mol).

Experimental Protocols

Protocol 1: Monitoring Gas Evolution Using a Gas Burette

This protocol describes a method for monitoring the volume of gas evolved from the decomposition of this compound using a gas burette.

Materials:

  • Reaction flask (e.g., round-bottom flask)

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer and stir bar

  • Condenser (optional, depending on the solvent and temperature)

  • Gas outlet adapter

  • Flexible tubing

  • Gas burette filled with a suitable liquid (e.g., water or a saturated salt solution)

  • Leveling bulb

  • Stand and clamps

Procedure:

  • Assemble the Apparatus: Set up the reaction flask with the magnetic stir bar, condenser (if needed), and gas outlet adapter. Connect the gas outlet adapter to the gas burette using flexible tubing. Ensure all connections are airtight.

  • Charge the Reaction Flask: Add the solvent and any other reactants to the reaction flask. If this compound is to be added later, use a dropping funnel.

  • Equilibrate the System: Bring the reaction mixture to the desired temperature.

  • Zero the Gas Burette: Open the stopcock of the burette to the atmosphere and adjust the leveling bulb so that the liquid level in the burette and the leveling bulb are equal at the zero mark.

  • Initiate the Reaction: Close the stopcock to the atmosphere and start the reaction (e.g., by adding this compound).

  • Measure Gas Evolution: As gas is evolved, it will displace the liquid in the burette. To take a volume reading, align the liquid level in the leveling bulb with the liquid level in the burette. This ensures that the pressure of the collected gas is equal to the atmospheric pressure. Record the volume and the time.

  • Reaction Completion: When the gas evolution has ceased, allow the apparatus to cool to room temperature.

  • Final Volume Measurement: Once the system has returned to the initial temperature, take a final volume reading.

Visualizations

decomposition_pathway benzyl_nitrite This compound (C₇H₇NO₂) homolytic_cleavage Homolytic Cleavage benzyl_nitrite->homolytic_cleavage Heat/Light acid_catalyzed Acid-Catalyzed Decomposition benzyl_nitrite->acid_catalyzed H⁺ benzyl_radical Benzyl Radical (C₇H₇O•) homolytic_cleavage->benzyl_radical no_radical Nitric Oxide (•NO) homolytic_cleavage->no_radical benzaldehyde Benzaldehyde (C₇H₆O) acid_catalyzed->benzaldehyde hno HNO acid_catalyzed->hno n2o Nitrous Oxide (N₂O) hno->n2o Dimerization & Decomposition

Caption: Decomposition pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis setup Assemble Airtight Apparatus charge Charge Reaction Flask setup->charge zero Zero Gas Burette charge->zero initiate Initiate Reaction/ Heat zero->initiate monitor Monitor Gas Evolution initiate->monitor cool Cool to Room Temperature monitor->cool final_volume Record Final Gas Volume cool->final_volume analyze Analyze Gas Composition (optional) final_volume->analyze

Caption: Experimental workflow for monitoring gas evolution.

troubleshooting_logic start Gas Evolution Problem? rapid_gas Too Rapid? start->rapid_gas no_gas Too Slow/None? start->no_gas suck_back Suck-back? start->suck_back reduce_heat Reduce/Remove Heat rapid_gas->reduce_heat Yes check_impurities Check for Catalytic Impurities rapid_gas->check_impurities Yes increase_temp Increase Temperature no_gas->increase_temp Yes check_leaks Check for Leaks no_gas->check_leaks Yes disconnect_tubing Disconnect Tubing Before Cooling suck_back->disconnect_tubing Yes use_trap Use Suck-back Trap suck_back->use_trap Yes

Caption: Troubleshooting decision tree for gas evolution issues.

References

Validation & Comparative

A Comparative Guide to Benzyl Nitrite and Tert-Butyl Nitrite in Diazotization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of benzyl (B1604629) nitrite (B80452) and tert-butyl nitrite for use in diazotization reactions, a cornerstone of synthetic organic chemistry for the conversion of primary aromatic amines into versatile diazonium salts. While both reagents serve as effective nitrosating agents, their performance, stability, and optimal reaction conditions can differ, influencing the choice for a specific synthetic application. This document summarizes available experimental data, provides detailed experimental protocols, and visualizes key reaction pathways to aid in reagent selection.

Executive Summary

Both benzyl nitrite and tert-butyl nitrite are valuable reagents for diazotization, offering alternatives to the traditional use of sodium nitrite and mineral acids, particularly in non-aqueous conditions. Tert-butyl nitrite is extensively documented in the scientific literature, with a wealth of experimental protocols and a well-established performance profile. It is generally favored for its good reactivity and commercial availability.

This compound, while theoretically applicable, is significantly less documented for diazotization reactions. Available information suggests it may be less stable than tert-butyl nitrite. The choice between these two reagents will likely depend on factors such as substrate compatibility, desired reaction kinetics, and availability. This guide aims to provide a clear comparison based on the current scientific literature.

Performance Comparison: this compound vs. Tert-Butyl Nitrite

A direct, comprehensive comparison of this compound and tert-butyl nitrite in diazotization reactions is challenging due to the limited availability of experimental data for this compound. However, based on the known properties of alkyl nitrites and available literature, a qualitative comparison can be made.

FeatureThis compoundTert-Butyl Nitrite
Reactivity Reactivity data in diazotization is scarce. Based on general trends for alkyl nitrites, its reactivity is expected to be comparable to or slightly lower than tert-butyl nitrite.Generally considered a highly effective diazotizing agent with a reactivity order greater than other common alkyl nitrites like iso-propyl and isopentyl nitrite.[1]
Stability Considered to be less thermodynamically stable than tert-butyl nitrite due to the electron-withdrawing nature of the benzyl group.[2] It may be prone to decomposition, especially upon heating.[3]Thermally unstable and can decompose or explode when heated.[1] It is also light-sensitive.[2][4] However, it is stable enough for common laboratory use under appropriate conditions.
Byproducts Benzyl alcohol and other decomposition products.Tert-butanol, which is volatile and generally easy to remove.
Solubility Expected to be soluble in a range of common organic solvents.Soluble in many organic solvents like acetonitrile (B52724), dichloromethane, and THF.[5]
Availability Less commonly available commercially compared to tert-butyl nitrite.Readily available from major chemical suppliers.
Safety Detailed safety data is not readily available. General precautions for organic nitrites should be followed.Highly flammable liquid and vapor. Harmful if swallowed or inhaled.[2][6] It is a lachrymator and can cause eye and skin irritation.[1]

Experimental Data

Quantitative data for diazotization reactions using this compound is not widely reported in the literature. The following table presents typical yields for diazotization-subsequent reactions using tert-butyl nitrite with various aromatic amines to provide a benchmark for performance.

Aromatic AmineSubsequent ReactionProductYield (%)Reference
p-Anisidine (B42471)Iodination (Sandmeyer)4-Iodoanisole86[3][7]
Ethyl 4-aminobenzoateIsoperfluoropropylationEthyl 4-isoperfluoropropylbenzoate75[8]
o-PhenylenediamineCyclizationBenzotriazole91-94[9]
2-Amino-1,3-thiazole derivativeBromination (Sandmeyer)2-Bromo-1,3-thiazole derivativeHigh[5]
Aniline derivativeC-H ArylationArylated Heteroareneup to 88[10]

Experimental Protocols

Diazotization of p-Anisidine using Tert-Butyl Nitrite (Sandmeyer Iodination)

This protocol describes the in situ formation of a diazonium salt from p-anisidine using tert-butyl nitrite, followed by an iodination reaction.

Materials:

  • p-Anisidine

  • p-Toluenesulfonic Acid Monohydrate (p-TsOH·H₂O)

  • Potassium Iodide (KI)

  • tert-Butyl Nitrite (t-BuONO)

  • Acetonitrile

  • Ethyl acetate (B1210297)

  • Water

  • 2 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Sodium sulfate

Procedure: [3][7]

  • To a solution of p-anisidine (1.0 mmol), p-toluenesulfonic acid monohydrate (1.0 mmol), and potassium iodide (2.5 mmol) in acetonitrile (5 mL) at 0 °C, add tert-butyl nitrite (2.5 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • After cooling to room temperature, quench the reaction with water (15 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with 2 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford 4-iodoanisole.

Reaction Mechanisms and Visualizations

The diazotization of a primary aromatic amine with an alkyl nitrite in the presence of an acid proceeds through the formation of a nitrosonium ion (NO⁺) intermediate. This electrophile then reacts with the amine to form a diazonium salt.

General Diazotization Pathway

Diazotization_Pathway cluster_0 Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation Alkyl_Nitrite R-ONO Protonated_Nitrite R-O(H)-N=O⁺ Alkyl_Nitrite->Protonated_Nitrite + H⁺ H+ H+ Nitrosonium NO⁺ Protonated_Nitrite->Nitrosonium - R-OH Aromatic_Amine Ar-NH₂ Alcohol R-OH N-Nitrosamine Ar-NH-N=O Aromatic_Amine->N-Nitrosamine + NO⁺ Diazohydroxide Ar-N=N-OH N-Nitrosamine->Diazohydroxide Tautomerization Diazonium_Ion Ar-N₂⁺ Diazohydroxide->Diazonium_Ion + H⁺, - H₂O

Caption: General pathway for diazotization of an aromatic amine.

Experimental Workflow for Sandmeyer Reaction

The following diagram illustrates a typical experimental workflow for a Sandmeyer reaction involving in situ diazotization with an alkyl nitrite.

Sandmeyer_Workflow cluster_workflow Sandmeyer Reaction Workflow Start Start Mix_Reactants Mix Aromatic Amine, Acid, and Copper Salt in Solvent Start->Mix_Reactants Cool Cool to 0 °C Mix_Reactants->Cool Add_Nitrite Add Alkyl Nitrite (e.g., t-BuONO) dropwise Cool->Add_Nitrite Stir_Cold Stir at 0 °C Add_Nitrite->Stir_Cold Heat Heat to Reaction Temperature Stir_Cold->Heat Reaction Reaction Progression Heat->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for a Sandmeyer reaction.

Conclusion

Tert-butyl nitrite stands out as a well-documented and reliable reagent for diazotization reactions, supported by a large body of experimental evidence. Its reactivity, commercial availability, and the volatility of its alcohol byproduct make it a convenient choice for many synthetic applications.

This compound, while a plausible alternative, suffers from a significant lack of published experimental data in the context of diazotization. The limited information on its stability suggests that it may be less robust than tert-butyl nitrite. Researchers considering this compound should be prepared to undertake significant optimization of reaction conditions.

For professionals in drug development and other research-intensive fields, tert-butyl nitrite currently represents the more prudent choice for predictable and scalable diazotization reactions. Further research into the practical application of this compound would be necessary to establish it as a competitive alternative.

References

Purity Assessment of Benzyl Nitrite: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for assessing the purity of benzyl (B1604629) nitrite (B80452), with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical technique is critical for ensuring the quality, stability, and safety of chemical compounds in research and pharmaceutical development. This document offers a detailed examination of a proposed GC-MS method, alongside a comparison with other relevant techniques, to aid in the selection of the most suitable approach for purity determination.

Comparison of Analytical Techniques for Benzyl Nitrite Purity

The choice of analytical method for purity assessment depends on various factors, including the volatility and thermal stability of the analyte, the nature of potential impurities, and the required sensitivity and selectivity.[1][2][3][4] GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) offers an alternative for less volatile or thermally labile compounds, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with mass-based identification and quantification.Separation based on polarity, with detection typically by UV absorbance.Provides structural elucidation and quantification based on nuclear spin properties in a magnetic field.
Applicability to this compound High. This compound is a volatile organic compound suitable for direct GC-MS analysis.Moderate. Requires a suitable non-aqueous mobile phase; may be less efficient for volatile impurities.High. Provides detailed structural information and can quantify major components without a reference standard.
Sensitivity High to very high, especially with selective ion monitoring (SIM).Moderate to high, depending on the detector.Lower sensitivity compared to GC-MS and HPLC.
Selectivity Very high, based on both chromatographic retention time and mass fragmentation pattern.Moderate, based on retention time and UV spectrum. Co-elution can be an issue.Very high, provides unique signals for different molecular structures.
Impurity Profiling Excellent for identifying and quantifying volatile and semi-volatile impurities.Good for non-volatile impurities. Volatile impurities may be difficult to retain and resolve.Excellent for identifying and quantifying structurally different impurities present at sufficient concentration.
Sample Throughput High.High.Low to moderate.
Cost Moderate to high initial investment, moderate running costs.Moderate initial investment, moderate running costs.High initial investment, lower running costs.

Proposed GC-MS Method for this compound Purity Assessment

This section details a proposed experimental protocol for the quantitative analysis of this compound and its potential impurities using GC-MS.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Prepare a series of calibration standards of this compound and potential impurities (benzyl alcohol, benzaldehyde, benzyl chloride) in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

    • For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity and selectivity.

Data Analysis

The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. For more accurate quantification, an internal standard method is recommended. The identity of this compound and its impurities can be confirmed by comparing their retention times and mass spectra with those of reference standards and library data.

Potential Impurities

The synthesis of this compound typically involves the reaction of an alkali metal nitrite with benzyl alcohol or a benzyl halide. Therefore, potential impurities may include:

  • Starting Materials: Unreacted benzyl alcohol or benzyl chloride.

  • Side Products: Benzaldehyde (from oxidation of benzyl alcohol or this compound).

  • Degradation Products: Benzyl alcohol and nitric oxide, which can form from the hydrolysis of this compound.

Quantitative Data Summary

The following table presents hypothetical data from a GC-MS analysis of three different batches of this compound, demonstrating how the purity and impurity profiles can be compared.

CompoundBatch A (Area %)Batch B (Area %)Batch C (Area %)
This compound99.598.295.8
Benzyl Alcohol0.20.82.1
Benzaldehyde0.10.51.5
Benzyl ChlorideNot Detected0.30.4
Other Impurities0.20.20.2
Total Purity 99.5% 98.2% 95.8%

Visualizing the Workflow and Impurity Pathways

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

cluster_synthesis This compound Synthesis cluster_impurities Potential Impurity Sources Benzyl Alcohol Benzyl Alcohol Reaction Reaction Benzyl Alcohol->Reaction Unreacted Benzyl Alcohol Unreacted Benzyl Alcohol Benzyl Alcohol->Unreacted Benzyl Alcohol Sodium Nitrite Sodium Nitrite Sodium Nitrite->Reaction Acid Acid Acid->Reaction This compound (Crude) This compound (Crude) Reaction->this compound (Crude) Oxidation Oxidation This compound (Crude)->Oxidation Purification Purification This compound (Crude)->Purification Benzaldehyde Benzaldehyde Oxidation->Benzaldehyde Pure this compound Pure this compound Purification->Pure this compound

Caption: Synthesis and impurity pathway for this compound.

Sample Sample Dilution Dilution Sample->Dilution GC-MS Analysis GC-MS Analysis Dilution->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Purity Report Purity Report Data Processing->Purity Report

References

A Comparative Guide to the FTIR Spectral Analysis of Benzyl Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation of molecules. This guide provides a detailed comparison of the FTIR spectral features of benzyl (B1604629) nitrite (B80452), contrasting them with structurally related compounds to aid in the unambiguous identification of its key functional groups.

Introduction to Benzyl Nitrite Spectroscopy

This compound (C₆H₅CH₂ONO) is an organic ester of nitrous acid. Its structure comprises two primary functional groups amenable to FTIR analysis: the benzyl group (a phenyl ring attached to a methylene (B1212753) -CH₂- group) and the nitrite ester group (-ONO). The vibrational modes of these groups give rise to a characteristic infrared spectrum. The nitrite group is particularly noteworthy as it can exist in cis and trans conformations, which can influence the position of its characteristic absorption bands.

Experimental Protocols

Accurate spectral acquisition is fundamental to reliable analysis. The following are standard protocols for preparing liquid samples like this compound for FTIR analysis.

Attenuated Total Reflectance (ATR) Method

The ATR technique is often preferred for liquid samples due to its simplicity and minimal sample preparation.

  • Crystal Cleaning : Ensure the ATR crystal (commonly diamond or zinc selenide) is impeccably clean. Clean with a suitable solvent, such as isopropanol, and allow it to dry completely.

  • Background Spectrum : Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application : Place a single drop of the liquid sample (e.g., this compound) directly onto the center of the ATR crystal.

  • Analysis : Perform the FTIR scan. The resulting spectrum will be of the pure liquid sample in direct contact with the crystal.

  • Cleaning : After analysis, thoroughly clean the sample from the crystal using an appropriate solvent.

Liquid Cell (Transmission) Method

This traditional method involves passing the infrared beam through a thin film of the liquid sample held between two IR-transparent salt plates.

  • Cell Preparation : Select a liquid cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂). Ensure the windows are clean and free from moisture.[1]

  • Sample Loading : Introduce a few drops of the liquid sample into the cell's filling port using a syringe, ensuring no air bubbles are trapped in the light path.[1] The cell is then sealed to prevent leakage and evaporation.

  • Background Spectrum : A background spectrum should be taken with an empty cell or a cell filled with a reference solvent if the sample is in a solution.

  • Analysis : Place the filled liquid cell into the sample holder within the FTIR spectrometer and acquire the spectrum.

  • Cleaning : Post-analysis, the cell must be disassembled, thoroughly cleaned with a suitable solvent (avoiding water for water-soluble windows like KBr), and stored in a desiccator.

FTIR Spectral Data Comparison

The identification of this compound relies on recognizing its unique spectral features in comparison to other molecules with similar structural motifs. The table below summarizes the key vibrational frequencies for this compound and selected alternative compounds.

Functional GroupVibration ModeThis compound (C₆H₅CH₂ONO)Benzyl Alcohol (C₆H₅CH₂OH)Benzyl Cyanide (C₆H₅CH₂CN)Nitrobenzene (C₆H₅NO₂)
Nitrite (-O-N=O) N=O Asymmetric Stretch~1650-1680 cm⁻¹ (strong)---
N-O Symmetric Stretch~750-850 cm⁻¹ (strong)---
Alcohol (-OH) O-H Stretch-~3200-3500 cm⁻¹ (broad, strong)--
Nitrile (-C≡N) C≡N Stretch--~2240-2260 cm⁻¹ (sharp, strong)-
Nitro (-NO₂) N=O Asymmetric Stretch---~1520 cm⁻¹ (very strong)
N=O Symmetric Stretch---~1350 cm⁻¹ (strong)
Benzyl Group Aromatic C-H Stretch~3030-3100 cm⁻¹ (medium)~3010-3100 cm⁻¹ (medium)[1]~3030-3100 cm⁻¹ (medium)~3050-3150 cm⁻¹ (medium)
Aliphatic C-H Stretch (-CH₂-)~2850-2960 cm⁻¹ (medium)~2900 cm⁻¹ (medium)[1]~2920 cm⁻¹ (medium)-
Aromatic C=C Stretch~1450, 1495, 1600 cm⁻¹ (medium-weak)~1450, 1500 cm⁻¹ (medium-weak)~1455, 1495, 1600 cm⁻¹ (medium-weak)~1475, 1600 cm⁻¹ (medium-weak)
C-O Stretch~1030-1080 cm⁻¹~1016 cm⁻¹--

Note: The exact peak positions for this compound are estimated based on data from other alkyl nitrites. The presence of both cis and trans conformers may lead to the appearance of multiple bands for the nitrite group vibrations.

Visualizing the Analysis Workflow

The logical process for identifying the functional groups of this compound from an FTIR spectrum can be visualized as a decision-making workflow. This process involves sequentially examining specific regions of the spectrum to confirm or deny the presence of characteristic functional groups.

FTIR_Analysis_Workflow start Start with FTIR Spectrum region_3100_3500 Examine 3100-3500 cm⁻¹ Region start->region_3100_3500 check_oh Broad peak at ~3300 cm⁻¹? region_3100_3500->check_oh is_alcohol Alcohol Group (-OH) Present check_oh->is_alcohol Yes not_alcohol No Alcohol Group check_oh->not_alcohol No region_2800_3100 Examine 2800-3100 cm⁻¹ Region not_alcohol->region_2800_3100 check_ch Peaks >3000 cm⁻¹ (Aromatic) & <3000 cm⁻¹ (Aliphatic)? region_2800_3100->check_ch is_benzyl Benzyl Group Signature Confirmed check_ch->is_benzyl Yes region_1600_1700 Examine 1600-1700 cm⁻¹ Region is_benzyl->region_1600_1700 check_nitrite Strong, sharp peak at ~1650-1680 cm⁻¹? region_1600_1700->check_nitrite is_nitrite Nitrite Group (-ONO) Likely Present check_nitrite->is_nitrite Yes check_other_groups Check for other groups (e.g., C≡N at ~2250 cm⁻¹, -NO₂ at ~1520 & 1350 cm⁻¹) is_nitrite->check_other_groups conclusion Conclusion: this compound Identified check_other_groups->conclusion

FTIR spectral analysis workflow for this compound.

Summary

The FTIR spectrum of this compound is distinguished by a combination of features:

  • Absence of a broad O-H band around 3300 cm⁻¹, ruling out benzyl alcohol.

  • Absence of a sharp C≡N stretch near 2250 cm⁻¹, ruling out benzyl cyanide.

  • Absence of the two strong N=O stretching bands characteristic of a nitro group (~1520 and 1350 cm⁻¹).

  • Presence of a strong N=O asymmetric stretching band in the 1650-1680 cm⁻¹ region, which is the primary indicator of the nitrite ester group.

  • Presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands, confirming the benzyl moiety.

By systematically comparing the unknown spectrum against the data provided for these related compounds, researchers can confidently identify the this compound structure and differentiate it from common synthetic precursors, byproducts, or related nitrogen-containing aromatic molecules.

References

Quantitative Analysis of Benzyl Nitrite in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of benzyl (B1604629) nitrite (B80452) in reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides a comparative overview of three common analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The choice of analytical method for the quantitative analysis of benzyl nitrite depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. The following table summarizes the key performance characteristics of qNMR, GC-MS, and HPLC for this application.

FeatureQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.Separates volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection and quantification using a mass spectrometer.Separates compounds based on their differential distribution between a stationary and a mobile phase, followed by detection and quantification, typically with a UV detector.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard. Minimal sample manipulation reduces the risk of analyte degradation.Often requires derivatization (e.g., with PFB-Br) to improve volatility and sensitivity, followed by extraction.[1]Sample dilution in a suitable solvent; may require filtration. Derivatization can be used to enhance detection.[2]
Selectivity High, as it distinguishes molecules based on their unique nuclear magnetic environments.Very high, especially with selected ion monitoring (SIM), which provides excellent specificity in complex matrices.Good to high, depending on the column and detector used. Co-elution of impurities can be a challenge.
Sensitivity (LOD/LOQ) Generally lower sensitivity compared to chromatographic methods.Very high sensitivity, often in the picogram to femtogram range, especially with derivatization.[1]High sensitivity, typically in the nanogram to picogram range, which can be enhanced by using fluorescence or mass spectrometric detectors.[2]
Linearity Excellent linearity over a wide dynamic range.Good linearity over several orders of magnitude.Good linearity over a defined concentration range.
Precision High precision and accuracy, as it is a primary ratio method.Good precision, typically with RSDs <10%.Good precision, with RSDs typically below 5%.
Analysis Time Relatively fast per sample once the instrument is set up.Longer analysis times due to chromatographic separation and potential derivatization steps.Moderate analysis times, depending on the chromatographic method.
Key Advantages Non-destructive, requires no analyte-specific reference standard (universal standard can be used), provides structural information.High sensitivity and specificity, ideal for complex mixtures and trace analysis.Versatile, widely available, and suitable for routine analysis of thermally labile or non-volatile compounds.
Key Disadvantages Lower sensitivity, higher instrument cost.Can be destructive, may require derivatization, not suitable for thermally labile compounds.Potential for co-elution and matrix effects, may require method development for specific reaction mixtures.

Experimental Workflow

The general workflow for the quantitative analysis of this compound from a reaction mixture involves several key steps, from sampling to data analysis.

Quantitative Analysis Workflow General Workflow for Quantitative Analysis of this compound cluster_sampling Sampling cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sampling Reaction Mixture Sampling quenching Reaction Quenching (if necessary) sampling->quenching dilution Dilution with Solvent quenching->dilution int_std Addition of Internal Standard dilution->int_std derivatization Derivatization (for GC-MS/HPLC) int_std->derivatization Optional injection Sample Injection int_std->injection Direct for qNMR derivatization->injection separation Chromatographic Separation (GC/HPLC) or NMR Acquisition injection->separation detection Detection (MS, UV, FID, etc.) separation->detection integration Peak Integration / Signal Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General workflow for this compound quantification.

Experimental Protocols

Below are representative experimental protocols for the quantitative analysis of this compound using qNMR, GC-MS, and HPLC. These should be considered as starting points and may require optimization for specific reaction mixtures.

Quantitative ¹H-NMR Spectroscopy

This protocol is adapted from methods used for the quantification of related organic molecules using an internal standard.[3][4]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the reaction mixture into a clean vial.

  • Accurately weigh and add a suitable amount of a certified internal standard (e.g., benzyl benzoate (B1203000) or 1,3,5-trimethoxybenzene) to the same vial. The molar ratio of the internal standard to the expected amount of this compound should be roughly 1:1.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte or internal standard.

  • Vortex the sample until fully dissolved and transfer an aliquot to a 5 mm NMR tube.

2. NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both this compound and the internal standard to ensure full relaxation. A delay of 30-60 seconds is often sufficient.

  • Number of Scans (ns): Typically 8-16 scans are sufficient to achieve a good signal-to-noise ratio.

  • Acquisition Time (aq): At least 3-4 seconds to ensure good resolution.

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methylene (B1212753) protons) and a signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is based on the common derivatization of nitrites with pentafluorobenzyl bromide (PFB-Br) for GC-MS analysis.[1]

1. Derivatization and Sample Preparation:

  • To an aliquot of the reaction mixture (e.g., 100 µL), add a solution of the internal standard (e.g., ¹⁵N-labeled this compound or another suitable compound).

  • Add a solution of PFB-Br in a suitable solvent (e.g., acetone).

  • The reaction is typically carried out at a slightly elevated temperature (e.g., 50-60 °C) for a specific duration (e.g., 60 minutes).

  • After cooling, extract the PFB-derivatives into an organic solvent such as toluene (B28343) or hexane.

  • The organic layer is then collected for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, typically in splitless mode for trace analysis. Injector temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operated in either full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFB derivatives.

3. Quantification:

  • Generate a calibration curve by analyzing a series of standards of known this compound concentrations that have undergone the same derivatization and extraction procedure.

  • Plot the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a general approach that can be adapted for the analysis of this compound, leveraging its UV absorbance.

1. Sample Preparation:

  • Dilute an accurately measured aliquot of the reaction mixture with the mobile phase to a concentration within the linear range of the calibration curve.

  • Add a suitable internal standard (e.g., a structurally similar compound with a different retention time and UV absorbance).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC Column: A reversed-phase C18 column is a common choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition will need to be optimized to achieve good separation of this compound from other reaction components.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

  • Detector: UV detector set at a wavelength where this compound has significant absorbance (e.g., around 220-280 nm).

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Inject the standards and the sample into the HPLC system.

  • Generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Calculate the concentration of this compound in the reaction mixture sample based on its peak area and the calibration curve. The use of an internal standard can improve accuracy by correcting for variations in injection volume.

Conclusion

The quantitative analysis of this compound in reaction mixtures can be effectively performed using qNMR, GC-MS, and HPLC.

  • qNMR is a powerful technique for direct quantification without the need for analyte-specific standards, offering high precision and structural information, though with lower sensitivity.

  • GC-MS provides excellent sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification, but often requires a derivatization step.

  • HPLC-UV is a versatile and widely accessible method suitable for routine analysis, particularly for compounds that are not amenable to GC.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected concentration of this compound, the complexity of the reaction mixture, and the available instrumentation. For accurate and reliable results, proper method validation is essential regardless of the technique chosen.

References

A Comparative Guide to the Kinetics of Benzyl Nitrite Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetics of reactions mediated by benzyl (B1604629) nitrite (B80452) and its common alternatives. The information presented is supported by experimental data to assist researchers in selecting the most suitable reagent for their specific applications, such as diazotization and nitrosation reactions.

Introduction to Benzyl Nitrite and its Alternatives in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for diazotization of aromatic amines and as a nitrosating agent. It serves as a convenient source of the nitrosonium ion (NO⁺) under various reaction conditions. However, its stability and reactivity can be influenced by factors such as solvent, temperature, and the presence of acidic or basic catalysts.

Common alternatives to this compound include other alkyl nitrites, such as tert-butyl nitrite and isoamyl nitrite. These reagents offer different reactivity profiles, solubility, and byproducts, making them suitable for a range of synthetic transformations. The choice between these reagents often depends on the specific substrate, desired reaction rate, and tolerance of the reaction to different conditions.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for reactions mediated by this compound and its alternatives. It is important to note that direct comparison of rate constants can be challenging due to variations in experimental conditions across different studies.

Table 1: Kinetic Data for the Oxidation of Benzyl Alcohol (where this compound is an Intermediate)

ParameterValueConditionsReference
Activation Energy (Ea) for Benzyl Alcohol Oxidation81.85 kJ/molDilute nitric acid, solvent-free[1]
Activation Energy (Ea) for Benzaldehyde formation from this compound94.62 kJ/molDilute nitric acid, solvent-free[1]

Table 2: Qualitative Comparison of Alkyl Nitrite Reactivity in Nitrosation Reactions

ReagentRelative Reactivity Order in Acidic Acetonitrile (B52724)NotesReference
Nitrous Acid (HNO₂)1 (Most Reactive)[2]
tert-Butyl Nitrite2[2]
iso-Propyl Nitrite3[2]
iso-Pentyl (Isoamyl) Nitrite4 (Least Reactive)[2]

Table 3: Reaction Orders for Nitration of Phenols with tert-Butyl Nitrite

ReactantReaction OrderConditionsReference
tert-Butyl NitriteFirst OrderAcid-free[3]
PhenolFirst OrderAcid-free[3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible kinetic studies. Below are generalized methodologies for key experiments cited in the literature.

Kinetic Analysis of Nitrosation Reactions using UV-Vis Spectroscopy

This method is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance spectrum.

Materials:

  • Substrate (e.g., an aromatic amine)

  • Nitrosating agent (e.g., this compound, tert-butyl nitrite)

  • Appropriate solvent (e.g., acetonitrile, dichloromethane)

  • Thermostated UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the substrate and the nitrosating agent in the chosen solvent.

  • Equilibrate the spectrophotometer cell holder to the desired reaction temperature.

  • In a cuvette, mix the substrate solution with the solvent.

  • Initiate the reaction by adding a known concentration of the nitrosating agent to the cuvette and mix rapidly.

  • Immediately begin monitoring the change in absorbance at a predetermined wavelength corresponding to the formation of the product or consumption of a reactant over time.

  • The rate constants can be determined by fitting the absorbance versus time data to the appropriate integrated rate law (e.g., first-order or second-order).

Kinetic Studies of Fast Reactions using the Stopped-Flow Technique

For reactions that are too fast to be monitored by conventional UV-Vis spectroscopy (typically with half-lives in the millisecond range), the stopped-flow method is employed.

Apparatus:

  • Stopped-flow instrument coupled with a rapid scanning spectrophotometer or a single-wavelength detector.

Procedure:

  • Load the reactant solutions (e.g., substrate and nitrosating agent) into separate syringes of the stopped-flow apparatus.

  • The instrument rapidly injects and mixes the two solutions in a small mixing chamber.

  • The reaction mixture then flows into an observation cell.

  • The flow is abruptly stopped, and the change in absorbance or fluorescence of the solution in the observation cell is monitored as a function of time.

  • The resulting kinetic trace is analyzed to determine the rate constant.

Quenching Method for Slower Reactions

For reactions that are slow enough to be sampled but still require precise timing, a quenching method can be used.

Procedure:

  • Initiate the reaction by mixing the reactants in a thermostated vessel.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately add the aliquot to a quenching solution that stops the reaction. The quenching agent can be a reagent that neutralizes one of the reactants or a large volume of cold solvent to rapidly decrease the temperature and concentration.

  • Analyze the composition of the quenched samples using a suitable analytical technique, such as HPLC or GC, to determine the concentration of reactants and products.

  • Plot the concentration data as a function of time to determine the reaction rate and order.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

reaction_pathway cluster_oxidation Oxidation of Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol This compound (Intermediate) This compound (Intermediate) Benzyl Alcohol->this compound (Intermediate) + HNO2 Nitrous Acid (HNO2) Nitrous Acid (HNO2) This compound (Intermediate)->Benzyl Alcohol Reversible Benzaldehyde Benzaldehyde This compound (Intermediate)->Benzaldehyde Decomposition experimental_workflow cluster_workflow Stopped-Flow Kinetics Workflow A Prepare Reactant Solutions B Load into Syringes A->B C Rapid Mixing B->C D Flow into Observation Cell C->D E Stop Flow D->E F Monitor Spectroscopic Change E->F G Data Analysis to Determine Rate Constant F->G logical_relationship cluster_decision Choosing a Nitrosating Agent Start Define Reaction Requirements SubstrateSensitivity Is the substrate sensitive to strong acid? Start->SubstrateSensitivity UseAlkylNitrite Use Alkyl Nitrite (e.g., Benzyl, t-Butyl, Isoamyl) SubstrateSensitivity->UseAlkylNitrite Yes UseNaNO2Acid Use NaNO2 / Acid SubstrateSensitivity->UseNaNO2Acid No ReactionSpeed Is a fast reaction required? ChooseReactivity Select Alkyl Nitrite based on reactivity ReactionSpeed->ChooseReactivity Yes Isoamyl Isoamyl Nitrite (Lower Reactivity) ReactionSpeed->Isoamyl No UseAlkylNitrite->ReactionSpeed tButyl t-Butyl Nitrite (High Reactivity) ChooseReactivity->tButyl ChooseReactivity->Isoamyl

References

Comparative Efficacy of Alkyl Nitrites as Vasodilators: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alkyl nitrites are a class of chemical compounds known for their potent vasodilatory effects, which are primarily mediated through the release of nitric oxide (NO). This guide provides a comparative analysis of the efficacy of several key alkyl nitrites, including amyl nitrite (B80452), isobutyl nitrite, and isopropyl nitrite, with a special focus on the available data for benzyl (B1604629) nitrite. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of these compounds.

All alkyl nitrites share a common mechanism of action: they act as nitric oxide (NO) donors.[1] NO is a critical signaling molecule in the cardiovascular system, responsible for regulating vascular tone.[1] The release of NO from alkyl nitrites activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which ultimately results in the relaxation of vascular smooth muscle and vasodilation. This process is independent of the vascular endothelium.

Benzyl Nitrite: An Evidence Gap

Comparative Analysis of Other Alkyl Nitrites

In contrast to the lack of data for this compound, other alkyl nitrites have been more extensively studied. The following sections and tables summarize the available quantitative data and experimental findings for amyl nitrite, isobutyl nitrite, and isoamyl nitrite.

Quantitative Data on Vasodilatory and Hemodynamic Effects
Alkyl NitriteParameterValueSpecies/ModelReference
Amyl Nitrite Onset of ActionWithin 30 secondsHumans
Duration of Action3-5 minutesHumans
Isoamyl Nitrite Reduction in Left Ventricular End-Diastolic Pressure42-58%Rats (Congestive Heart Failure)[4]
Duration of Hemodynamic EffectMaintained for at least 22 hoursRats (Congestive Heart Failure)[4]
Isobutyl Nitrite Reduction in Left Ventricular End-Diastolic PressureSimilar to Isoamyl NitriteRats (Congestive Heart Failure)[4]
Duration of Hemodynamic EffectMaintained for at least 22 hoursRats (Congestive Heart Failure)[4]
Experimental Protocols

In Vivo Hemodynamic Assessment in a Rat Model of Congestive Heart Failure

  • Objective: To compare the in vivo hemodynamic effects of isoamyl nitrite and isobutyl nitrite with nitroglycerin (NTG).

  • Animal Model: Male Sprague-Dawley rats with congestive heart failure induced by coronary artery ligation.

  • Procedure:

    • Rats were anesthetized, and a catheter was inserted into the left ventricle via the right carotid artery to measure left ventricular end-diastolic pressure (LVEDP).

    • A constant intravenous infusion of either NTG (10 µ g/min ), isoamyl nitrite (45 µ g/min ), or isobutyl nitrite (45 µ g/min ) was administered.

    • LVEDP was monitored continuously for up to 22 hours.

  • Key Findings: Both isoamyl nitrite and isobutyl nitrite produced a sustained reduction in LVEDP over 22 hours, whereas the effect of NTG diminished after 10 hours, indicating the development of tolerance.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the common signaling pathway for alkyl nitrite-induced vasodilation and a general workflow for in vitro vasodilation assays.

Alkyl Nitrite Signaling Pathway Alkyl Nitrite Alkyl Nitrite NO Release NO Release Alkyl Nitrite->NO Release Enzymatic/ Non-enzymatic Conversion sGC Activation Soluble Guanylate Cyclase (sGC) Activation NO Release->sGC Activation cGMP Increase Increased cGMP sGC Activation->cGMP Increase GTP to cGMP PKG Activation Protein Kinase G (PKG) Activation cGMP Increase->PKG Activation Vasodilation Vasodilation PKG Activation->Vasodilation Smooth Muscle Relaxation

Caption: Signaling pathway of alkyl nitrite-induced vasodilation.

In Vitro Vasodilation Assay Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Blood Vessel Isolate Blood Vessel (e.g., Aorta) Cut into Rings Cut into Rings Isolate Blood Vessel->Cut into Rings Mount in Organ Bath Mount in Organ Bath Cut into Rings->Mount in Organ Bath Equilibrate Equilibrate under Physiological Conditions Mount in Organ Bath->Equilibrate Pre-contract Pre-contract with Vasoconstrictor (e.g., Phenylephrine) Equilibrate->Pre-contract Cumulative Addition Cumulative Addition of Alkyl Nitrite Pre-contract->Cumulative Addition Measure Relaxation Measure Isometric Tension (Relaxation) Cumulative Addition->Measure Relaxation Concentration-Response Curve Plot Concentration- Response Curve Measure Relaxation->Concentration-Response Curve Calculate EC50 Calculate EC50 Value Concentration-Response Curve->Calculate EC50

References

A Comparative Guide to Analytical Methods for Benzyl Nitrite Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable absence of publicly available, fully validated analytical methods specifically for the quantification of benzyl (B1604629) nitrite (B80452) in peer-reviewed literature. However, established methodologies for other alkyl nitrites and related compounds provide a strong foundation for developing and validating robust analytical procedures. This guide offers a comparison of potential chromatographic methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), that can be adapted for the analysis of benzyl nitrite. The information herein is based on methodologies for analogous compounds and established validation principles outlined by the International Council for Harmonisation (ICH).

Methodology Comparison

Both GC-MS and HPLC-UV are powerful analytical techniques suitable for the determination of organic compounds like this compound. The choice between these methods will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. Given that many alkyl nitrites are volatile, GC-MS, particularly with headspace sampling, is a promising approach. Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification and quantification of the analyte.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a versatile technique for a wide range of organic molecules. For this compound, which contains a chromophore, UV detection is a viable option. This method may be advantageous for less volatile samples or when derivatization is undesirable.

Quantitative Data and Validation Parameters

A comprehensive validation of an analytical method is crucial to ensure its accuracy, precision, and reliability. The following table outlines the key validation parameters as per ICH Q2(R1) guidelines and provides illustrative performance data based on similar compound analyses. These target values should be established during method validation for this compound.

Parameter Description Typical Acceptance Criteria (ICH Q2(R1)) Illustrative Performance (Alkyl Nitrites/Related Compounds)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference from blank, placebo, or known impurities at the retention time of the analyte.Chromatographic peaks should be well-resolved from other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99r² > 0.99 over a range of 0.1-100 µg/mL.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.To be established based on the intended application.Typically spans from the LOQ to 120% of the target concentration.
Accuracy The closeness of test results to the true value.% Recovery of 80-120% of the true value.95-105% recovery in spiked matrix samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Repeatability (intra-day): RSD ≤ 2% Intermediate Precision (inter-day): RSD ≤ 3%RSD < 5% for replicate injections.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1Typically in the ng/mL to low µg/mL range.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1Typically in the low µg/mL range.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in parameters like temperature, flow rate, pH.Consistent results with slight modifications to chromatographic conditions.
Experimental Protocols

The following are proposed starting points for method development and validation for the analysis of this compound.

1. Proposed Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Method

This method is adapted from established procedures for the analysis of other volatile alkyl nitrites.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD).

    • Headspace autosampler.

    • Capillary column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard (e.g., deuterated toluene).

    • Seal the vial immediately.

  • HS-GC-MS Conditions:

    • Headspace:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Equilibration Time: 15 min

    • GC:

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

2. Proposed High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

This method is based on general principles for the analysis of aromatic compounds with UV absorbance.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (a starting point would be around 220-270 nm).

    • Injection Volume: 10 µL.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a general workflow for the analysis of this compound using a chromatographic method.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Collection dissolve Dissolution/Extraction sample->dissolve filter Filtration/Cleanup dissolve->filter injection Sample Injection filter->injection separation Chromatographic Separation (GC or HPLC) injection->separation detection Detection (MS or UV) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report report quantification->report Final Report

Caption: General workflow for this compound analysis.

Method Validation Pathway

This diagram outlines the logical flow of the analytical method validation process based on ICH guidelines.

start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: ICH-based analytical method validation pathway.

A Comparative Analysis of Benzyl Nitrite and Isoamyl Nitrite for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of benzyl (B1604629) nitrite (B80452) and isoamyl nitrite, two alkyl nitrite compounds of interest in various research and drug development applications. The following sections detail their chemical and physical properties, pharmacological effects, and toxicological profiles, supported by experimental data and protocols.

Chemical and Physical Properties

Both benzyl nitrite and isoamyl nitrite are esters of nitrous acid. This compound possesses an aromatic benzyl group, while isoamyl nitrite has an aliphatic isoamyl group. This structural difference influences their physical and chemical characteristics.

PropertyThis compoundIsoamyl Nitrite
Chemical Formula C₇H₇NO₂C₅H₁₁NO₂
Molecular Weight 137.14 g/mol 117.15 g/mol
Appearance Not available in search resultsClear, yellowish liquid[1]
Odor Not available in search resultsPungent, fruity, or like old socks[2]
Boiling Point 180 °C at 760 mmHg[3]99 °C[2][4][5]
Density 1.09 g/cm³[3]~0.872 g/mL at 25 °C
Vapor Pressure 1.24 mmHg at 25°C[3]26.3 mmHg[1]
Solubility in Water Not available in search results380 mg/L (25 ºC)[2]
Solubility in Organic Solvents Soluble in ether[6]Miscible with alcohol and ether[4]

Pharmacological Effects and Mechanism of Action

The primary pharmacological effect of both this compound and isoamyl nitrite is vasodilation, a widening of blood vessels. This effect is mediated by the release of nitric oxide (NO), a potent signaling molecule.

Nitric Oxide Signaling Pathway

Alkyl nitrites act as NO donors. Upon administration, they release NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[7]

Nitric Oxide Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell Alkyl Nitrite Alkyl Nitrite NO NO Alkyl Nitrite->NO Release sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG_inactive PKG (inactive) cGMP->PKG_inactive Activates PKG_active PKG (active) PKG_inactive->PKG_active Ca_decrease Decreased Intracellular Ca²⁺ PKG_active->Ca_decrease Leads to Vasodilation Vasodilation Ca_decrease->Vasodilation Causes

Caption: General signaling pathway for alkyl nitrite-induced vasodilation.
Vasodilatory Potency

The potency of a vasodilator is typically quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the drug that produces 50% of the maximal response. While extensive data is available for isoamyl nitrite, there is a notable lack of publicly available experimental data on the EC₅₀ for this compound-induced vasodilation.

CompoundEC₅₀ for Vasodilation
This compound No data available in search results
Isoamyl Nitrite No specific EC₅₀ value found in search results, but it is described as a potent vasodilator[1][8]

Toxicological Profile

The acute toxicity of a substance is often expressed as the median lethal dose (LD₅₀), the dose required to kill half the members of a tested population.

CompoundLD₅₀ (Oral, Rat)LD₅₀ (Inhalation, Rat)
This compound No data available in search resultsNo data available in search results
Isoamyl Nitrite 505 mg/kg716 ppm/4H

Experimental Protocols

Ex Vivo Vasodilation Assay Using Isolated Aortic Rings

This protocol is a standard method to assess the vasodilatory effects of compounds on vascular smooth muscle.

Objective: To determine the concentration-response curve and EC₅₀ value of a test compound (e.g., this compound or isoamyl nitrite) for vasodilation in isolated rat thoracic aorta rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (B352888) (vasoconstrictor)

  • Test compounds (this compound, isoamyl nitrite)

  • Organ bath system with force transducers

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

Procedure:

  • Euthanize the rat via an approved method.

  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

  • Clean the aorta of adhering connective and adipose tissue and cut it into 3-4 mm rings.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Induce a stable contraction with phenylephrine (e.g., 1 µM).

  • Once the contraction is stable, add the test compound in a cumulative manner to obtain a concentration-response curve.

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

  • Plot the concentration-response curve and determine the EC₅₀ value using appropriate software.

Vasodilation Assay Workflow A Aorta Excision and Ring Preparation B Ring Suspension in Organ Bath A->B C Equilibration B->C D Pre-contraction with Phenylephrine C->D E Cumulative Addition of Test Compound D->E F Data Recording (Relaxation) E->F G Data Analysis (EC₅₀ Determination) F->G

Caption: Workflow for the ex vivo vasodilation assay.
Acute Oral Toxicity (LD₅₀) Determination in Rodents (Up-and-Down Procedure)

This method is used to determine the acute oral toxicity of a substance with a reduced number of animals.

Objective: To estimate the LD₅₀ of a test compound following a single oral dose.

Materials:

  • Female rats or mice (nulliparous and non-pregnant)

  • Test compound

  • Vehicle for administration (e.g., corn oil, water)

  • Oral gavage needles

  • Cages and standard laboratory animal housing conditions

Procedure:

  • House animals individually and allow them to acclimatize for at least 5 days.

  • Fast the animals overnight prior to dosing.

  • Administer a single oral dose of the test compound to one animal. The initial dose is selected based on any prior knowledge of the substance's toxicity. A common starting dose is 175 mg/kg.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).

  • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Continue this sequential dosing until a stopping criterion is met (e.g., a specified number of reversals in outcome).

  • Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.

Conclusion

This compound and isoamyl nitrite are both vasodilators that act through the nitric oxide signaling pathway. While isoamyl nitrite is a well-characterized compound with available data on its physical properties, pharmacology, and toxicology, there is a significant lack of publicly available experimental data for this compound, particularly concerning its vasodilatory potency (EC₅₀) and acute toxicity (LD₅₀). This data gap prevents a direct quantitative comparison of their biological activities. The provided experimental protocols can be utilized to generate the necessary data for a comprehensive comparative assessment. Researchers and drug development professionals should exercise caution when considering this compound for applications where potency and safety are critical, pending the availability of further experimental evidence.

References

Benchmarking benzyl nitrite performance in specific organic transformations

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Benchmarking Guide to Benzyl (B1604629) Nitrite (B80452) in Key Organic Transformations

For researchers, scientists, and drug development professionals seeking efficient and reliable reagents for organic synthesis, this guide provides an objective comparison of benzyl nitrite's performance in three critical transformations: diazotization, N-nitrosation, and the oxidation of benzyl alcohol. Its performance is benchmarked against commonly used alternatives, supported by experimental data and detailed protocols.

Diazotization is a cornerstone reaction in synthetic organic chemistry, enabling the conversion of primary aromatic amines into versatile diazonium salts. These intermediates are pivotal in Sandmeyer-type reactions for the introduction of a wide range of functional groups onto an aromatic ring. While the traditional method employs sodium nitrite in an acidic aqueous solution, alkyl nitrites like this compound offer an alternative in organic solvents, which can be advantageous for substrates sensitive to strong aqueous acid.

Performance Comparison:

Below is a comparison of product yields for the conversion of an aromatic amine to an aryl halide via a Sandmeyer reaction, highlighting the efficacy of alkyl nitrites in comparison to the traditional sodium nitrite method.

Starting MaterialReagentProductYield (%)Reference
p-Toluidine (B81030)NaNO₂, HCl / CuClp-Chlorotoluene~50%[1][2]
Aniline (B41778)Isoamyl Nitrite, CuBr₂Bromobenzene~50%[2]
4-Aminobenzonitriletert-Butyl Nitrite, CuBr₂4-Bromobenzonitrile85%[3]

Note: Data for isoamyl nitrite and tert-butyl nitrite are presented as representative examples of alkyl nitrites, suggesting comparable performance for this compound under similar conditions.

Experimental Protocols:

Protocol 1: Diazotization using Sodium Nitrite (Traditional Method)

This protocol describes the formation of a diazonium salt from p-toluidine and its subsequent conversion to p-chlorotoluene.[1]

  • Dissolve p-toluidine in a solution of hydrochloric acid and water.

  • Cool the mixture in an ice-water bath.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the cooled amine solution with vigorous stirring, maintaining the temperature between 0-5 °C.

  • After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a dark blue color indicates excess).

  • In a separate flask, prepare a solution of copper(I) chloride.

  • Slowly pour the cold diazonium salt solution into the copper(I) chloride solution.

  • Allow the reaction to proceed, observing the evolution of nitrogen gas and the formation of an oily layer of p-chlorotoluene.

  • Isolate and purify the product via extraction and distillation.

Protocol 2: Diazotization using an Alkyl Nitrite (e.g., Isoamyl Nitrite)

This protocol details the use of an alkyl nitrite for the diazotization and subsequent bromination of an aniline derivative.[2]

  • In a pressure tube under an argon atmosphere, dissolve the aniline substrate in an appropriate organic solvent (e.g., DMF).

  • Add solid copper(II) bromide to the solution.

  • Add isoamyl nitrite to the mixture.

  • Stir the reaction mixture at 60 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water containing sodium bicarbonate to neutralize the acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer with sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Sandmeyer Reaction:

G cluster_0 Diazonium Salt Formation cluster_1 Sandmeyer Reaction Aromatic_Amine Aromatic Amine Diazonium_Salt Aryl Diazonium Salt Aromatic_Amine->Diazonium_Salt Diazotization Nitrosating_Agent Nitrosating Agent (e.g., this compound or NaNO2/H+) Nitrosating_Agent->Diazonium_Salt Aryl_Halide Aryl Halide Diazonium_Salt->Aryl_Halide Substitution N2_gas N2 Gas Diazonium_Salt->N2_gas Decomposition Copper_Salt Copper(I) Halide (e.g., CuCl, CuBr) Copper_Salt->Aryl_Halide G cluster_0 This compound / Alkyl Nitrites cluster_1 Sodium Nitrite / Acid node_A Advantages: - Mild, non-aqueous conditions - High yields for sensitive substrates - Good solubility in organic solvents - Volatile byproducts (alcohols) node_C Advantages: - Inexpensive and readily available - Well-established, robust procedures - Effective for a wide range of substrates node_B Disadvantages: - Higher cost - Potential for side reactions (e.g., nitration) - Less common than NaNO2 node_D Disadvantages: - Requires strong acidic aqueous conditions - May not be suitable for acid-sensitive substrates - Formation of nitrous acid in situ can be hazardous

References

Safety Operating Guide

Personal protective equipment for handling Benzyl nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for handling Benzyl Nitrite (CAS No. 935-05-7), outlining necessary personal protective equipment (PPE), procedural guidelines for use and disposal, and emergency protocols.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE and safety measures.

CategoryEquipment/MeasureSpecification
Eye Protection Safety Glasses/GogglesWear appropriate protective eyeglasses or chemical safety goggles.
Hand Protection Chemical-Resistant GlovesWear compatible chemical-resistant gloves to prevent skin exposure.
Respiratory Protection RespiratorIf ventilation is inadequate or for spill response, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.
Body Protection Protective ClothingWear protective clothing to prevent skin exposure.
Engineering Controls VentilationUse in a well-ventilated area. For indoor use, a local exhaust system or sealed source is recommended.
Safety Facilities Emergency Shower & EyewashSafety shower and eye-wash facilities should be readily available and their locations clearly marked.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is essential for laboratory safety.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that emergency eyewash and shower stations are accessible and operational.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

2. Handling and Use:

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale vapors or mists.

  • Prevent the generation of steam and dust.

  • Keep the container tightly sealed when not in use.

  • Do not eat, drink, or smoke in the handling area.

3. Storage:

  • Store away from sunlight in a cool, well-ventilated place.

  • Keep the container tightly closed and stored in a locked location.

4. Disposal:

  • Contaminated protective equipment and gloves should not be brought into rest areas.

  • Dispose of waste and empty containers in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

Emergency and First-Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Use personal protective equipment to avoid breathing vapors, mist, or gas.

  • Prevent the substance from entering drains.

  • For containment, use appropriate materials such as dry sand, earth, or sawdust and collect in a sealable container for disposal.

Below is a diagram illustrating the logical workflow for responding to a this compound spill.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.